Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Description
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propan-2-yloxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO6/c1-5(2)17-11-8(12-6(3)14)10(16)9(15)7(4-13)18-11/h5,7-11,13,15-16H,4H2,1-3H3,(H,12,14)/t7-,8-,9-,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHJQINNMOQHDM-ISUQUUIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428814 | |
| Record name | Propan-2-yl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78341-33-0 | |
| Record name | 1-Methylethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78341-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propan-2-yl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside: A Technical Guide for Researchers
This guide provides an in-depth technical overview of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a synthetic monosaccharide derivative of N-acetylglucosamine (GlcNAc). While not a household name in biological research, this compound serves as a valuable tool for scientists and drug development professionals working in the field of glycobiology, particularly in studies related to carbohydrate chemistry and enzymatic processes. Its structural similarity to the ubiquitous GlcNAc molecule positions it as a key reference compound, a versatile synthetic building block, and a potential substrate for glycosidase enzymes. This document will delve into its chemical properties, synthesis, and practical applications in a research setting, offering both theoretical understanding and actionable experimental protocols.
Core Chemical and Physical Properties
Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a white crystalline solid soluble in water and dimethyl sulfoxide (DMSO)[1]. Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and execution.
| Property | Value | Source |
| CAS Number | 78341-33-0 | [2][3] |
| Molecular Formula | C₁₁H₂₁NO₆ | [2][3] |
| Molecular Weight | 263.29 g/mol | [2][3] |
| Appearance | White Crystalline Solid | [1] |
| Melting Point | 178 °C | [4] |
| Solubility | Water, DMSO | [1] |
| Anomeric Configuration | β | [2][5] |
The β-anomeric configuration is a critical feature, as it dictates the stereochemistry of the glycosidic bond, which in turn influences its interaction with enzymes that are often highly specific for a particular anomeric form.
Synthesis of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside
The synthesis of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is typically achieved through a two-step process that is common in carbohydrate chemistry. This involves the formation of the isopropyl glycoside from a protected N-acetylglucosamine derivative, followed by the removal of the protecting groups. A common precursor is the per-O-acetylated N-acetylglucosamine, which allows for stereoselective glycosylation. The subsequent deacetylation step yields the final product.
A plausible and widely applicable synthetic route involves the deacetylation of its acetylated precursor, Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside[6]. This method, known as the Zemplén deacetylation, is a standard procedure for removing acetyl protecting groups from carbohydrates under mild, basic conditions.
Experimental Protocol: Zemplén Deacetylation
This protocol describes the deprotection of Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside to yield the target compound.
Materials:
-
Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (catalytic amount, e.g., a small piece of sodium metal or a 0.5 M solution in methanol)
-
Dowex® 50WX8 (H⁺ form) resin or Amberlite® IR120 (H⁺ form) resin
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., Dichloromethane:Methanol, 9:1 v/v)
-
Staining solution for TLC (e.g., p-anisaldehyde stain or ceric ammonium molybdate stain)
-
Rotary evaporator
-
Filtration apparatus
Step-by-Step Methodology:
-
Dissolution: Dissolve Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside in anhydrous methanol in a round-bottom flask at room temperature. The concentration can typically be in the range of 10-50 mg/mL.
-
Initiation of Reaction: Add a catalytic amount of sodium methoxide to the solution. The pH of the solution should become basic (around 8-9). The causality here is that the methoxide ion acts as a nucleophile, attacking the acetyl carbonyl groups and initiating the transesterification reaction that removes the acetyl groups.
-
Monitoring the Reaction: The progress of the deacetylation is monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a silica gel TLC plate alongside a spot of the starting material. The plate is then developed in a suitable solvent system. The product, being more polar due to the free hydroxyl groups, will have a lower Rf value than the fully acetylated starting material. The reaction is considered complete when the starting material spot is no longer visible.
-
Neutralization: Once the reaction is complete, the basic catalyst must be neutralized. This is achieved by adding an acidic ion-exchange resin (e.g., Dowex® 50WX8 H⁺ form) to the reaction mixture until the pH becomes neutral. This is a self-validating step as the resin can be filtered off, leaving a neutral solution without introducing soluble salts that would complicate purification.
-
Purification: Filter the reaction mixture to remove the ion-exchange resin. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.
-
Final Product: The resulting solid is Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system (e.g., methanol/ether).
Biological Significance and Applications in Research
The primary utility of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside in a research context stems from its structural relationship to N-acetylglucosamine (GlcNAc). GlcNAc is a fundamental monosaccharide involved in numerous biological processes, including the formation of glycoproteins, glycolipids, and glycosaminoglycans. Furthermore, the dynamic post-translational modification of intracellular proteins with a single O-linked GlcNAc (O-GlcNAcylation) is a critical regulatory mechanism in signaling pathways, akin to phosphorylation.
Given this context, Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside can be employed in several key research applications:
-
Substrate for Glycosidases: It can serve as a potential substrate for β-N-acetylhexosaminidases, enzymes that cleave terminal GlcNAc residues. Researchers can use this compound to characterize the activity and specificity of these enzymes. A typical experimental workflow would involve incubating the enzyme with the substrate and monitoring the release of the aglycone (isopropanol) or the glycan itself over time.
-
Control Compound in O-GlcNAcylation Studies: In studies investigating the effects of O-GlcNAcase (OGA) inhibitors, which are being explored as potential therapeutics for neurodegenerative diseases, Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside can be used as a negative control. Since it is not a substrate for OGA, it should not elicit the same biological effects as a bona fide OGA inhibitor.
-
Precursor for Synthesis of More Complex Molecules: The isopropyl glycoside can serve as a starting material for the synthesis of more complex glycoconjugates or inhibitors. The hydroxyl groups can be selectively modified to introduce other functional groups or to link the sugar to other molecules.
-
Hapten in Immunological Studies: While not extensively documented, small carbohydrate molecules like this can be conjugated to carrier proteins and used as haptens to generate specific antibodies. These antibodies could then be used as tools to study carbohydrate-binding proteins.
Experimental Workflow: Assessing Glycosidase Activity
This protocol outlines a general procedure for testing the activity of a β-N-acetylhexosaminidase using Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside as a potential substrate.
Materials:
-
Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside
-
Purified β-N-acetylhexosaminidase
-
Assay buffer (e.g., 50 mM sodium citrate, pH 4.5)
-
Quenching solution (e.g., 1 M sodium carbonate)
-
A method to detect the product (e.g., a coupled enzyme assay to detect released isopropanol, or HPLC/MS to detect the remaining substrate or the product)
-
96-well microplate
-
Incubator
-
Microplate reader (if using a colorimetric or fluorometric detection method)
Step-by-Step Methodology:
-
Substrate Preparation: Prepare a stock solution of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside in the assay buffer.
-
Enzyme Preparation: Prepare a series of dilutions of the β-N-acetylhexosaminidase in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the substrate solution to each well. Include control wells with substrate but no enzyme, and wells with enzyme but no substrate.
-
Initiation of Reaction: Add the enzyme dilutions to the appropriate wells to start the reaction.
-
Incubation: Incubate the microplate at the optimal temperature for the enzyme (e.g., 37 °C) for a set period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding the quenching solution.
-
Detection: Quantify the amount of product formed or substrate consumed using a pre-validated detection method.
-
Data Analysis: Calculate the enzyme activity, typically expressed in units per milligram of protein (U/mg), where one unit is the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute under the specified conditions.
Conclusion and Future Perspectives
Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside represents a foundational tool in the arsenal of glycobiologists and medicinal chemists. While its direct biological activity may be limited, its value as a stable, well-defined chemical entity for probing enzyme function and as a scaffold for the synthesis of more intricate molecules is significant. As research into the complexities of the glycome and its role in health and disease continues to expand, the demand for such well-characterized carbohydrate building blocks and reference compounds will undoubtedly grow. Future applications may see this and similar molecules incorporated into high-throughput screening platforms, carbohydrate microarrays, and as precursors for the development of novel glycosidase inhibitors with therapeutic potential.
References
- 1. synthose.com [synthose.com]
- 2. Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside | 78341-33-0 | MI02488 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. 78341-33-0 CAS MSDS (ISO-PROPYL 2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOPYRANOSIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | Delchimica [delchimica.com]
- 6. PROPYL 2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOPYRANOSIDE synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Structure, Properties, and Applications in Glycoscience
This guide provides a comprehensive technical overview of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a key molecule in glycobiology research and drug discovery. We will delve into its chemical structure, physicochemical properties, synthesis, and pivotal applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of a Simple Glycoside
Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, also known as Isopropyl β-D-N-acetylglucosaminide (Isopropyl-β-GlcNAc), is a synthetic monosaccharide derivative. While structurally unassuming, its utility in the laboratory is significant. The isopropyl group, attached via a β-glycosidic linkage to the anomeric carbon of N-acetylglucosamine (GlcNAc), confers a degree of hydrophobicity and stability, making it a valuable tool for studying enzymes that process GlcNAc-containing glycans.
In the complex landscape of glycoscience, where the intricate dance of carbohydrates governs cellular communication, protein function, and pathogenesis, molecules like Isopropyl-β-GlcNAc serve as precise probes. They allow for the characterization of enzyme kinetics, the screening of potential therapeutic inhibitors, and the elucidation of complex biological pathways. This guide will provide the foundational knowledge required to effectively utilize this compound in a research setting.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of a chemical probe dictate its utility. Isopropyl-β-GlcNAc's structure is key to its function as a substrate analog for various enzymes.
Molecular Structure
The structure consists of a pyranose ring of N-acetylglucosamine in its β-anomeric configuration, with an isopropyl group linked to the anomeric carbon (C1) through an O-glycosidic bond.
An In-depth Technical Guide on the Biological Role and Applications of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a synthetic glycoside that has found its niche primarily as a specialized tool within the field of glycobiology research. While its direct, endogenous biological role has not been extensively characterized, its utility as a chromatographic agent and research chemical is noteworthy. This guide provides a comprehensive overview of its chemical properties, synthesis, and established applications. Furthermore, it explores the limited and currently unverified reports of its biological activities, offering a forward-looking perspective on potential areas of investigation. For comparative context, the known biological functions of related N-acetylglucosamine (GlcNAc) derivatives are discussed to frame the potential, yet unproven, roles of this isopropyl glycoside.
Introduction and Physicochemical Properties
Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a derivative of N-acetylglucosamine, a fundamental monosaccharide in numerous biological processes. The defining feature of this compound is the isopropyl group attached to the anomeric carbon of the glucopyranose ring via a β-glycosidic bond. This modification significantly alters its chemical properties compared to the parent monosaccharide, rendering it a valuable molecule for specific laboratory applications.
Below is a summary of its key physicochemical properties:
| Property | Value |
| CAS Number | 78341-33-0 |
| Molecular Formula | C₁₁H₂₁NO₆ |
| Molecular Weight | 263.29 g/mol [1][2] |
| Appearance | White crystalline solid |
| Solubility | Soluble in water and polar organic solvents |
Synthesis of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside
The synthesis of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside can be achieved through several established methods of glycosylation. A common approach involves the reaction of a protected N-acetylglucosamine derivative with isopropanol. The Koenigs-Knorr reaction, for instance, utilizes a glycosyl halide with a heavy metal salt promoter.[3] Alternatively, other methods for forming glycosidic bonds can be employed.
A representative synthesis workflow is outlined below:
Figure 1: A generalized workflow for the synthesis of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
Detailed Protocol: A Plausible Synthesis Route
-
Protection: Commercially available N-acetylglucosamine is first per-acetylated using acetic anhydride and a catalyst (e.g., pyridine or sodium acetate) to protect the hydroxyl groups.
-
Halogenation: The per-acetylated N-acetylglucosamine is then treated with a halogenating agent, such as HBr in acetic acid, to form the corresponding glycosyl bromide. This activates the anomeric carbon for the subsequent glycosylation reaction.
-
Glycosylation: The glycosyl bromide is dissolved in an appropriate solvent, and isopropanol is added. A promoter, such as a silver or mercury salt, is introduced to facilitate the formation of the β-glycosidic bond. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the glycosyl halide.
-
Deprotection: The resulting protected isopropyl glycoside is then subjected to deacetylation, commonly achieved by treatment with a catalytic amount of sodium methoxide in methanol (Zemplén deacetylation).
-
Purification: The final product is purified from the reaction mixture using techniques such as silica gel chromatography to yield pure Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
Established Roles in Glycobiology Research
The primary and well-documented role of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is as a tool for researchers.[4][5]
Chromatographic Agent
This compound is utilized as a chromatographic agent, particularly in affinity chromatography.[1][6] Its immobilized form can be used to purify proteins that specifically recognize the N-acetylglucosamine moiety, such as lectins and glycosidases.
Figure 2: Workflow illustrating the use of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside in affinity chromatography.
Reference Standard
In analytical applications, such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry, Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside can serve as a valuable reference standard for the identification and quantification of related glycosides in complex biological samples.
Reported and Potential Biological Activities
While its role as a research tool is established, some commercial sources have reported direct biological activities of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside. It is crucial to note that these claims are not yet substantiated by peer-reviewed scientific literature.
Antimicrobial and Antiviral Properties (Unverified)
Some suppliers state that Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside has been shown to inhibit the growth of Salmonella typhimurium and other viruses in cell culture.[1][6] The purported mechanism for such activity is not described, and further research is required to validate these claims.
Context from a Related Neuroprotective Compound
Interestingly, a structurally related compound, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, has demonstrated significant neuroprotective effects in models of ischemic stroke.[7][8] This analog was found to promote neuronal survival, inhibit apoptosis, and improve metabolic recovery in the brain.[8] The mechanism of action was linked to the calpain1/PKA/CREB signaling pathway, leading to an increase in the expression of the neuronal glucose transporter GLUT3.[7] While these findings are promising, they cannot be directly extrapolated to Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside without dedicated investigation. However, this does suggest a potential avenue for future research into the bioactivity of N-acetylglucosamine derivatives with different aglycone moieties.
The Broader Biological Context of N-Acetylglucosamine
To understand the potential, albeit hypothetical, biological roles of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, it is essential to consider the functions of its parent molecule, N-acetylglucosamine (GlcNAc). GlcNAc is a key component of:
-
Glycoproteins and Glycolipids: It is a fundamental building block of complex glycans that are attached to proteins and lipids, playing crucial roles in cell signaling, recognition, and adhesion.
-
Glycosaminoglycans (GAGs): GlcNAc is a major component of GAGs like hyaluronic acid, which are essential for the structure and function of the extracellular matrix.
-
O-GlcNAcylation: This is a dynamic post-translational modification where a single GlcNAc moiety is attached to serine and threonine residues of nuclear and cytoplasmic proteins. This process is crucial for regulating protein function and is involved in a wide array of cellular processes.
Given that Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a stable, non-metabolizable analog of a GlcNAc-containing structure, it could theoretically act as a competitive inhibitor of enzymes that recognize GlcNAc or its derivatives. However, there is currently no direct evidence to support this for the isopropyl version.
Conclusion and Future Directions
Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a valuable synthetic glycoside with a well-established role as a research tool in glycobiology, particularly in the realm of chromatography. While intriguing, the claims of its direct biological activities, such as antimicrobial and antiviral effects, remain to be scientifically validated.
Future research should focus on:
-
Verification of Reported Bioactivities: Independent studies are needed to confirm or refute the claims of its antimicrobial and antiviral properties.
-
Enzyme Inhibition Assays: A systematic screening of this compound against a panel of glycosidases and glycosyltransferases would definitively determine if it has any inhibitory activity.
-
Cellular Uptake and Metabolism: Investigating whether this compound can be taken up by cells and what its metabolic fate is would provide insights into its potential for biological effects.
-
Exploration of Neuroprotective Potential: Inspired by the findings on a related compound, studies on the neuroprotective effects of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside are warranted.
References
- 1. Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside | 78341-33-0 | MI02488 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. Isopropyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Delchimica [delchimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound [cymitquimica.com]
- 7. 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, an analog of salidroside, contributes to neuroprotection in cerebral ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS 78341-33-0)
This guide provides a comprehensive technical overview of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a key N-acetylglucosamine (GlcNAc) derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and diverse applications of this versatile glycoside, grounding technical protocols in established scientific principles.
Introduction: The Significance of N-acetylglucosamine Glycosides
N-acetylglucosamine is a fundamental monosaccharide, integral to a multitude of biological polymers and signaling pathways. Its derivatives, such as Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, serve as invaluable tools in glycobiology and pharmaceutical research. The isopropyl group, a small lipophilic moiety, can influence the molecule's interaction with enzymes and its transport properties, making it a valuable probe for studying carbohydrate-protein interactions and a potential building block in the synthesis of more complex glycoconjugates. This guide will illuminate the path from its chemical synthesis to its practical applications, providing both the "how" and the "why" for its use in a research setting.
Physicochemical Properties
A solid understanding of the physicochemical properties of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is fundamental to its application. These properties dictate its solubility, stability, and suitability for various experimental conditions.
| Property | Value | Source |
| CAS Number | 78341-33-0 | [1][2] |
| Molecular Formula | C₁₁H₂₁NO₆ | [1][2] |
| Molecular Weight | 263.29 g/mol | [1][2] |
| Appearance | White crystalline solid (expected) | Inferred from related compounds[3] |
| Melting Point | Not specified, but the α-anomer melts at 194-196 °C | [3] |
| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and methanol | Inferred from related compounds[3] |
Synthesis and Purification: A Guided Pathway
The synthesis of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is typically achieved through a multi-step process, leveraging well-established glycosylation reactions. A common and effective strategy involves the Koenigs-Knorr reaction, followed by a deprotection step.[4][5][6]
Conceptual Synthesis Workflow
The synthesis logically proceeds from a protected N-acetylglucosamine precursor to the final product. This approach ensures stereospecificity and high yields.
References
An In-depth Technical Guide to Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Synthesis, Biological Activity, and Experimental Considerations
This guide provides a comprehensive technical overview of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a synthetic monosaccharide derivative with significant potential in glycobiology research and drug discovery. Drawing upon established principles of carbohydrate chemistry and enzymology, this document details its synthesis, explores its biological rationale as a potential glycosidase inhibitor, and provides actionable experimental protocols for its characterization and use in research settings.
Core Molecular Profile
Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a derivative of N-acetylglucosamine (GlcNAc), a fundamental monosaccharide in numerous biological structures and processes. The introduction of an isopropyl group at the anomeric position via a β-glycosidic bond imparts specific physicochemical properties that are key to its utility in research.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₂₁NO₆ | [1] |
| Molecular Weight | 263.29 g/mol | [1] |
| CAS Number | 78341-33-0 | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | General knowledge |
Synthesis and Chemical Characterization
The synthesis of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is most effectively achieved through a modified Koenigs-Knorr reaction, a cornerstone of glycosidic bond formation. This method ensures high stereoselectivity for the desired β-anomer due to the participation of the N-acetyl group at the C-2 position.
Synthetic Pathway: A Modified Koenigs-Knorr Approach
The synthesis commences with a per-O-acetylated N-acetylglucosamine, which is converted to the corresponding glycosyl halide. This activated donor is then reacted with isopropanol in the presence of a halophilic promoter to yield the protected isopropyl glycoside. Subsequent deacetylation affords the final product.
Caption: Synthetic workflow for Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
Step-by-Step Synthetic Protocol
Materials:
-
N-Acetyl-D-glucosamine
-
Acetic anhydride
-
Pyridine
-
33% HBr in acetic acid
-
Isopropanol (anhydrous)
-
Silver carbonate (or other suitable promoter)
-
Dichloromethane (anhydrous)
-
Methanol (anhydrous)
-
Sodium methoxide solution
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Per-O-acetylation: Dissolve N-acetyl-D-glucosamine in a mixture of acetic anhydride and pyridine. Stir at room temperature until the reaction is complete (monitored by TLC). Work up by pouring into ice water and extracting the product.
-
Formation of the Glycosyl Bromide: Dissolve the per-O-acetylated sugar in a minimal amount of dichloromethane and cool in an ice bath. Add a solution of 33% HBr in acetic acid dropwise. Allow the reaction to proceed until TLC analysis indicates the consumption of the starting material.
-
Koenigs-Knorr Glycosylation: In a separate flask, dissolve the crude glycosyl bromide in anhydrous dichloromethane. Add anhydrous isopropanol and a suitable promoter, such as silver carbonate. The reaction should be carried out under an inert atmosphere and protected from light. Stir vigorously at room temperature until the glycosyl bromide is consumed.
-
Work-up and Purification of the Protected Product: Filter the reaction mixture to remove the promoter salts. Wash the filtrate with sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to obtain Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside.
-
Deacetylation (Zemplén Conditions): Dissolve the purified, protected product in anhydrous methanol. Add a catalytic amount of sodium methoxide solution. Monitor the reaction by TLC. Once complete, neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to yield the final product, Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the anomeric proton (a doublet in the range of 4.5-5.0 ppm with a J-coupling constant of ~8-9 Hz, indicative of a trans-diaxial relationship with H-2, confirming the β-configuration), the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), the N-acetyl group (a singlet around 2.0 ppm), and the pyranose ring protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the anomeric carbon (around 100-104 ppm), the carbons of the isopropyl group, the N-acetyl group, and the pyranose ring carbons.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques. The expected mass-to-charge ratio ([M+Na]⁺) would be approximately 286.13.
-
Biological Activity and Mechanism of Action
The structural similarity of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside to the natural substrate of β-N-acetylhexosaminidases suggests its potential as a competitive inhibitor of this class of enzymes.
Target Enzyme: β-N-Acetylhexosaminidase
β-N-Acetylhexosaminidases (HexNAcases) are lysosomal enzymes responsible for the cleavage of terminal N-acetylglucosamine and N-acetylgalactosamine residues from a variety of glycoconjugates. The dysfunction of these enzymes is associated with severe lysosomal storage disorders, such as Tay-Sachs and Sandhoff diseases.
Proposed Mechanism of Inhibition
It is hypothesized that Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside acts as a competitive inhibitor by binding to the active site of β-N-acetylhexosaminidase, thereby preventing the binding and subsequent hydrolysis of the natural substrate. The isopropyl aglycone is expected to occupy the aglycone binding pocket of the enzyme.
Caption: Competitive inhibition of β-N-acetylhexosaminidase.
Experimental Protocols for Biological Evaluation
To validate the inhibitory potential of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a robust enzyme inhibition assay is required.
Inhibition Assay for β-N-Acetylhexosaminidase
This protocol describes a colorimetric assay using the synthetic substrate p-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc), which upon hydrolysis by β-N-acetylhexosaminidase, releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically.
Materials:
-
β-N-Acetylhexosaminidase (from a commercial source, e.g., human placenta, bovine kidney)
-
p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (test inhibitor)
-
Citrate-phosphate buffer (e.g., 0.1 M, pH 4.5)
-
Stop solution (e.g., 0.2 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of β-N-acetylhexosaminidase in an appropriate buffer.
-
Prepare a stock solution of pNP-GlcNAc in the assay buffer.
-
Prepare a series of dilutions of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Inhibitor solution (at various concentrations) or buffer for the control
-
Enzyme solution
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiation of Reaction:
-
Add the pNP-GlcNAc solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
-
Termination of Reaction:
-
Add the stop solution to each well to quench the reaction and develop the color.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Applications and Future Directions
Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside serves as a valuable tool for researchers in glycobiology. Its primary applications include:
-
Probing Enzyme Active Sites: As a specific inhibitor, it can be used to study the structure and function of the active site of β-N-acetylhexosaminidases.
-
Validation of Drug Screening Assays: It can be employed as a positive control in high-throughput screening campaigns for novel inhibitors of β-N-acetylhexosaminidases.
-
Glycosyl Acceptor in Synthesis: The free hydroxyl groups can serve as acceptors for the enzymatic or chemical synthesis of more complex oligosaccharides.
Future research could focus on the synthesis of derivatives of this compound with modified aglycone moieties to explore structure-activity relationships and develop more potent and selective inhibitors. Furthermore, its potential antiviral activity, as anecdotally reported, warrants further investigation to elucidate the underlying mechanism.
References
An In-depth Technical Guide to Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Properties, Applications, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of glycobiology and cellular signaling, the tools and reagents available to researchers are paramount to unraveling complex biological processes. Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a carbohydrate derivative that belongs to a class of molecules pivotal for studying the enzymes that govern post-translational modifications. This guide serves as a comprehensive technical resource, providing an in-depth analysis of this compound's molecular characteristics, its relevance in the context of cellular signaling, and detailed methodologies for its potential application in research and drug discovery.
Core Molecular Profile
Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, also known as Isopropyl N-Acetyl-β-D-glucosaminide, is a stable glycoside of N-acetylglucosamine (GlcNAc). Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 263.29 g/mol | [1][2][3] |
| Chemical Formula | C₁₁H₂₁NO₆ | [1][2][3] |
| CAS Number | 78341-33-0 | [2] |
| Appearance | White to off-white crystalline solid (typical) | General chemical knowledge |
| Solubility | Soluble in water and polar organic solvents | General chemical knowledge |
The Biological Landscape: O-GlcNAcylation as a Critical Cellular Regulator
To appreciate the utility of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, one must first understand the biological context in which it operates. This compound is a structural analog of terminal N-acetylglucosamine residues, which are central to a dynamic and widespread post-translational modification known as O-GlcNAcylation.
O-GlcNAcylation is the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[4][5][6] This process is not a static modification but a dynamic cycle governed by two highly conserved enzymes: O-GlcNAc Transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it.[4][5][7]
This simple sugar modification acts as a crucial nutrient sensor and signaling integrator.[2][6][8][9] The substrate for OGT, UDP-GlcNAc, is synthesized through the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[2][4] Consequently, the levels of O-GlcNAcylation on cellular proteins fluctuate with nutrient availability, cellular stress, and signaling cues, thereby modulating a vast array of cellular processes.[5][6]
Caption: The O-GlcNAc signaling pathway as a nutrient sensor.
Dysregulation of O-GlcNAc cycling is implicated in the pathophysiology of numerous human diseases, including diabetes, cancer, cardiovascular disease, and neurodegenerative disorders like Alzheimer's disease.[4][7][10] This makes the enzymes OGT and OGA highly attractive targets for drug development.[10][11][12][13]
Application in Enzymatic Assays: A Tool for Discovery
Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside serves as a potential substrate for glycoside hydrolases, particularly OGA and other β-N-acetylhexosaminidases. The hydrolysis of the glycosidic bond by these enzymes releases isopropyl alcohol and N-acetylglucosamine. While specific kinetic data for the isopropyl derivative is not widely published, its utility can be inferred from the extensive use of analogous alkyl and aryl glycosides in enzyme assays.
Rationale for Substrate Choice in Glycosidase Assays
The choice of a synthetic substrate is a critical experimental decision driven by the desired assay format, sensitivity, and the specific research question.
-
Chromogenic Substrates: Aryl glycosides, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc), are widely used. Enzymatic cleavage releases p-nitrophenol, which, under alkaline conditions, develops a yellow color that can be quantified spectrophotometrically.[14][15] This method is robust, cost-effective, and suitable for many applications, though it can be limited by lower sensitivity and potential interference from colored compounds in the sample.[16][17]
-
Fluorogenic Substrates: For higher sensitivity, fluorogenic substrates like 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc) are preferred.[3][16] The enzymatic release of the fluorophore (e.g., 4-methylumbelliferone) results in a significant increase in fluorescence, allowing for the detection of very low levels of enzyme activity.[3][16][17] This is particularly advantageous when working with purified enzymes or low-abundance samples.
-
Alkyl Glycosides: Simple alkyl glycosides, such as the isopropyl derivative, release an alcohol upon hydrolysis. Direct detection of the product is challenging without further analytical steps (e.g., chromatography or coupled enzyme assays). Therefore, their primary use is often in inhibitor screening via competition assays or in fundamental mechanistic studies where the nature of the aglycone (the non-sugar part) is varied to probe the enzyme's active site. The hydrophobicity of the isopropyl group may influence its binding affinity to the enzyme active site compared to a simple methyl or ethyl group.
Synthesis of Alkyl Glycosides: The Koenigs-Knorr Reaction
The synthesis of alkyl glycosides like Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a cornerstone of carbohydrate chemistry. A classic and highly effective method is the Koenigs-Knorr reaction .[1][18][19][20] This reaction involves the coupling of a glycosyl halide (e.g., an acetobromoglucose derivative) with an alcohol (in this case, isopropanol) in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide.[1][20][21] The stereochemical outcome of the reaction is often controlled by the nature of the protecting group at the C2 position of the sugar. For N-acetylglucosamine derivatives, the acetamido group at C2 provides "anchimeric assistance," directing the alcohol to attack from the opposite face and resulting in the formation of a 1,2-trans glycosidic bond, which corresponds to the β-anomer.[1]
Caption: Simplified workflow of the Koenigs-Knorr glycosylation.
Experimental Protocols: A Framework for Application
The following protocols are established methods for measuring OGA and general β-hexosaminidase activity. They are presented as a framework that can be adapted for use with Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, likely requiring a secondary detection method for the product.
Protocol 1: Colorimetric OGA Activity Assay (Adapted from pNP-GlcNAc Method)
This protocol is a standard method for measuring OGA activity in cell lysates or with purified enzyme.[14][15]
Materials:
-
Enzyme Source: Purified OGA or cell lysate (prepared to be free of lysosomal hexosaminidases).[14][15]
-
Substrate: pNP-GlcNAc (or Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside for adaptation).
-
Assay Buffer: 50 mM Sodium Cacodylate, pH 6.5.[14]
-
Stop Solution: 500 mM Sodium Carbonate.[14]
-
96-well microplate.
-
Spectrophotometer (plate reader).
Procedure:
-
Prepare the reaction mixture in a 96-well plate. For each reaction (final volume 100 µL), add:
-
50 µL of Assay Buffer.
-
10 µL of Substrate solution (e.g., 20 mM pNP-GlcNAc for a final concentration of 2 mM).[14]
-
20 µL of purified water or buffer.
-
20 µL of enzyme solution.
-
-
Include appropriate controls: a "no enzyme" blank and a "no substrate" blank.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.[14]
-
Stop the reaction by adding 100 µL of Stop Solution to each well. This will raise the pH and develop the yellow color of the p-nitrophenolate ion.
-
Read the absorbance at 400-405 nm.[14]
-
Calculate the amount of p-nitrophenol released using a standard curve.
Adaptation for Isopropyl Derivative: Since the release of isopropanol is not directly colorimetric, this assay would require a coupled enzymatic reaction to generate a detectable signal, or analysis by methods like HPLC or GC-MS to quantify product formation.
Protocol 2: Fluorogenic β-Hexosaminidase Activity Assay
This highly sensitive assay is suitable for measuring general β-hexosaminidase activity and can be used for OGA.[3][22]
Materials:
-
Enzyme Source: Purified enzyme or cell/tissue lysate.
-
Fluorogenic Substrate: 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc).
-
Assay Buffer: 0.1 M Citrate-Phosphate buffer, pH 4.5-4.6.[3]
-
Stop Solution: 0.4 M Glycine, pH 10.7.
-
96-well black microplate.
-
Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm).[22]
Procedure:
-
In a 96-well black plate, add 50 µL of your enzyme sample (diluted in assay buffer if necessary).[22]
-
Initiate the reaction by adding 50 µL of the 4-MU-GlcNAc substrate solution (prepared in assay buffer).[22]
-
Incubate at 37°C for 15-30 minutes, protected from light.[22]
-
Terminate the reaction by adding 100 µL of Stop Solution.[22]
-
Read the fluorescence on a microplate reader.
-
Quantify the amount of 4-methylumbelliferone released using a standard curve.
Self-Validation and Controls: For both protocols, it is crucial to include controls to ensure the validity of the results. To distinguish OGA (a neutral pH optimum enzyme) from lysosomal hexosaminidases (acidic pH optimum), assays can be run at different pH values. Furthermore, known selective inhibitors can be used. For example, Thiamet-G is a potent and selective inhibitor of OGA, while GalNAc can be used to inhibit lysosomal hexosaminidases.[23]
Comparative Kinetic Data of OGA Substrates
| Substrate | Enzyme | Km (mM) | Reference |
| pNP-β-GlcNAc | Human O-GlcNAcase | 1.1 | [24] |
| 4-MU-GlcNAc | Human O-GlcNAcase | 0.43 | [24] |
| FDGlcNAc (Fluorescein di-β-GlcNAc) | Human O-GlcNAcase | 0.0849 | [24] |
The lower Km value for the fluorogenic substrates indicates a higher binding affinity for the enzyme compared to the standard pNP-GlcNAc substrate.[24] The kinetic parameters for the isopropyl derivative would need to be determined empirically to ascertain its efficiency as an OGA substrate.
Conclusion and Future Directions
Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a valuable chemical tool for researchers in glycobiology and drug discovery. While it is not as commonly used as its chromogenic or fluorogenic counterparts, its unique aglycone structure offers potential for specific applications in probing enzyme active sites and in the development of competitive inhibition assays. Its core value lies in its identity as a stable, simple glycoside of N-acetylglucosamine, allowing it to serve as a potential substrate or inhibitor for the critically important O-GlcNAcase enzyme.
Future research should focus on the empirical determination of its kinetic parameters with OGA and other hexosaminidases. Such data would solidify its position in the researcher's toolkit and enable a more nuanced understanding of how aglycone structure influences substrate binding and turnover. As the therapeutic targeting of O-GlcNAc cycling continues to gain momentum, a diverse and well-characterized portfolio of substrates and inhibitors will be indispensable for advancing the field.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. A microtiter plate assay for N-acetyl-beta-D-glucosaminidase using a fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O‐GlcNAcylation: cellular physiology and therapeutic target for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic O-GlcNAcylation and its roles in the cellular stress response and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-GlcNAcylation: A major nutrient/stress sensor that regulates cellular physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are OGA inhibitors and how do they work? [synapse.patsnap.com]
- 8. O-GlcNAc as an Integrator of Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 9. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Figure 1: [Flowchart of in vitro O-GlcNAcase...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Colorimetric assay for N-acetyl-beta-D-glucosaminidase (NAG) in pathological urine using the omega-nitrostyryl substrate: the development of a kit and the comparison of manual procedure with the automated fluorimetric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Koenigs-Knorr Synthesis [drugfuture.com]
- 21. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. glycocareers.cclinic.jhu.edu [glycocareers.cclinic.jhu.edu]
- 24. Detecting degranulation via hexosaminidase assay [protocols.io]
Methodological & Application
Application Notes and Protocols for the Kinetic Analysis of O-GlcNAcase using Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside and Analogous Substrates
Introduction: Unraveling the Dynamics of O-GlcNAcase
The reversible post-translational modification of nuclear and cytoplasmic proteins with a single β-N-acetylglucosamine (O-GlcNAc) moiety is a critical regulatory mechanism in a vast array of cellular processes, including signal transduction, transcription, and cell cycle control.[1][2][3] This dynamic interplay is governed by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc modification, and O-GlcNAcase (OGA), which removes it.[2][4][5][6][7] Given the implication of dysregulated O-GlcNAcylation in pathologies such as cancer, diabetes, and neurodegenerative diseases, the kinetic characterization of OGA is of paramount importance for understanding its function and for the development of therapeutic inhibitors.
The study of enzyme kinetics provides invaluable insights into the catalytic mechanism and efficiency of an enzyme. A common approach for OGA is the use of synthetic substrates that mimic the natural O-GlcNAc linkage. While Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a substrate of interest in glycobiology, it is not a conventional choice for kinetic assays due to the non-reporter nature of its isopropyl aglycone.[8][9][10][11] This guide, therefore, provides comprehensive protocols for the kinetic analysis of OGA using established chromogenic and fluorogenic substrates, and proposes a robust coupled-enzyme assay for the characterization of OGA activity with non-reporter substrates like Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
Principle of OGA Kinetic Assays
The core principle of an OGA kinetic assay is to measure the rate of substrate hydrolysis over time. The choice of assay depends on the properties of the substrate's aglycone (the non-sugar part).
-
Direct Continuous Assays: These are the most straightforward methods and are used with substrates that have a chromogenic or fluorogenic aglycone. Upon enzymatic cleavage, the released aglycone exhibits a change in absorbance or fluorescence, which can be monitored continuously.
-
Coupled-Enzyme Assays: When the substrate is "silent" (i.e., its cleavage does not produce a direct optical signal), the product of the primary enzymatic reaction (in this case, N-acetylglucosamine) can be used as a substrate for a second, "coupling" enzyme. This second reaction is designed to produce a measurable signal, often the conversion of NAD+ to NADH, which can be monitored spectrophotometrically.[12][13]
PART 1: The Gold Standard - Chromogenic Assay with p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
This assay represents a classic and widely adopted method for measuring the activity of OGA and other N-acetyl-β-hexosaminidases.[14][15][16][17][18][19]
Causality Behind Experimental Choices:
-
Substrate: pNP-GlcNAc is used because the p-nitrophenolate anion, released upon hydrolysis, is a vibrant yellow color with a strong absorbance at 405 nm under basic conditions.[15][16][18][19]
-
pH: The reaction is typically run at a pH between 6.0 and 7.0, which is close to the optimal pH for OGA. A high pH stop solution is then added to quench the reaction and maximize the ionization of the liberated p-nitrophenol to its chromogenic form.[15][17]
-
Controls: A "no enzyme" control is crucial to account for any spontaneous substrate hydrolysis. A "no substrate" control ensures that the observed signal is not an artifact of the enzyme preparation.
Experimental Workflow Diagram
Caption: Workflow for the chromogenic OGA assay using pNP-GlcNAc.
Protocol 1: OGA Kinetic Analysis using pNP-GlcNAc
Materials:
-
Purified human OGA
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
Assay Buffer: 50 mM Sodium Phosphate, 100 mM NaCl, 0.1 mg/mL BSA, pH 6.5
-
Stop Solution: 200 mM Glycine-NaOH, pH 10.75
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Substrate Stock: Dissolve pNP-GlcNAc in the Assay Buffer to create a 10 mM stock solution.
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the pNP-GlcNAc stock solution in Assay Buffer to achieve final concentrations ranging from, for example, 0.1 mM to 5 mM in the reaction wells.
-
Enzyme Preparation: Dilute the OGA enzyme in ice-cold Assay Buffer to the desired working concentration (e.g., 2 nM).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Test Wells: 25 µL of Assay Buffer and 25 µL of diluted OGA enzyme.
-
Blank Wells (No Enzyme): 50 µL of Assay Buffer.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding 50 µL of the appropriate pNP-GlcNAc dilution to each well.
-
Incubation: Incubate the plate at 37°C for a fixed time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 150 µL of Stop Solution to each well.
-
Measurement: Read the absorbance of each well at 405 nm.
-
Data Analysis: Subtract the absorbance of the blank wells from the test wells. Convert absorbance values to the concentration of p-nitrophenol using a standard curve. Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
| Parameter | Recommended Range |
| Final OGA Concentration | 1-5 nM |
| Final pNP-GlcNAc Conc. | 0.1 - 5 mM |
| Incubation Temperature | 37°C |
| Incubation Time | 10 - 30 minutes |
| Wavelength | 405 nm |
PART 2: High-Sensitivity Fluorogenic Assay with 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4MU-GlcNAc)
For enhanced sensitivity, a fluorogenic substrate is often preferred. 4MU-GlcNAc is an excellent choice for OGA, as its hydrolysis product, 4-methylumbelliferone (4MU), is highly fluorescent.[20][21]
Causality Behind Experimental Choices:
-
Substrate: 4MU-GlcNAc is non-fluorescent, but upon cleavage, it releases 4-methylumbelliferone, which exhibits strong fluorescence with excitation around 360 nm and emission around 450 nm under basic conditions. This provides a much lower limit of detection compared to chromogenic assays.
-
Kinetic Parameters: The lower Km of OGA for 4MU-GlcNAc compared to pNP-GlcNAc means that lower substrate concentrations are required to saturate the enzyme, making it a more efficient substrate for kinetic studies.[21]
Experimental Workflow Diagram
References
- 1. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. O-GlcNAcylation | Encyclopedia MDPI [encyclopedia.pub]
- 8. Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside | 78341-33-0 | MI02488 [biosynth.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scbt.com [scbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A Modified Coupled Enzyme Method for O-linked GlcNAc Transferase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. bmrservice.com [bmrservice.com]
- 17. Rate assay of N-acetyl-beta-D-hexosaminidase with 4-nitrophenyl N-acetyl-beta-D-glucosaminide as an artificial substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. caymanchem.com [caymanchem.com]
- 20. O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-inspired inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enzymatic characterization of O-GlcNAcase isoforms using a fluorogenic GlcNAc substrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside as a Versatile Substrate for Glycosidase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoside hydrolases (glycosidases) are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars, playing critical roles in various biological processes, including glycoprotein processing, cellular signaling, and pathogenesis. Two such enzymes of significant interest are β-N-acetylhexosaminidase (Hex) and O-GlcNAcase (OGA). β-N-acetylhexosaminidase is a lysosomal enzyme crucial for the degradation of glycoconjugates, and its deficiency is linked to lysosomal storage disorders like Tay-Sachs and Sandhoff diseases.[1][2] O-GlcNAcase, on the other hand, is a cytosolic and nuclear enzyme that removes O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins, a dynamic post-translational modification akin to phosphorylation that regulates a myriad of cellular processes.[3][4][5]
The study of these enzymes, including the screening for inhibitors and the characterization of their activity, relies heavily on the availability of suitable substrates. While chromogenic and fluorogenic substrates, such as those based on p-nitrophenol (pNP) or 4-methylumbelliferone (MUB), are widely used, they can sometimes suffer from interference from colored or fluorescent compounds in biological samples.[1] Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside presents a valuable alternative. As a non-chromogenic and non-fluorogenic substrate, its enzymatic hydrolysis yields N-acetyl-D-glucosamine (GlcNAc) and isopropyl alcohol. The quantification of either of these products can be achieved through specific and sensitive coupled enzymatic assays, offering a robust method for measuring glycosidase activity that is less prone to certain types of interference. This application note provides a detailed guide and protocols for the use of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside as a substrate for glycosidases.
Principle of the Assay
The fundamental principle of the assay is a two-stage enzymatic cascade. In the first stage, the glycosidase of interest (e.g., β-N-acetylhexosaminidase or O-GlcNAcase) cleaves the β-glycosidic bond of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, releasing equimolar amounts of N-acetyl-D-glucosamine (GlcNAc) and isopropyl alcohol.
Caption: Enzymatic hydrolysis of the substrate.
The second stage involves the specific quantification of one of the reaction products. This guide will focus on a highly specific coupled enzymatic assay for the detection of N-acetyl-D-glucosamine. In this cascade, GlcNAc is first phosphorylated by N-acetyl-D-glucosamine kinase (NagK), consuming ATP and producing ADP. The generated ADP is then used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Finally, lactate dehydrogenase (LDH) reduces pyruvate to lactate while oxidizing NADH to NAD+. The rate of NADH consumption is directly proportional to the rate of GlcNAc production and can be monitored by the decrease in absorbance at 340 nm.[6]
Caption: Coupled enzymatic detection of N-acetyl-D-glucosamine.
Detailed Protocol: Coupled Enzymatic Assay for Glycosidase Activity
This protocol is designed for a 96-well microplate format and is suitable for kinetic measurements.
Materials and Reagents
-
Glycosidase Enzyme: Purified or partially purified β-N-acetylhexosaminidase or O-GlcNAcase.
-
Substrate: Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
-
Assay Buffer: 50 mM Sodium Citrate, pH 4.5 (for lysosomal β-Hexosaminidase) or 50 mM Tris-HCl, pH 7.4 with 150 mM NaCl (for O-GlcNAcase). Adjust as per the specific enzyme's optimal conditions.
-
Coupled Enzyme Mix:
-
N-acetyl-D-glucosamine Kinase (NagK)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
-
Detection Reagents:
-
Adenosine 5'-triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
-
Standard: N-acetyl-D-glucosamine (for standard curve).
-
Microplate: 96-well, UV-transparent, flat-bottom.
-
Microplate Reader: Capable of reading absorbance at 340 nm, with temperature control.
Reagent Preparation
-
Substrate Stock Solution (100 mM): Dissolve an appropriate amount of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside in the Assay Buffer. Store at -20°C.
-
N-acetyl-D-glucosamine Standard Stock (10 mM): Dissolve N-acetyl-D-glucosamine in Assay Buffer. Prepare serial dilutions in Assay Buffer to generate standards ranging from 0 to 1 mM.
-
Detection Cocktail (2X): Prepare a master mix containing the following components in Assay Buffer. The final concentrations in the reaction well (1X) are suggested below. Prepare this cocktail fresh before each experiment and keep it on ice.
-
ATP: 2 mM
-
PEP: 1 mM
-
NADH: 0.5 mM
-
NagK: 2 U/mL
-
PK: 2 U/mL
-
LDH: 2 U/mL
-
MgCl₂: 10 mM (often required for kinases)
-
Assay Procedure
-
Prepare the Reaction Plate:
-
Add 50 µL of Assay Buffer to blank wells.
-
Add 50 µL of each N-acetyl-D-glucosamine standard dilution to their respective wells.
-
Add 50 µL of the enzyme sample (diluted in Assay Buffer to a suitable concentration) to the sample wells. For inhibitor screening, pre-incubate the enzyme with the compound for a specified time before adding it to the plate.
-
-
Add Detection Cocktail: Add 50 µL of the 2X Detection Cocktail to all wells (blanks, standards, and samples).
-
Equilibrate: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to stabilize and to consume any contaminating ADP or pyruvate in the samples.
-
Initiate the Reaction: Add 100 µL of the substrate solution (diluted in Assay Buffer to the desired final concentration, e.g., 2 mM) to all wells to bring the total volume to 200 µL.
-
Kinetic Measurement: Immediately place the plate in the microplate reader, pre-set to the assay temperature. Measure the decrease in absorbance at 340 nm every minute for 30-60 minutes.
Caption: Experimental workflow for the glycosidase assay.
Alternative Protocol Outline: Detection of Isopropyl Alcohol
An alternative approach is to quantify the other reaction product, isopropyl alcohol. This can be achieved using a coupled enzyme assay involving alcohol dehydrogenase (ADH).
-
Primary Reaction: Glycosidase + Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside → GlcNAc + Isopropyl Alcohol .
-
Detection Reaction: Isopropyl Alcohol + NAD⁺ --(ADH)--> Acetone + NADH + H⁺.
-
Measurement: The production of NADH is monitored by the increase in absorbance at 340 nm.[7][8][9]
This method is also robust, though it's important to ensure the ADH used is active with isopropyl alcohol as a substrate and that the primary enzyme sample does not contain interfering dehydrogenases.
Data Analysis and Interpretation
-
Calculate the Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Generate a Standard Curve: Plot the rate of NADH consumption (ΔAbs/min) for the N-acetyl-D-glucosamine standards against their known concentrations. This will yield a standard curve to convert the rates from the enzyme samples into moles of product formed per minute.
-
Determine Enzyme Activity: Using the standard curve, convert the ΔAbs/min of the enzyme samples into the rate of GlcNAc production (e.g., in µmol/min). Enzyme activity can be expressed in Units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Kinetic Parameters
To determine kinetic parameters such as Kₘ and Vₘₐₓ, the assay should be performed with varying concentrations of the Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside substrate. The initial rates are then plotted against the substrate concentration and fitted to the Michaelis-Menten equation.
| Parameter | Hypothetical Value | Description |
| Kₘ | 0.5 - 5 mM | Michaelis constant; substrate concentration at half Vₘₐₓ. |
| Vₘₐₓ | Variable | Maximum reaction velocity, dependent on enzyme concentration. |
| kcat | Variable | Turnover number; molecules of substrate converted per enzyme molecule per second. |
Note: The values in this table are illustrative and should be experimentally determined for the specific enzyme and conditions used. They are based on typical ranges observed for similar glycosidase substrates.[10]
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Contamination of reagents with ADP or pyruvate. | Prepare fresh reagents. Include the pre-incubation step to consume contaminants. |
| No or low activity | Inactive enzyme; Suboptimal assay conditions (pH, temp); Presence of inhibitors. | Use a fresh enzyme preparation; Optimize assay conditions; Check sample for known inhibitors. |
| Non-linear reaction rate | Substrate depletion; Enzyme instability; Product inhibition. | Use a lower enzyme concentration or higher substrate concentration; Reduce incubation time; Check literature for product inhibition. |
Conclusion
Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a highly useful substrate for the continuous monitoring of glycosidase activity. By coupling the release of N-acetyl-D-glucosamine or isopropyl alcohol to a secondary enzymatic reaction that consumes or produces NADH, a sensitive and reliable spectrophotometric assay can be established. This method avoids potential interference associated with chromogenic or fluorogenic substrates and is readily adaptable for high-throughput screening applications in academic research and drug development.
References
- 1. Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme assay for β-N-acetylhexosaminidase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structures of human O-GlcNAcase and its complexes reveal a new substrate recognition mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-inspired inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. athenaes.com [athenaes.com]
- 7. Enzyme-coupled measurement of ethanol in whole blood and plasma with a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 10. researchgate.net [researchgate.net]
Protocol for Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside-based assays.
An in-depth guide to O-GlcNAcase (OGA) activity assays, focusing on the principles of synthetic substrates and protocols for inhibitor screening.
Introduction: The Dynamic World of O-GlcNAcylation
Within the intricate signaling networks of the cell, post-translational modifications (PTMs) act as molecular switches that regulate protein function. Among these, O-GlcNAcylation—the attachment of a single N-acetylglucosamine (GlcNAc) sugar to serine or threonine residues of nuclear and cytoplasmic proteins—has emerged as a critical regulator of cellular processes.[1][2][3] This dynamic and reversible modification is governed by the balanced action of two key enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it.[2][4][5]
The cellular levels of UDP-GlcNAc, the substrate for OGT, are tied to metabolic pathways, positioning O-GlcNAcylation as a nutrient sensor that links metabolic status to the regulation of signaling, transcription, and cell cycle progression.[1][6] Given its central role, dysregulation of O-GlcNAc cycling is implicated in a host of pathologies, including cancer, diabetes, and neurodegenerative diseases like Alzheimer's.[1][2][3][4] Consequently, OGA and OGT have become significant targets for drug development, necessitating robust and reliable assays to identify and characterize their inhibitors. This guide provides a detailed protocol for assaying OGA activity, with a focus on synthetic substrates used in high-throughput screening.
Scientific Foundation: The O-GlcNAcase (OGA) Enzyme
Function and Mechanism
O-GlcNAcase (OGA) is the sole enzyme responsible for hydrolyzing the β-glycosidic bond between the GlcNAc moiety and the hydroxyl group of serine or threonine residues on modified proteins.[2][7] Mechanistic studies have revealed that OGA, a member of the family 84 glycoside hydrolases, employs a substrate-assisted catalytic mechanism.[7][8][9] In this process, the 2-acetamido group of the GlcNAc substrate itself participates in the reaction, leading to the formation of a bicyclic oxazoline intermediate.[7] This mechanism results in the retention of stereochemistry at the anomeric center upon hydrolysis.[10] Understanding this mechanism is crucial, as it has guided the development of potent, mechanism-inspired inhibitors that mimic this transition state.[8]
Caption: The O-GlcNAc cycling pathway regulated by OGT and OGA.
Principles of OGA Activity Assays Using Synthetic Substrates
Directly measuring the cleavage of GlcNAc from large protein substrates is challenging in a high-throughput format. Therefore, biochemical assays for OGA typically rely on synthetic substrates where the GlcNAc moiety is linked to a reporter group (aglycone). The core principle is that the intact substrate is non-detectable or has low signal, while cleavage of the glycosidic bond by OGA releases the free aglycone, which is either chromogenic (absorbs light) or fluorogenic (emits light upon excitation).
A compound like Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside fits the basic structural requirements of an OGA substrate, featuring a GlcNAc sugar in a β-linkage to an aglycone (isopropanol). However, the release of isopropanol cannot be directly monitored by standard spectrophotometric or fluorometric methods. This makes it impractical for enzyme activity assays, which explains its absence in the scientific literature for this application. Instead, researchers utilize substrates with reporter aglycones.
Common Synthetic Substrates for OGA Assays
The choice of substrate is critical and depends on the required sensitivity and assay format. Below is a comparison of commonly used substrates.
| Substrate | Aglycone | Detection Method | Km for OGA | Advantages | Disadvantages |
| p-Nitrophenyl-GlcNAc (pNP-GlcNAc) | p-Nitrophenol | Colorimetric (405 nm) | ~1.1 mM[10] | Simple, inexpensive, suitable for basic kinetics. | Lower sensitivity, potential for interference. |
| 4-Methylumbelliferyl-GlcNAc (4MU-GlcNAc) | 4-Methylumbelliferone | Fluorometric (Ex: 365 nm, Em: 445 nm) | ~0.43 mM[10] | High sensitivity, suitable for HTS.[11] | pH-sensitive fluorescence, inner filter effects. |
| Fluorescein di(GlcNAc) (FDGlcNAc) | Fluorescein | Fluorometric (Ex: 490 nm, Em: 514 nm) | ~85 µM[10] | Very high sensitivity, lowest Km value. | More complex synthesis, higher cost. |
Data compiled from multiple sources. Km values can vary slightly based on assay conditions.[10]
The lower Michaelis constant (Km) of FDGlcNAc indicates a higher affinity of OGA for this substrate, making it particularly useful for assays with very low enzyme concentrations.[10] For high-throughput screening (HTS) of inhibitors, 4MU-GlcNAc is often the substrate of choice due to its balance of high sensitivity and commercial availability.[11][12]
Detailed Protocol: OGA Inhibition Assay Using a Fluorogenic Substrate
This protocol describes a representative method for identifying and characterizing OGA inhibitors in a 96-well plate format using 4-Methylumbelliferyl-GlcNAc (4MU-GlcNAc) as the substrate.
1. Materials and Reagents
-
Human OGA: Recombinant full-length human OGA.
-
Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4MU-GlcNAc).
-
Assay Buffer: 50 mM Sodium Phosphate, 100 mM NaCl, 0.01% BSA, pH 6.5.
-
Test Compounds: Potential OGA inhibitors dissolved in DMSO.
-
Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃), pH 10.5.
-
Instrumentation: Fluorescence microplate reader (Victor 2 or similar).[13]
-
Plates: Black, flat-bottom 96-well plates.
2. Reagent Preparation
-
OGA Enzyme Stock: Prepare aliquots of purified OGA in a suitable storage buffer and store at -80°C.[13] On the day of the experiment, thaw an aliquot on ice and dilute to the final working concentration (e.g., 2X final concentration) in cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.
-
4MU-GlcNAc Substrate Stock: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Dilute this stock in Assay Buffer to the desired working concentration (e.g., 2X final concentration, typically near the Km value).
-
Test Compound Plate: Prepare serial dilutions of test compounds in DMSO in a separate plate. Then, dilute these into Assay Buffer to create a 10X final concentration plate. This minimizes the final DMSO concentration in the assay well (typically ≤1%).
3. Assay Procedure
The following steps should be performed in a 96-well plate format.
-
Compound Addition: Add 10 µL of the 10X test compound dilution (or DMSO for control wells) to each well.
-
Negative Control (0% Inhibition): Add 10 µL of Assay Buffer containing DMSO.
-
Positive Control (100% Inhibition): Add 10 µL of a known potent OGA inhibitor (or omit the enzyme in step 2).
-
-
Enzyme Addition: Add 40 µL of the 2X OGA working solution to each well. Mix gently by tapping the plate.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature. This allows the test compounds to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 50 µL of the 2X 4MU-GlcNAc substrate solution to each well to start the reaction. The final volume in each well is now 100 µL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction in the negative control wells does not exceed 10-15% substrate turnover.
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The high pH of the stop solution denatures the enzyme and maximizes the fluorescence of the liberated 4-methylumbelliferone.
-
Read Fluorescence: Measure the fluorescence intensity on a microplate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
Caption: Workflow for a fluorogenic OGA inhibitor screening assay.
4. Data Analysis
-
Subtract Background: Subtract the average fluorescence value of "no enzyme" control wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula to determine the inhibitory activity of the test compounds: % Inhibition = (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) * 100
-
Signal_Compound: Fluorescence from wells with test compound.
-
Signal_Max: Average fluorescence from the negative control (DMSO) wells (0% inhibition).
-
Signal_Min: Average fluorescence from the positive control wells (100% inhibition).
-
-
Determine IC₅₀: For compounds showing significant inhibition, perform a dose-response experiment with a range of concentrations. Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
Conclusion
Assaying the activity of O-GlcNAcase is fundamental for understanding its biological role and for the discovery of novel therapeutics. While a wide variety of potential substrates could be conceived, including Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, the practical requirements of modern biochemical assays necessitate the use of substrates that generate a robust and easily detectable signal. Fluorogenic substrates like 4MU-GlcNAc provide the sensitivity and throughput required for inhibitor screening campaigns. The protocol detailed here represents a validated, field-proven method that can be adapted for kinetic studies, inhibitor characterization, and high-throughput screening, thereby accelerating research in the vital field of O-GlcNAcylation.
References
- 1. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 2. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asset.library.wisc.edu [asset.library.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-inspired inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic characterization of O-GlcNAcase isoforms using a fluorogenic GlcNAc substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enzymatic Characterization of Recombinant Enzymes of O-GlcNAc Cycling - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside in Glycobiology: A Technical Guide
This guide provides a detailed overview of the applications and experimental protocols for Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a notable reagent in the field of glycobiology. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's utility and provides a framework for its integration into experimental workflows.
Introduction: Understanding Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside
Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a derivative of N-acetylglucosamine (GlcNAc), a fundamental monosaccharide involved in a vast array of biological processes. The addition of an isopropyl group at the anomeric carbon creates a stable glycoside, rendering it resistant to hydrolysis by general glycosidases. This stability is a key feature that underpins its utility in glycobiology research. While detailed applications are still emerging, its structural similarity to natural substrates suggests its potential as a modulator of carbohydrate-recognizing proteins and enzymes.
This compound is commercially available from various suppliers and can be utilized in glycobiology research.[1][2] It is described as a chromatographic agent used in liquid chromatography and has been noted to inhibit the growth of certain viruses in cell culture.[3]
Core Application: Competitive Inhibition of Glycosidases and Lectins
The primary hypothesized application of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is as a competitive inhibitor for enzymes that process N-acetylglucosamine-containing glycans, such as O-GlcNAcase (OGA), or as a competitive ligand for GlcNAc-binding lectins. Its non-hydrolyzable nature allows it to occupy the active site of an enzyme or the binding pocket of a lectin without being processed, thereby blocking the binding of the natural substrate or ligand.
Mechanism of Action: A Structural Perspective
The 2-acetamido group is a critical recognition element for many GlcNAc-specific proteins. By mimicking the natural substrate, Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside can competitively bind to the active site. The isopropyl group, being bulkier and more hydrophobic than the typical hydroxyl group or a larger glycan structure at this position, can influence binding affinity and specificity.
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay for O-GlcNAcase (OGA)
This protocol outlines a method to assess the inhibitory potential of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside against human O-GlcNAcase (hOGA).
Rationale: OGA is a key enzyme in the regulation of O-GlcNAcylation, a dynamic post-translational modification implicated in various cellular processes.[4] Identifying potent and selective OGA inhibitors is a significant area of research in diseases like Alzheimer's and diabetes.[5] This protocol uses a fluorogenic substrate to measure enzyme activity in the presence and absence of the test compound.
Materials:
-
Recombinant human OGA (hOGA)
-
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc) - Fluorogenic substrate
-
Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT
-
Stop Solution: 0.5 M Sodium Carbonate
-
96-well black microplate
-
Fluorimeter (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside in DMSO or an appropriate aqueous buffer. Create a dilution series to test a range of concentrations (e.g., 1 µM to 1 mM).
-
Enzyme Preparation: Dilute recombinant hOGA in Assay Buffer to the desired working concentration.
-
Assay Setup:
-
In a 96-well plate, add 5 µL of the diluted Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside or vehicle control (for uninhibited reaction).
-
Add 40 µL of diluted hOGA to each well.
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 5 µL of 4-MU-GlcNAc substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Data Acquisition: Measure the fluorescence using a fluorimeter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Self-Validation:
-
Include a positive control inhibitor (e.g., PUGNAc) to validate assay performance.
-
Run a no-enzyme control to determine background fluorescence.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% to avoid solvent-induced enzyme inhibition.
Protocol 2: Cell-Based Assay for Assessing Inhibition of Lectin Binding
This protocol describes a method to evaluate the ability of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside to inhibit the binding of a GlcNAc-specific lectin to the cell surface.
Rationale: Lectins are carbohydrate-binding proteins that mediate cell-cell recognition, signaling, and pathogen-host interactions. Blocking these interactions with small molecules can have therapeutic potential. This assay uses a fluorescently labeled lectin and flow cytometry to quantify binding inhibition.
Materials:
-
Cell line with known surface GlcNAc residues (e.g., Jurkat cells)
-
Fluorescently labeled GlcNAc-specific lectin (e.g., FITC-conjugated Wheat Germ Agglutinin, WGA)
-
Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside
-
Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)
-
PBS (Phosphate Buffered Saline)
-
Flow Cytometer
Procedure:
-
Cell Preparation: Culture cells to a sufficient density. Harvest and wash the cells twice with cold PBS. Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Incubation:
-
In separate tubes, add 100 µL of the cell suspension.
-
Add varying concentrations of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside to the tubes. Include a no-inhibitor control.
-
Incubate on ice for 30 minutes.
-
-
Lectin Staining:
-
Add a pre-determined optimal concentration of FITC-WGA to each tube.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing: Wash the cells twice with cold PBS to remove unbound lectin.
-
Flow Cytometry: Resuspend the cells in 500 µL of PBS and analyze on a flow cytometer, measuring the FITC signal.
-
Data Analysis: Determine the mean fluorescence intensity (MFI) for each sample. Calculate the percentage of inhibition of lectin binding at each inhibitor concentration and determine the IC50 value.
Self-Validation:
-
Include a known inhibitory sugar (e.g., free N-acetylglucosamine) as a positive control.
-
Run an unstained cell control to set the baseline fluorescence.
-
Ensure cell viability throughout the experiment using a viability dye if necessary.
Data Presentation
Table 1: Hypothetical Inhibitory Activity of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside
| Target Protein | Assay Type | Substrate/Ligand | IC50 (µM) | Notes |
| hOGA | In Vitro Inhibition | 4-MU-GlcNAc | 150 | Competitive inhibition observed. |
| WGA Lectin | Cell-Based Binding | Cell Surface GlcNAc | 500 | Inhibition of binding to Jurkat cells. |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Diagram 1: Experimental Workflow for In Vitro Enzyme Inhibition Assay
Caption: Workflow for determining enzyme inhibition.
Diagram 2: Signaling Pathway - O-GlcNAc Cycling
Caption: O-GlcNAc cycling and point of inhibition.
Conclusion and Future Directions
Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside represents a valuable tool for glycobiologists. Its stability and structural mimicry of N-acetylglucosamine make it a promising candidate for probing the function of GlcNAc-binding proteins and enzymes. The protocols provided herein offer a starting point for researchers to explore its utility in their specific systems. Future studies should focus on determining its specificity against a panel of glycosidases and lectins, as well as exploring its effects in more complex biological contexts, such as in different cell lines and in vivo models. The potential antiviral activity also warrants further investigation to elucidate the underlying mechanism.
References
- 1. Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside | Delchimica [delchimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 78341-33-0 | MI02488 [biosynth.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological inhibition of O-GlcNAcase (OGA) prevents cognitive decline and amyloid plaque formation in bigenic tau/APP mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application and Protocol for the Laboratory Synthesis of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory synthesis of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a valuable glycoside for research in glycobiology and drug discovery. The synthesis is approached through a robust and well-established two-step sequence: a stereoselective Koenigs-Knorr glycosylation followed by a global deacetylation. This guide offers a detailed, step-by-step protocol, an in-depth discussion of the underlying chemical principles, and methods for the purification and characterization of the final product. The information presented herein is intended to enable researchers to successfully synthesize and utilize this important molecule in their scientific endeavors.
Introduction: The Significance of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside
N-acetyl-β-D-glucosamine (GlcNAc) derivatives are fundamental components of numerous biologically significant glycoconjugates, including glycoproteins, glycolipids, and proteoglycans.[1] Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside serves as a valuable synthetic building block and a tool for studying carbohydrate-protein interactions and the mechanisms of glycosidases and glycosyltransferases. Its isopropyl aglycone provides a simple, stable linkage that is useful for in vitro assays and as a precursor for more complex structures.
The synthesis of this target molecule presents a classic challenge in carbohydrate chemistry: the stereoselective formation of a β-glycosidic linkage. This guide details a reliable method to achieve this, leveraging the well-established Koenigs-Knorr reaction.[2]
Synthetic Strategy: A Two-Step Approach
The synthesis of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is efficiently achieved through a two-step process:
-
Koenigs-Knorr Glycosylation: The per-O-acetylated N-acetylglucosamine bromide donor, 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl bromide, is reacted with isopropanol in the presence of a silver salt promoter. The neighboring group participation of the N-acetyl group at the C-2 position directs the stereochemical outcome of the reaction, favoring the formation of the desired β-glycosidic bond.[2]
-
Zemplén Deacetylation: The resulting protected glycoside, Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, is then subjected to deacetylation using a catalytic amount of sodium methoxide in methanol to yield the final product.
This synthetic route is summarized in the workflow diagram below.
Caption: Overall workflow for the synthesis of the target glycoside.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl bromide | Commercially available | ≥98% |
| Isopropanol (Anhydrous) | Sigma-Aldrich | ≥99.5% |
| Silver Carbonate (Ag₂CO₃) | Acros Organics | ≥99% |
| Dichloromethane (DCM, Anhydrous) | Fisher Scientific | ≥99.8% |
| Sodium Methoxide (NaOMe) | Sigma-Aldrich | ≥95% |
| Methanol (MeOH, Anhydrous) | Fisher Scientific | ≥99.8% |
| Silica Gel (for column chromatography) | Sorbent Technologies | 60 Å, 230-400 mesh |
| Deuterated Solvents (for NMR) | Cambridge Isotope Labs | ≥99.8 atom % D |
Step 1: Synthesis of Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside
This procedure is adapted from the classical Koenigs-Knorr reaction conditions.[3]
-
Reaction Setup:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl bromide (5.0 g, 12.2 mmol).
-
Dissolve the glycosyl bromide in anhydrous dichloromethane (100 mL).
-
Add anhydrous isopropanol (2.2 g, 36.6 mmol, 3 equivalents).
-
To this stirred solution, add silver carbonate (5.0 g, 18.3 mmol, 1.5 equivalents) in one portion. The flask should be protected from light by wrapping it in aluminum foil, as silver salts are light-sensitive.
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at room temperature under a nitrogen atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The starting material (glycosyl bromide) should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with dichloromethane (50 mL).
-
Filter the mixture through a pad of Celite® to remove the silver salts. Wash the Celite® pad with additional dichloromethane (2 x 25 mL).
-
Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a syrup or solid.
-
Purify the crude product by silica gel column chromatography. A gradient elution of hexanes and ethyl acetate (e.g., starting from 7:3 and gradually increasing the polarity to 1:1) is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside as a white solid.[4][5]
-
Step 2: Synthesis of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside
This deacetylation is carried out under Zemplén conditions.[6]
-
Reaction Setup:
-
Dissolve the purified Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (from Step 1) in anhydrous methanol (50 mL) in a 100 mL round-bottom flask with a magnetic stir bar.
-
Add a catalytic amount of sodium methoxide (e.g., a small spatula tip, approximately 50 mg). The pH of the solution should be around 8-9.
-
-
Reaction Monitoring:
-
Stir the solution at room temperature.
-
Monitor the reaction by TLC (e.g., using 9:1 dichloromethane/methanol). The starting material will be significantly less polar than the fully deprotected product. The reaction is usually complete within 1-2 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, neutralize the mixture by adding a few drops of acetic acid until the pH is approximately 7. Alternatively, Amberlite® IR120 (H⁺ form) resin can be used to neutralize the solution.
-
Filter the solution if a resin was used, and then concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether or isopropanol) or by size-exclusion chromatography (e.g., Sephadex® LH-20 with methanol as the eluent) to yield the final product as a white, crystalline solid.[7][8]
-
Characterization of the Final Product
The structure and purity of the synthesized Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), the N-acetyl group (a singlet), and the pyranose ring protons. The anomeric proton (H-1) should appear as a doublet with a coupling constant (³JH1,H2) of approximately 8-9 Hz, which is indicative of a trans-diaxial relationship between H-1 and H-2, confirming the β-configuration.
-
¹³C NMR: The carbon NMR spectrum will show signals corresponding to the eleven carbons in the molecule. The anomeric carbon (C-1) signal is expected to appear around 100-102 ppm.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product (C₁₁H₂₁NO₆, Exact Mass: 263.1369).
Causality and Trustworthiness of the Protocol
-
Stereochemical Control: The key to the successful synthesis of the β-anomer lies in the Koenigs-Knorr reaction. The N-acetyl group at the C-2 position of the glucopyranosyl bromide donor participates in the reaction by forming a cyclic oxazolinium ion intermediate. The subsequent nucleophilic attack by isopropanol occurs from the opposite face (the α-face), leading to the exclusive formation of the β-glycosidic bond. This neighboring group participation is a reliable and well-documented phenomenon in carbohydrate chemistry, ensuring the high stereoselectivity of this reaction.[2]
-
Self-Validation: The protocol includes in-process monitoring via TLC at each step. This allows for real-time assessment of the reaction's progress and completion, ensuring that the subsequent steps are performed on a fully converted substrate. The final characterization by NMR and MS provides definitive structural confirmation and an assessment of purity, thus validating the entire synthetic process.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the laboratory-scale synthesis of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside. By following the step-by-step instructions and understanding the underlying chemical principles, researchers can confidently produce this valuable compound for their studies in glycobiology, enzymology, and drug development.
References
- 1. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. Isopropyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. dev.usbio.net [dev.usbio.net]
- 6. researchgate.net [researchgate.net]
- 7. Combined Ultrahigh Pressure Extraction and High-Speed Counter-Current Chromatography for Separation and Purification of Three Glycoside Compounds from Dendrobium officinale Protocorm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the O-GlcNAc Proteome: A Guide to Methodologies and Applications of N-Acetylglucosamine Analogs
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the O-GlcNAc Code
The post-translational modification of nuclear, cytoplasmic, and mitochondrial proteins with a single β-N-acetylglucosamine (O-GlcNAc) monosaccharide is a dynamic and crucial regulatory mechanism in eukaryotic cells.[1][2] This process, known as O-GlcNAcylation, is integral to a vast array of cellular functions, including signal transduction, transcription, and nutrient sensing.[2][3] Dysregulation of the O-GlcNAc cycle has been implicated in the pathophysiology of numerous diseases, such as cancer, diabetes, and neurodegenerative disorders.[4][5]
Studying the "O-GlcNAc-ome" presents significant analytical challenges due to the modification's low stoichiometry, its dynamic nature, and the labile bond between the sugar and the protein backbone.[1][3][6][7] To overcome these hurdles, researchers have developed a sophisticated toolkit of chemical biology and mass spectrometry-based techniques. These strategies often rely on the metabolic or enzymatic incorporation of N-acetylglucosamine (GlcNAc) analogs bearing bioorthogonal handles, enabling the detection, enrichment, and identification of O-GlcNAcylated proteins.[3][6][8][9]
This guide provides an in-depth overview of the core methodologies employed in O-GlcNAc proteomics. While the focus is on established techniques using well-characterized GlcNAc analogs, we will also consider the potential role of other derivatives, such as Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside . Although its direct, large-scale application in proteomics is not yet extensively documented, its structural similarity to GlcNAc suggests potential utility as a control compound to validate the specificity of enzymatic and metabolic labeling experiments.[10][11][12] Understanding the principles behind these advanced workflows is paramount for any researcher aiming to decipher the complex language of O-GlcNAcylation.
Part 1: The Foundations of O-GlcNAc Regulation
The cellular levels of O-GlcNAcylation are tightly controlled by the coordinated action of two highly conserved enzymes: O-GlcNAc Transferase (OGT), which adds the GlcNAc moiety from the donor substrate UDP-GlcNAc, and O-GlcNAcase (OGA), which removes it.[2][3][5] This enzymatic pair allows the O-GlcNAc modification to be rapidly cycled on and off proteins in response to cellular signals, akin to the well-studied process of phosphorylation.[5][13][14] The availability of UDP-GlcNAc, the end-product of the hexosamine biosynthetic pathway (HBP), directly links the nutritional state of the cell to the O-GlcNAcylation of proteins.[9]
Part 2: Core Methodologies for O-GlcNAc Proteome Analysis
A multi-pronged approach combining metabolic labeling, targeted enzymatic reactions, specific enrichment, and mass spectrometry is typically required for a comprehensive analysis of the O-GlcNAc proteome.
Metabolic Labeling with Bioorthogonal GlcNAc Analogs
Metabolic labeling is a powerful strategy to tag O-GlcNAcylated proteins within living cells.[8] This technique involves introducing a synthetic GlcNAc analog, typically peracetylated for enhanced cell permeability and containing a bioorthogonal chemical handle like an azide (e.g., Ac₄GlcNAz) or an alkyne, into the cell culture medium.[15][16] The cell's metabolic machinery processes this analog and incorporates it into the UDP-GlcNAc pool, which OGT then transfers onto target proteins.[17] These tagged proteins can then be selectively visualized or enriched using bioorthogonal ligation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[3][8]
Protocol 1: Metabolic Labeling of Cultured Cells with Ac₄GlcNAz
This protocol provides a general framework for labeling O-GlcNAcylated proteins in adherent mammalian cells. Optimization of concentration and incubation time is recommended for each cell line.
Materials:
-
Adherent mammalian cell line (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Per-O-acetylated N-azidoacetylglucosamine (Ac₄GlcNAz)
-
Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (for negative control)
-
DMSO (Anhydrous)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and OGA inhibitors (e.g., 50 µM Thiamet-G)[18]
Procedure:
-
Cell Culture: Seed cells in appropriate culture plates (e.g., 10 cm dish) and grow to 70-80% confluency.
-
Prepare Labeling Media:
-
Prepare a 100 mM stock solution of Ac₄GlcNAz in anhydrous DMSO.
-
For the experimental condition, dilute the Ac₄GlcNAz stock solution directly into pre-warmed complete culture medium to a final concentration of 25-50 µM.
-
For the negative control, prepare a separate flask of medium.
-
For the specificity control, prepare a third flask of medium containing 25-50 µM Ac₄GlcNAz and a high concentration (e.g., 1-5 mM) of a competitor sugar like Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside to assess if it can compete with the uptake and incorporation of the azido-sugar.
-
-
Metabolic Labeling:
-
Aspirate the old medium from the cells.
-
Add the prepared labeling or control media to the respective plates.
-
Incubate the cells for 24-72 hours under standard culture conditions (37°C, 5% CO₂).
-
-
Cell Harvest:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate by adding ice-cold Lysis Buffer containing protease and OGA inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA).
-
The lysate is now ready for downstream applications, such as click chemistry-based enrichment (Protocol 2).
-
Causality and Trustworthiness: The inclusion of a negative control (no label) and a competitive control (label + competitor) is critical. These controls ensure that the signals detected in downstream applications are a direct result of the specific metabolic incorporation of the azido-sugar and not due to non-specific interactions or background noise.
Enrichment and Mass Spectrometry Identification
Following labeling, O-GlcNAcylated proteins must be enriched to increase their concentration relative to the unmodified proteome, which is essential for successful mass spectrometry analysis.[1][6]
Protocol 2: Click Chemistry and Streptavidin Enrichment of Labeled Proteins
This protocol describes the covalent tagging of azide-labeled proteins with an alkyne-biotin probe, followed by affinity purification.
Materials:
-
Azide-labeled protein lysate (from Protocol 1)
-
Alkyne-Biotin probe (e.g., DBCO-PEG₄-Biotin for copper-free click, or a terminal alkyne-biotin for CuAAC)
-
For CuAAC:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) Sulfate (CuSO₄)
-
-
High-capacity streptavidin agarose resin
-
Wash Buffers (e.g., high salt, urea, and detergent-containing buffers)
-
Elution Buffer (e.g., buffer containing free biotin or a denaturing buffer for on-bead digestion)
Procedure:
-
Click Reaction:
-
To 1 mg of protein lysate, add the alkyne-biotin probe.
-
If using CuAAC, add TCEP, TBTA, and finally CuSO₄ to catalyze the reaction.[18] If using copper-free click chemistry with a DBCO probe, simply mix and incubate.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle rotation.
-
-
Protein Precipitation:
-
Precipitate the protein to remove excess click chemistry reagents using a methanol/chloroform precipitation method.
-
Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).
-
-
Streptavidin Affinity Capture:
-
Equilibrate the streptavidin agarose resin with the resuspension buffer.
-
Dilute the resuspended protein sample with a buffer to reduce the SDS concentration to ~0.1%.
-
Add the protein sample to the equilibrated streptavidin resin and incubate for 2 hours at room temperature with rotation.
-
-
Washing:
-
Wash the resin extensively to remove non-specifically bound proteins. A common wash series includes:
-
Wash 1: PBS with 1% SDS
-
Wash 2: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Wash 3: PBS with 1% Triton X-100
-
Wash 4: PBS
-
-
-
Elution or On-Bead Digestion:
-
Elution: Elute the captured proteins using a buffer containing a high concentration of free biotin.
-
On-Bead Digestion (for MS): Resuspend the washed beads in a digestion buffer (e.g., ammonium bicarbonate), reduce with DTT, alkylate with iodoacetamide, and digest with trypsin overnight. This is a common method for preparing samples for bottom-up proteomics.[3]
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19] Data-dependent acquisition is used to select peptides for fragmentation. Specialized fragmentation techniques like Electron Transfer Dissociation (ETD) are often employed as they tend to preserve the labile GlcNAc modification on the peptide, aiding in site localization.[6]
-
| Parameter | Recommended Range | Purpose |
| Metabolic Labeling | ||
| Ac₄GlcNAz Concentration | 25 - 100 µM | Provides sufficient precursor for incorporation without causing cytotoxicity. |
| Incubation Time | 24 - 72 hours | Allows for sufficient turnover and labeling of the O-GlcNAc proteome. |
| Click Chemistry | ||
| Alkyne-Biotin | 100 - 250 µM | Ensures complete reaction with incorporated azide groups. |
| Copper (CuSO₄) | 1 mM | Catalyzes the azide-alkyne cycloaddition. |
| Enrichment | ||
| Protein Input | 1 - 5 mg | Provides sufficient material for detectable enrichment of low-abundance proteins. |
| Trypsin Digestion | 12 - 16 hours at 37°C | Ensures complete proteolytic digestion for mass spectrometry analysis. |
Conclusion and Future Directions
The methodologies described here represent the cornerstone of modern O-GlcNAc proteomics. Through the synergistic use of metabolic labeling, bioorthogonal chemistry, and advanced mass spectrometry, researchers can now identify thousands of O-GlcNAcylated proteins and map their specific modification sites.[3][9] The power of these techniques lies in their ability to provide a global snapshot of O-GlcNAc dynamics in response to various stimuli or in different disease states.
The field continues to evolve, with new chemical probes and labeling strategies being developed to provide greater specificity and temporal resolution.[7][20] In this context, the exploration of a wider range of GlcNAc analogs, including compounds like Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside , is warranted. While their primary role may be as controls to ensure the rigor and specificity of labeling experiments, they could also reveal novel biological activities or serve as scaffolds for the development of new inhibitors or probes. A thorough and well-controlled experimental design is the most critical component for generating reliable and impactful data in the complex and exciting field of O-GlcNAc research.
References
- 1. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel strategies for studying O-GlcNAc glycosylation | GLCNAC-PROBE Project | Results in Brief | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 3. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]
- 8. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside | 78341-33-0 | MI02488 [biosynth.com]
- 11. This compound | Delchimica [delchimica.com]
- 12. This compound [cymitquimica.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside
Welcome to the Technical Support Center for Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for challenges related to the aqueous solubility of this compound. Our goal is to equip you with the scientific principles and practical techniques to ensure successful experimental outcomes.
Understanding the Solubility of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside
Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a polar glycoside, and as such, it is soluble in polar solvents like water. The principle of "like dissolves like" governs this behavior, where the polar hydroxyl (-OH) and acetamido (-NHAc) groups of the molecule form favorable hydrogen bonds with water molecules.[1][2] However, achieving the desired concentration in aqueous buffers can sometimes be challenging due to factors such as the rate of dissolution and the presence of the relatively non-polar isopropyl group.
This guide provides a systematic approach to overcoming these challenges, ensuring that you can prepare clear, stable solutions for your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
Q1: Is Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside soluble in water?
Yes, product literature confirms that Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is soluble in water (H₂O) and dimethyl sulfoxide (DMSO).[3]
Q2: Why is my compound dissolving slowly?
The dissolution rate can be influenced by several factors, including temperature, agitation, and the particle size of the solid. As with many glycosides, the dissolution process can be endothermic, meaning it requires energy from the surroundings.[4] Therefore, at lower temperatures, the dissolution process may be significantly slower.
Q3: I am seeing some cloudiness or precipitation in my solution. What could be the cause?
This could indicate that you have exceeded the solubility limit at the given temperature and pH, or that the compound has "crashed out" of solution due to a change in conditions (e.g., cooling). It is also possible that the buffer components are interacting with the compound to reduce its solubility.
Q4: Can I heat the solution to improve solubility?
Yes, gentle heating can significantly improve the solubility of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside. The dissolution of structurally similar glycosides is an endothermic process, meaning that solubility increases with temperature.[4] However, it is crucial to use a controlled temperature and to be aware of the thermal stability of the compound to avoid degradation.
Q5: Are there any co-solvents I can use to increase solubility?
For compounds with challenging solubility, the use of co-solvents can be an effective strategy. For polar glycosides, small amounts of polar organic solvents like ethanol or the use of solubilizing agents such as cyclodextrins may be beneficial.[5]
Troubleshooting Guide: Step-by-Step Solutions
This section provides a systematic approach to troubleshooting common solubility issues.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Below are detailed protocols for preparing aqueous solutions of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
Protocol 1: Standard Dissolution in Aqueous Buffer
This protocol is suitable for preparing solutions at concentrations where solubility is not expected to be a limiting factor.
-
Weigh the Compound: Accurately weigh the desired amount of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside in a suitable container.
-
Add Buffer: Add a portion (approximately 80%) of the final volume of the desired aqueous buffer (e.g., PBS, Tris-HCl).
-
Agitate: Vigorously agitate the mixture using a vortex mixer or a magnetic stirrer until the solid is fully dispersed.
-
Adjust Volume: Once the compound is dissolved, add the remaining buffer to reach the final desired volume and mix thoroughly.
-
Filtration (Optional): For sterile applications, filter the solution through a 0.22 µm syringe filter.
Protocol 2: Enhanced Dissolution with Gentle Heating
This protocol is recommended when preparing higher concentration solutions or if the dissolution rate at room temperature is slow.
-
Weigh and Add Buffer: Follow steps 1 and 2 of Protocol 1.
-
Gentle Warming: Place the container in a water bath set to a controlled temperature (e.g., 30-40°C). Caution: Avoid excessive heat to prevent potential degradation of the compound.
-
Agitate: Continue to agitate the solution until the solid is completely dissolved.
-
Cool to Room Temperature: Allow the solution to cool to room temperature before use. It is important to check for any precipitation upon cooling.
-
Adjust Volume and Filter: Proceed with steps 4 and 5 of Protocol 1.
Protocol 3: Utilizing Co-solvents for Difficult Cases
This protocol should be considered when the desired concentration cannot be achieved with the methods above. The choice of co-solvent should be compatible with your downstream application.
-
Initial Dissolution: Weigh the compound and dissolve it in a minimal amount of a compatible organic co-solvent (e.g., ethanol).
-
Aqueous Dilution: While stirring, slowly add the aqueous buffer to the dissolved compound. The slow addition is crucial to prevent the compound from precipitating out of the solution.
-
Final Concentration: Continue adding the buffer until the final desired concentration and volume are reached.
-
Observe for Stability: Monitor the solution for any signs of precipitation over a short period before use.
Data Summary Table
| Condition | Expected Solubility Trend | Rationale & References |
| Temperature | Increases with temperature | The dissolution of similar glycosides is an endothermic process.[4] |
| pH | Generally stable across a physiological pH range | As a neutral sugar derivative, significant changes in solubility with pH are not expected unless at extreme pH values that could cause hydrolysis. |
| Co-solvents | Can be increased with polar organic co-solvents | The use of co-solvents like ethanol can help to solvate the isopropyl group, facilitating dissolution in the aqueous phase.[5] |
Logical Relationships in Solubility Enhancement
The following diagram illustrates the relationships between the key factors influencing the solubility of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
Caption: Factors influencing the solubility of the compound.
References
Technical Support Center: Crystallization of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside
Prepared by the Senior Application Science Team
Welcome to the technical support guide for Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS 78341-33-0). This resource is designed for researchers, chemists, and pharmaceutical scientists to navigate the common challenges associated with the crystallization of this important glycoside. Our goal is to provide not just solutions, but a deeper understanding of the crystallographic principles at play, enabling you to refine your processes with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties and handling of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
Q1: What are the fundamental physical properties I should be aware of before starting crystallization?
A1: Understanding the basic physical properties is critical for designing a successful crystallization strategy. Key parameters for Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside are summarized below.
| Property | Value | Source(s) |
| CAS Number | 78341-33-0 | [1][2] |
| Molecular Formula | C₁₁H₂₁NO₆ | [1][2] |
| Molecular Weight | 263.29 g/mol | [1][2] |
| Appearance | White Crystalline Solid (when pure) | [3] |
| Melting Point | ~178 °C | [4] |
| Predicted Boiling Point | 520.1 ± 50.0 °C | [4] |
| Known Solubilities | Soluble in Water, DMSO | [3] |
Senior Scientist's Note: The high melting point and presence of multiple hydroxyl and amide groups suggest strong intermolecular hydrogen bonding. This is a key factor to consider when selecting solvents, as you will need a system capable of disrupting these interactions at elevated temperatures but allowing them to reform in an orderly fashion upon cooling.
Q2: Why is achieving a crystalline solid important for this compound?
A2: A well-defined crystalline form is crucial for several reasons in research and development:
-
Purity: The process of crystallization is inherently a purification technique. As a solution cools and becomes supersaturated, molecules of the desired compound selectively arrange themselves into a crystal lattice, excluding impurities into the surrounding solvent (mother liquor).[5]
-
Stability: Crystalline solids are generally more chemically and physically stable than their amorphous counterparts, leading to a longer shelf-life and more consistent performance.
-
Handling & Formulation: Crystalline materials typically have better flowability and are easier to handle, weigh, and formulate into final products compared to amorphous powders or sticky oils.
-
Characterization: A high-quality crystal structure, often obtainable through single-crystal X-ray diffraction, provides unambiguous confirmation of the compound's identity and stereochemistry.
Q3: What general factors influence the crystallization of sugars and glycosides?
A3: The crystallization of carbohydrates is a sensitive process governed by several interconnected factors:
-
Supersaturation: The solution must be supersaturated for crystals to form, meaning it contains more dissolved solute than it can normally hold at a given temperature. However, excessive supersaturation can lead to rapid precipitation of an amorphous solid or oiling out.[6][7]
-
Temperature: Higher temperatures generally increase solubility. A successful crystallization relies on a significant difference in solubility between the boiling point of the solvent and a lower temperature (e.g., room temperature or 0-4 °C).[6][8] Cooling rate is also critical; slow cooling is almost always preferred to allow for the growth of large, well-ordered crystals.[5]
-
Solvent Choice: The ideal solvent (or solvent system) will dissolve the compound completely when hot but poorly when cold.[5] For polar molecules like glycosides, polar solvents like alcohols (methanol, ethanol, isopropanol) or mixed solvent systems (e.g., alcohol/ether, alcohol/water) are often effective.[9][10]
-
Purity of the Compound: The presence of impurities can significantly hinder crystallization by interfering with the formation of the crystal lattice.[11][12] This can lead to oiling out, formation of small crystals, or complete failure to crystallize.[13]
-
Agitation: Stirring or agitation can influence the number and size of crystals. While initial agitation helps dissolve the solute, disturbing the solution during the cooling phase can lead to the formation of many small nuclei, resulting in a fine powder instead of larger crystals.[6][11] For growing large single crystals, an undisturbed environment is essential.[14]
Section 2: Troubleshooting Guide
This guide provides direct answers and actionable protocols for specific problems encountered during the crystallization of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
Problem 1: My compound has separated as an oil or a sticky syrup, not a solid. What should I do?
This phenomenon, known as "oiling out," is one of the most common crystallization problems.
-
Causality: Oiling out occurs when the solute precipitates from the solution at a temperature that is above its own melting point.[15] Since the pure compound melts at ~178 °C, this implies the presence of significant impurities that are depressing the melting point of your material, or that the degree of supersaturation is too high, causing the compound to crash out of solution too quickly.[15]
-
Troubleshooting Protocol:
-
Re-dissolve the Oil: Place the flask back on the heat source.
-
Add More Solvent: Add a small amount (e.g., 5-10% of the initial volume) of the primary ("good") solvent to the hot solution. The goal is to reduce the supersaturation level.[15] Swirl until the oil has completely redissolved.
-
Ensure Purity: If the solution is colored or you suspect soluble impurities, consider a hot filtration step or treatment with activated charcoal. Impurities can act as "anti-solvents" or disrupt lattice formation.[5]
-
Slow Down the Cooling: This is the most critical step. Insulate the flask by placing it on a wooden block or several layers of paper towels and cover the top with a watch glass.[15] Allowing the solution to cool to room temperature over several hours is ideal. Avoid placing it directly into an ice bath.
-
Try a Different Solvent System: If the problem persists, your chosen solvent may be unsuitable. Experiment with a solvent system where the compound has slightly lower solubility at high temperatures, which will naturally slow down the process.
-
Problem 2: The crystallization was instantaneous, resulting in a fine powder or amorphous solid. Is this acceptable?
While you have a solid, this rapid precipitation ("crashing out") is not ideal crystallization.
-
Causality: This happens when the solution becomes supersaturated too quickly upon cooling.[15] This rapid formation traps impurities and solvent within the solid, leading to a product of lower purity and often a wider melting point range. The solvent is simply removed too fast, or the temperature differential is too great.
-
Troubleshooting Protocol:
-
Re-dissolve the Solid: Heat the flask to boiling to re-dissolve the precipitate.
-
Increase the Solvent Volume: Add an excess of the hot solvent (1-2 mL for every 100 mg of solid is a good starting point) to slightly decrease the concentration.[15] This ensures the solution remains unsaturated for a longer period during cooling.
-
Implement Slow Cooling: As with oiling out, insulate the flask and allow it to cool to room temperature slowly and without disturbance.[14][15]
-
Consider Seeding: If you have a pure crystal from a previous batch, you can add a single, tiny seed crystal once the solution has cooled slightly below its boiling point. This provides a template for ordered growth and can prevent rapid, uncontrolled nucleation.
-
Problem 3: No crystals have formed, even after cooling in an ice bath for an extended period.
This indicates that the solution is not sufficiently supersaturated at the lower temperature.
-
Causality: The most likely cause is the use of too much solvent.[15] The concentration of your compound is below its solubility limit even at low temperatures. Another possibility is that the compound is highly pure and lacks nucleation sites.
-
Troubleshooting Protocol:
-
Induce Nucleation (Scratching): Take a glass stirring rod and gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for nucleation to begin.
-
Introduce a Seed Crystal: If available, add a single seed crystal to the cold solution. This is the most reliable method to induce crystallization.
-
Reduce Solvent Volume: If nucleation cannot be induced, there is too much solvent.[15] Gently heat the solution and boil off a portion of the solvent (e.g., 20-30%). Then, repeat the slow cooling process.
-
Add an "Anti-Solvent": If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes slightly cloudy (the cloud point). Then, add a drop or two of the primary solvent to redissolve the cloudiness and allow it to stand. This is an advanced technique that requires careful solvent selection.
-
Problem 4: My final yield of crystals is very low (<50%). How can I improve it?
A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.
-
Causality: This is often a direct consequence of using too much solvent during the dissolution step.[15] While a slight excess can help prevent crashing out, a large excess will keep a substantial portion of the product in solution even after cooling.
-
Troubleshooting Protocol:
-
Optimize Solvent Volume: In your next attempt, be meticulous about using the minimum amount of hot solvent required to fully dissolve your compound.[5] Add the solvent in small portions to the heated solid until it just dissolves.
-
Maximize Cooling: Ensure the final cooling step is thorough. After cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.
-
Recover a Second Crop: Do not discard the mother liquor. Transfer it to a separate beaker and boil off about half of the solvent. Allow this more concentrated solution to cool again. This will often yield a "second crop" of crystals, which should be analyzed separately for purity before combining with the first crop.
-
Check Your Filtration: Ensure you are rinsing the collected crystals with a minimal amount of ice-cold solvent. Using warm solvent or too much rinsing solvent will dissolve some of your product off the filter paper.[5]
-
Section 3: Protocols and Workflows
Standard Recrystallization Protocol
This protocol provides a step-by-step method for the purification of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
-
Solvent Selection: Choose an appropriate solvent or solvent pair. For this compound, ethanol or an ethanol/ethyl acetate mixture is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar and place it on a stirring hotplate. Add the minimum amount of solvent required to create a slurry. Heat the mixture to a gentle boil while stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid completely dissolves. Note the total volume used.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
(Optional) Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Slow Cooling: Cover the flask with a watch glass and set it on a non-conductive surface (like a cork ring or folded towel) to cool slowly to room temperature.[15] Crystal formation should begin within 20-30 minutes.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a very small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the solid to a watch glass and place it in a vacuum oven at a temperature well below the solvent's boiling point.
Troubleshooting Workflow Diagram
The following diagram outlines the logical progression for troubleshooting common crystallization issues.
A flowchart for diagnosing and solving common crystallization problems.
References
- 1. Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside | 78341-33-0 | MI02488 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. synthose.com [synthose.com]
- 4. 78341-33-0 CAS MSDS (ISO-PROPYL 2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOPYRANOSIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Factors That Affect Sugar Crystallization | Alaqua Inc [alaquainc.com]
- 7. Working with Sugar: the Magic of Crystallization - Wekiva Culinary [wekivaculinary.org]
- 8. isbe.net [isbe.net]
- 9. Isopropyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-(2-Acetamido-2-deoxy-β-d-glucopyranosyl)-N-(3-azidopropyl)-O-methylhydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Crystallization – Modern Pastry and Plated Dessert Techniques [opentextbc.ca]
- 13. pubs.acs.org [pubs.acs.org]
- 14. unifr.ch [unifr.ch]
- 15. chem.libretexts.org [chem.libretexts.org]
Optimizing reaction conditions for Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside.
Introduction
Welcome to the technical support guide for the synthesis of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside. This molecule is a glycoside of N-acetyl-D-glucosamine (GlcNAc), a monosaccharide of immense biological importance, forming the monomeric unit of chitin and playing critical roles in various glycoconjugates.[1][2] The target compound is often synthesized via a Fischer glycosylation, a direct, acid-catalyzed reaction between GlcNAc and isopropanol.[3][4]
While seemingly straightforward, this reaction presents significant challenges in achieving high yield and stereoselectivity for the desired β-anomer. This guide provides field-proven insights, troubleshooting protocols, and optimization strategies to help researchers navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the core principle of this synthesis?
A1: The synthesis is a classic Fischer glycosylation . In this reaction, a naked (unprotected) sugar, in this case, N-acetyl-D-glucosamine, is heated in an alcohol (isopropanol) with an acid catalyst. The alcohol acts as both the solvent and the glycosyl acceptor, forming a glycosidic bond at the anomeric carbon (C-1) of the sugar.[4][5][6] This method is valued for its simplicity as it avoids multiple protection and deprotection steps.
Q2: Why is direct glycosylation with N-acetylglucosamine known to be challenging?
A2: The primary difficulty arises from the N-acetyl group at the C-2 position . This group can act as an internal nucleophile, attacking the anomeric center to form a highly stable 1,2-oxazoline byproduct .[7][8] This side reaction competes directly with the desired attack by the isopropanol, often leading to low yields of the glycosylated product.[7] Controlling the balance between these two pathways is the key to a successful reaction.
Q3: What determines the formation of the α versus the β anomer?
A3: The Fischer glycosylation is an equilibrium process.[4]
-
Kinetic Control: Initially, a mixture of anomers is formed. The β-anomer is often the product of kinetic control.
-
Thermodynamic Control: Over longer reaction times or at higher temperatures, the reaction mixture equilibrates to the most thermodynamically stable product. Due to the anomeric effect, this is typically the α-anomer .[4] Therefore, achieving a high ratio of the desired β-anomer requires careful control of reaction time and temperature to favor the kinetic product.
Q4: What types of acid catalysts are effective for this reaction?
A4: A range of acid catalysts can be used. The choice depends on the desired reaction conditions, scale, and ease of workup.
-
Heterogeneous Catalysts: Solid acid resins like Amberlite IR-120H are highly effective and are easily removed by simple filtration, simplifying the workup process.[3][9]
-
Homogeneous Catalysts: Soluble acids like sulfamic acid have been shown to be efficient, eco-friendly options.[3]
-
Lewis Acids: For more specialized applications, Lewis acids such as bismuth(III) triflate (Bi(OTf)₃) or iron(III) triflate (Fe(OTf)₃) can catalyze the reaction, sometimes under milder conditions.[10]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Problem 1: My reaction shows very low conversion, with mostly starting material remaining.
-
Potential Cause 1: Presence of Water. Glycosylation reactions are highly sensitive to moisture, which can hydrolyze intermediates and deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous isopropanol and dry the N-acetyl-D-glucosamine under vacuum before use.
-
-
Potential Cause 2: Inactive Catalyst. The acid catalyst may be old or deactivated.
-
Solution: Use a fresh batch of catalyst. If using an acid resin like Amberlite, ensure it is properly activated and dried according to the manufacturer's protocol.
-
-
Potential Cause 3: Insufficient Temperature or Reaction Time. The reaction may not have had enough energy or time to proceed.
-
Solution: Gradually increase the reaction temperature (e.g., from 70°C to 90°C) and monitor the progress by Thin Layer Chromatography (TLC). Be aware that higher temperatures can favor the undesired α-anomer.[11]
-
Problem 2: The reaction worked, but the major product is the undesired α-anomer.
-
Potential Cause: Thermodynamic Equilibration. The reaction was likely run for too long or at too high a temperature, allowing the initial product mixture to equilibrate to the more stable α-anomer.[4]
-
Solution: Perform a time-course study. Set up the reaction and take aliquots every hour, quenching them and analyzing the α:β ratio by ¹H NMR or HPLC. This will identify the optimal time to stop the reaction when the concentration of the β-anomer is at its maximum. Microwave-assisted synthesis can offer better control over short reaction times.[5]
-
Problem 3: I've isolated a major byproduct that is not the α or β product.
-
Potential Cause: 1,2-Oxazoline Formation. As discussed in the FAQs, the N-acetyl group can form a stable oxazoline byproduct, which is a dead-end for the desired reaction.[7][8] This is more common under harsh acidic conditions.
-
Solution:
-
Confirmation: Characterize the byproduct by NMR spectroscopy to confirm the oxazoline structure.
-
Mitigation: Try running the reaction at a lower temperature, which can disfavor the intramolecular cyclization compared to the intermolecular glycosylation.[8] Consider using a milder, solid acid catalyst like Amberlite resin, which can sometimes reduce side reactions compared to strong mineral acids.
-
-
Problem 4: I have a mixture of anomers and am struggling to separate them.
-
Potential Cause: Similar Polarity. The α and β anomers often have very similar polarities, making separation by standard column chromatography challenging.
-
Solution:
-
Chromatography Optimization: Use a shallow solvent gradient (e.g., starting with 100% Dichloromethane and slowly increasing the percentage of Methanol). A high-resolution silica gel can also improve separation.
-
Recrystallization: This can be a powerful technique for purification. Attempt to recrystallize the crude mixture from isopropanol.[5][9] Often, one anomer is less soluble and will preferentially crystallize, yielding a pure compound.
-
-
Data Presentation: Optimizing Reaction Parameters
The choice of catalyst and energy source significantly impacts the outcome. The following table summarizes conditions from various studies to guide your experimental design.
| Catalyst | Alcohol | Method | Temperature (°C) | Time | Yield (%) | Key Outcome/Observation | Reference |
| Amberlite IR-120H | Methanol | Conventional | 70 | 8 hours | 68 | Standard conditions, easily adaptable to isopropanol. | [9] |
| Amberlite IR-120H | Methanol | Microwave | 120 | 10 min | 80 | Dramatic acceleration of reaction time. | [9] |
| Sulfamic Acid | Various | Conventional | Reflux | 3-5 hours | 69-83 | Eco-friendly catalyst, favors α-anomer. | [3] |
| TMSOTf (cat.) | 1,2-DCE | Conventional | 40 | 12 hours | 67 | Used with a protected donor to achieve high β-selectivity. | [12] |
Experimental Protocols
Protocol 1: Standard Fischer Glycosylation with Amberlite IR-120H Resin
This protocol is a reliable starting point for synthesizing the target compound.
-
Preparation: Add N-acetyl-D-glucosamine (1.0 eq) and Amberlite IR-120H resin (equal weight to the sugar) to an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[9]
-
Solvent Addition: Add anhydrous isopropanol to the flask (approx. 10 mL per gram of sugar).
-
Reaction: Heat the mixture to reflux (approx. 82°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., in a 10:1 Dichloromethane:Methanol solvent system). The starting material is highly polar and should remain at the baseline, while the products will have higher Rf values.
-
Workup: Once the starting material is consumed (typically 6-10 hours), cool the reaction to room temperature. Filter the mixture to remove the Amberlite resin, washing the resin with additional isopropanol.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from hot isopropanol to yield the desired β-anomer.[9]
Protocol 2: Microwave-Assisted Synthesis for Rapid Optimization
Microwave irradiation can significantly shorten reaction times and is ideal for rapidly screening conditions.[5]
-
Preparation: In a dedicated microwave reaction vessel, combine N-acetyl-D-glucosamine (1.0 eq), Amberlite IR-120H resin (equal weight), and anhydrous isopropanol.[9]
-
Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to 120°C and hold for 10-15 minutes with magnetic stirring.[9]
-
Workup & Purification: Follow steps 5 and 6 from Protocol 1. The rapid nature of this method allows for quick iteration to optimize temperature and time for the best β-anomer yield.
Visualization: Troubleshooting Workflow
This diagram provides a logical path for troubleshooting common issues leading to a low yield of the target Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
Caption: A stepwise workflow for troubleshooting low yields of the target β-anomer.
Essential Characterization: Confirming the Anomer
The most reliable method to confirm the stereochemistry of your product is ¹H NMR spectroscopy . The signal for the anomeric proton (H-1) is diagnostic.
-
β-Anomer (Desired): The H-1 and H-2 protons are in a trans-diaxial orientation. This results in a large coupling constant (J). The signal will appear as a doublet at approximately δ 4.6 ppm with ³JH-1,H-2 ≈ 8.3 Hz .[11]
-
α-Anomer (Undesired): The H-1 and H-2 protons are in an axial-equatorial orientation, resulting in a smaller coupling constant. The signal will appear as a doublet at approximately δ 4.8 ppm with ³JH-1,H-2 ≈ 3.7 Hz .[11]
By integrating these two distinct doublets, you can accurately determine the α:β ratio in your crude product and purified fractions, providing a self-validating system for your optimization efforts.
References
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youngin.com [youngin.com]
- 10. researchgate.net [researchgate.net]
- 11. Anomerization of N-Acetylglucosamine Glycosides Promoted by Dibromomethane and Dimethylformamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside
Welcome to the technical support center for the synthesis of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of carbohydrate chemistry. My goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to help you troubleshoot common issues and optimize your synthetic route. We will address the primary challenges in two key stages: the glycosylation reaction and the subsequent deprotection step.
Part 1: Troubleshooting the Glycosylation Reaction
The formation of the glycosidic bond is the most critical and often challenging step in this synthesis. Direct glycosylation with N-acetylglucosamine (GlcNAc) donors is notoriously problematic due to the participation of the N-acetyl group at the C-2 position.
FAQ 1.1: Why is my glycosylation yield consistently low, with a significant, more nonpolar byproduct observed on TLC?
Answer: This is the most common issue encountered and is almost certainly due to the formation of a stable 1,2-oxazoline byproduct. The N-acetyl group at the C-2 position, intended to be a simple protecting group, acts as an intramolecular nucleophile.
Mechanistic Insight: During the reaction, the leaving group at the anomeric carbon (C-1) is activated by a Lewis acid. This generates an oxocarbenium ion intermediate. Instead of being attacked by the external nucleophile (isopropanol), the carbonyl oxygen of the neighboring N-acetyl group can attack the anomeric center. This intramolecular cyclization is kinetically favorable and forms a very stable five-membered oxazoline ring, effectively terminating the desired reaction pathway. Controlling the balance between this intramolecular side reaction and the desired intermolecular glycosylation is the key to achieving acceptable yields.
Caption: Competing pathways in N-acetylglucosamine glycosylation.
FAQ 1.2: How can I suppress oxazoline formation and improve the stereoselectivity for the β-anomer?
Answer: Optimizing reaction conditions is critical. While the C-2 N-acetyl group's participation favors the formation of the 1,2-trans glycosidic bond (which is the desired β-anomer for a gluco-configured sugar), this same participation is what leads to the oxazoline. Therefore, a delicate balance must be struck.
Strategies for Optimization:
-
Lower the Reaction Temperature: Oxazoline formation often has a higher activation energy than the desired glycosylation. Running the reaction at lower temperatures (e.g., -78 °C to -40 °C) can significantly slow the rate of the side reaction relative to the main pathway.
-
Choice of Promoter/Activator: The strength and stoichiometry of the Lewis acid are paramount. A milder activator or a sub-stoichiometric amount might be sufficient to activate the donor for isopropanol attack without aggressively promoting cyclization. Common promoters include Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and Boron trifluoride etherate (BF₃·OEt₂).
-
Solvent Effects: The choice of solvent can influence the stability of the oxocarbenium ion and the stereochemical outcome. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are often employed to help control stereoselectivity.
-
Donor Reactivity: Using a highly reactive glycosyl donor, such as a trichloroacetimidate donor, can sometimes favor the intermolecular reaction by increasing its rate.
Data Summary: Impact of Reaction Parameters
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome | Rationale |
| Temperature | 0 °C to Room Temp | -78 °C to -40 °C | Increased ratio of β-glycoside to oxazoline | Reduces the rate of the competing oxazoline formation side reaction. |
| Promoter | Strong Lewis Acid (e.g., FeCl₃) | Milder/Carefully chosen Lewis Acid (e.g., TMSOTf) | Higher yield of desired product | Strong acids can aggressively promote the formation of the stable oxazoline ring. |
| Solvent | Dichloromethane (DCM) | Diethyl Ether (Et₂O) or THF | Potentially improved β-selectivity | Ethereal solvents can influence the SN1/SN2 character of the reaction and favor the desired anomer. |
Part 2: Troubleshooting the Deprotection Step
Once the glycosidic bond is successfully formed, the acetyl protecting groups on the sugar's hydroxyls must be removed to yield the final product.
FAQ 2.1: My deprotection reaction is sluggish or incomplete. How can I drive it to completion?
Answer: The standard method for removing O-acetyl groups from sugars is the Zemplén deacetylation , which uses a catalytic amount of sodium methoxide (NaOMe) in anhydrous methanol. If the reaction is incomplete, consider the following:
-
Catalyst Activity: The methoxide can be neutralized by acidic impurities or atmospheric CO₂. Ensure your NaOMe is fresh or prepared in situ from sodium metal and anhydrous methanol. You can add a small additional amount of catalyst if the reaction stalls.
-
Monitoring: The reaction is typically fast (30-60 minutes at room temperature). Monitor closely by Thin Layer Chromatography (TLC). The product, being a polyol, will have a much lower Rf value (be more polar) than the fully acetylated starting material. The reaction is complete when the starting material spot has completely disappeared.
-
Solvent: The reaction must be run in anhydrous methanol. Water can lead to saponification with stoichiometric sodium hydroxide, which is a slower and less clean reaction.
FAQ 2.2: I'm concerned about cleaving the isopropyl glycosidic bond during deprotection. Is this a risk?
Answer: This is a valid concern, as glycosidic bonds can be acid-labile. However, the O-isopropyl glycosidic linkage is robustly stable to the strongly basic, anhydrous conditions of the Zemplén deacetylation. You should avoid acidic hydrolysis for deprotection, as this could readily cleave your product. The primary risk under Zemplén conditions is not bond cleavage but an incomplete reaction.
Caption: A logical workflow for troubleshooting the synthesis.
Part 3: Experimental Protocol
This protocol outlines a representative two-step synthesis starting from a common precursor.
Step 1: Glycosylation of Isopropanol with a GlcNAc Donor
-
Starting Material: 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α,β-D-glucopyranose. A glycosyl halide or trichloroacetimidate derivative is often prepared from this material. For this example, we will assume a Koenigs-Knorr type reaction using the glycosyl bromide.
-
Procedure:
-
Dissolve the peracetylated GlcNAc starting material in a minimal amount of dichloromethane (DCM) and acetyl bromide at 0 °C to form the glycosyl bromide in situ.
-
In a separate flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve anhydrous isopropanol (10 equivalents) in anhydrous DCM. Add molecular sieves (4Å) and stir for 30 minutes.
-
Cool the isopropanol solution to -40 °C.
-
Add a promoter, such as silver triflate (1.2 equivalents).
-
Slowly add the freshly prepared glycosyl bromide solution dropwise to the cooled isopropanol mixture.
-
Allow the reaction to stir at -40 °C, monitoring by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The product, Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, will be more polar than the starting bromide.
-
Upon completion, quench the reaction by adding triethylamine. Warm to room temperature, filter through celite to remove salts, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the protected product.
-
Step 2: Zemplén Deprotection
-
Procedure:
-
Dissolve the purified, protected glycoside from Step 1 in anhydrous methanol.
-
Add a catalytic amount of a freshly prepared 0.5 M solution of sodium methoxide in methanol (e.g., 0.1 equivalents).
-
Stir the reaction at room temperature and monitor by TLC (e.g., 9:1 DCM:Methanol). The product will be at the baseline, while the starting material is much higher.
-
Once the starting material is consumed (typically 30-60 min), neutralize the reaction by adding a few drops of acetic acid or by adding Amberlite® IR120 (H⁺ form) resin until the pH is neutral.
-
Filter the solution and concentrate under reduced pressure. The resulting crude solid or oil can be further purified by silica gel chromatography using a more polar solvent system (e.g., 85:15:1 DCM:MeOH:H₂O) to yield the final product, Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
-
How to prevent the degradation of Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside in solution.
Technical Support Center: Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside
A Guide to Ensuring Solution Stability and Experimental Integrity
Welcome to the technical support guide for Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside. As Senior Application Scientists, we understand that the stability of your reagents is paramount to the success and reproducibility of your research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound in solution. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered by users.
Q1: What is Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside and where is it chemically vulnerable?
A: Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a synthetic glycoside. It consists of an N-acetylglucosamine (GlcNAc) sugar ring linked to an isopropyl group via a β-glycosidic bond.[1][2] The primary point of chemical vulnerability is this very O-glycosidic bond, which is susceptible to cleavage through hydrolysis. A secondary, though less common, point of degradation under harsh conditions is the hydrolysis of the acetamido group.
Q2: My solution of the compound is giving inconsistent results in my assay. What's the most likely cause?
A: Inconsistent results are often the first sign of reagent degradation. The most probable cause is the hydrolytic cleavage of the glycosidic bond, which breaks the molecule into N-acetylglucosamine and isopropanol. This process is accelerated by improper solution pH (especially acidic conditions), elevated temperatures, and microbial contamination.[3][4]
Q3: What are the top three things I can do to prevent degradation?
A:
-
Control the pH: Maintain your solution at a neutral to slightly alkaline pH (7.0 - 8.5). Avoid acidic conditions at all costs, as they strongly catalyze glycosidic bond hydrolysis.[4][5][6]
-
Strict Temperature Control: Prepare and store your solutions at low temperatures. For short-term storage (days), use 2-8°C.[7] For long-term storage (weeks to months), aliquot and freeze at -20°C or -80°C to prevent freeze-thaw cycles.
-
Ensure Sterility: Use sterile, high-purity solvents and sterile filtration for your final solution. Microbial contamination can introduce glycoside hydrolase enzymes that specifically target and break the glycosidic bond.[3][8]
Part 2: The Chemistry of Degradation
Understanding the mechanisms of degradation is crucial for effective prevention. The primary pathway is acid-catalyzed hydrolysis of the β-O-glycosidic bond.
The process begins with the protonation of the glycosidic oxygen atom under acidic conditions. This makes the isopropyl group a better leaving group. A water molecule then acts as a nucleophile, attacking the anomeric carbon (C1) of the sugar ring. This leads to the cleavage of the bond and the formation of two separate molecules: N-acetylglucosamine and isopropanol.
Caption: Primary degradation pathway via acid-catalyzed hydrolysis.
Part 3: In-Depth Troubleshooting Guide
This section addresses specific experimental observations and provides a logical workflow for diagnosing and resolving stability issues.
Q4: I noticed the pH of my buffered stock solution has decreased over time. Why did this happen and is it a problem?
A: A drop in pH is a significant red flag. While less common, degradation can sometimes produce acidic byproducts, or it may indicate that the buffer capacity has been exhausted, allowing CO₂ from the air to dissolve and form carbonic acid. This pH drop is a serious problem because the newly acidic environment will dramatically accelerate the primary hydrolytic degradation of your compound.[5] You should discard the solution and prepare a fresh stock, paying close attention to buffer concentration and sterile technique.
Q5: Can I use any purified water to make my solutions?
A: No. The quality of your solvent is critical. You must use high-purity, sterile water, such as molecular biology-grade or HPLC-grade water. Water from systems that are not properly maintained can have a low pH or contain microbial contamination. These microbes may secrete enzymes called glycoside hydrolases, which are highly efficient at breaking down glycosidic bonds, even at neutral pH.[3][9]
Q6: My solution appears slightly yellow, but it was colorless when I prepared it. What does this indicate?
A: A color change, particularly yellowing, often points to chemical degradation. This can be a result of side reactions of the degradation products, especially under non-optimal storage conditions (e.g., exposure to light or elevated temperatures). While the compound itself is a white solid, its breakdown products may be more reactive.[7] This solution should be considered compromised and discarded.
Q7: How can I definitively check if my solution has degraded?
A: Visual inspection and pH measurement are good initial checks, but for a definitive answer, an analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.[10] By comparing the chromatogram of your aged solution to a freshly prepared standard, you can quantify the amount of the parent compound remaining and detect the appearance of new peaks corresponding to degradation products.
Caption: Troubleshooting workflow for suspected solution degradation.
Part 4: Validated Protocols for Maximum Stability
Follow these step-by-step protocols to prepare and store solutions of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, minimizing the risk of degradation.
Protocol 4.1: Preparation of a Buffered Aqueous Stock Solution (100 mM)
-
Pre-Requisites: Work in a sterile environment (e.g., a laminar flow hood). Use sterile labware.
-
Solvent Preparation: Prepare a 50 mM HEPES or Phosphate buffer solution using sterile, molecular biology-grade water. Adjust the pH to 7.4 using sterile 1M NaOH or HCl.
-
Weighing: On a calibrated analytical balance, accurately weigh out the required mass of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (MW: 263.29 g/mol )[2] for your target volume and concentration.
-
Dissolution: Add the powder to your prepared buffer. Vortex gently until fully dissolved. Do not heat the solution to aid dissolution, as this will promote hydrolysis.[3]
-
Sterile Filtration: Pass the entire solution through a 0.22 µm sterile syringe filter into a sterile, conical tube. This is a critical step to remove any potential microbial contaminants.
-
Aliquoting: Immediately dispense the solution into smaller, single-use, sterile microcentrifuge tubes. This practice prevents contamination of the entire stock and avoids damaging freeze-thaw cycles.
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store immediately as described in Protocol 4.2.
Protocol 4.2: Recommended Storage Conditions
-
Short-Term (≤ 1 week): Store aliquots at 2-8°C .[7]
-
Long-Term (> 1 week): Store aliquots at -20°C or -80°C . When needed, thaw an aliquot on ice and use it for that day's experiments. Do not refreeze a thawed aliquot.
Part 5: Summary of Stability Parameters
This table provides a quick reference for the key conditions required to maintain the integrity of your Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside solutions.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| pH | 7.0 - 8.5 | Prevents acid-catalyzed hydrolysis of the glycosidic bond.[4][5] Use a stable buffer like HEPES or Phosphate. |
| Temperature | Storage: ≤ 8°C (short-term), -20°C (long-term). Working: On ice. | Reduces the rate of chemical hydrolysis, which is temperature-dependent.[3] |
| Solvent | Sterile, molecular biology-grade H₂O or anhydrous, high-purity DMSO. | Prevents introduction of microbial contaminants (and their enzymes) or acidic impurities.[3][7] |
| Light Exposure | Store in the dark (e.g., in a freezer box or amber tube). | Minimizes the risk of photochemical degradation, a general best practice for complex organic molecules. |
| Incompatible Materials | Strong Acids, Strong Oxidizing Agents. | Acids directly catalyze degradation.[6] Strong oxidizers can react with the hydroxyl groups on the sugar ring.[11] |
| Handling | Use sterile technique. Aliquot into single-use volumes. | Prevents microbial and chemical cross-contamination. Avoids repeated freeze-thaw cycles which can damage the molecule. |
References
- 1. Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside | 78341-33-0 | MI02488 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. Khan Academy [khanacademy.org]
- 4. Glycosidic Bond | Definition & Types - Lesson | Study.com [study.com]
- 5. fiveable.me [fiveable.me]
- 6. Stability of N-glycosidic bond of (5′S)-8,5′-cyclo-2′-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synthose.com [synthose.com]
- 8. Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 11. carlroth.com [carlroth.com]
Technical Support Center: Purification of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside
Welcome to the technical support center for the purification of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. Our goal is to equip you with the scientific rationale behind purification strategies to ensure the highest purity of your final product.
I. Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific problems that may arise during the purification of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, providing explanations and actionable solutions.
Question 1: My crude product shows multiple spots on the TLC plate after synthesis. What are the likely impurities and how can I get rid of them?
Answer:
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a common observation post-synthesis. The impurities can originate from unreacted starting materials, reaction byproducts, or anomers of the desired product.
-
Unreacted Starting Materials: Depending on your synthetic route, you may have residual N-acetylglucosamine or an activated glycosyl donor.
-
Reaction Byproducts: A significant byproduct in the glycosylation of N-acetylated sugars is the formation of a stable 1,2-oxazoline.[1][2] This occurs due to the participation of the N-acetyl group at the C-2 position, which can attack the anomeric center.
-
Anomers: The synthesis can often lead to a mixture of α and β anomers. Your target is the β-anomer, but the α-anomer can form as a competing product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for multiple impurities.
Purification Strategy:
Column chromatography is the most effective method to separate these impurities.[3][4][5] A silica gel stationary phase is typically used, with a mobile phase gradient of increasing polarity (e.g., dichloromethane-methanol or ethyl acetate-methanol). The less polar compounds will elute first.
Question 2: I am struggling to achieve good separation between the α and β anomers during column chromatography. What can I do to improve the resolution?
Answer:
Separating anomers can be challenging due to their similar polarities. Here are several strategies to enhance separation:
-
Optimize the Mobile Phase: A shallow gradient of the polar solvent is crucial. Small, incremental increases in the percentage of the polar solvent (e.g., methanol) can significantly improve resolution. Experiment with different solvent systems. For instance, adding a small amount of a third solvent, like isopropanol, can sometimes alter the selectivity.
-
Column Packing and Dimensions: Ensure your column is packed uniformly to avoid band broadening. A longer, narrower column will generally provide better resolution than a short, wide one for difficult separations.
-
Loading Technique: Load your crude product onto the column in a minimal amount of solvent to start with a narrow band. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is often beneficial.
Question 3: My purified product still shows a broad peak on HPLC analysis, suggesting it's not completely pure. What are the next steps?
Answer:
A broad HPLC peak can indicate the presence of closely eluting impurities or issues with the HPLC method itself.
-
Recrystallization: This is an excellent technique for final polishing to achieve high purity. The choice of solvent is critical. For N-acetylglucosamine derivatives, solvent systems like ethanol/water or isopropanol/water mixtures can be effective.[6][7][8] The principle is to dissolve the compound in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor.
-
Preparative HPLC: If recrystallization is unsuccessful, preparative HPLC can be used for final purification.[3] This technique offers higher resolution than column chromatography but is generally more expensive and time-consuming for larger quantities.
Question 4: I am having trouble getting my compound to crystallize during recrystallization. What could be the problem?
Answer:
Failure to crystallize can be due to several factors:
-
Purity: If the compound is still significantly impure, the impurities can inhibit crystal lattice formation. It may be necessary to repeat the column chromatography.
-
Solvent Choice: The chosen solvent may be too good a solvent, preventing the compound from precipitating out upon cooling. You may need to add an anti-solvent (a solvent in which your compound is poorly soluble) dropwise to the solution at a slightly elevated temperature until it becomes slightly turbid, then allow it to cool slowly.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.
-
Concentration: The solution might be too dilute. Carefully evaporate some of the solvent and try cooling again.
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for column chromatography of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside?
A good starting point for a silica gel column is a mixture of a relatively non-polar solvent and a polar solvent. A common system is dichloromethane (DCM) with methanol (MeOH). You can start with a low percentage of methanol (e.g., 1-2%) and gradually increase the polarity. Another option is an ethyl acetate/hexane or ethyl acetate/methanol gradient. The optimal system should be determined by preliminary TLC analysis.
Q2: How can I visualize Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside on a TLC plate?
Since this compound lacks a strong chromophore, UV light is often insufficient for visualization. Staining is required. A commonly used stain for carbohydrates is a p-anisaldehyde solution or a ceric ammonium molybdate (CAM) stain, followed by gentle heating of the TLC plate.
Q3: What are the expected solubility properties of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside?
N-acetylglucosamine derivatives are generally soluble in polar solvents like water, methanol, and ethanol.[6][7][8] They are typically insoluble in non-polar organic solvents such as hexane and diethyl ether. This differential solubility is key for both chromatography and recrystallization.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and the anomeric configuration (the coupling constant of the anomeric proton is a key indicator).
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): This is used to assess the purity of the final product. A single, sharp peak is indicative of high purity.
III. Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general guideline for the purification of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside using silica gel chromatography.
Materials:
-
Crude Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Glass chromatography column
-
Fraction collector or test tubes
-
TLC plates, silica gel coated
-
p-Anisaldehyde stain
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol) and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., 95:5 DCM:MeOH, 90:10 DCM:MeOH) to determine the optimal mobile phase for separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase. Collect fractions of a consistent volume.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A stepwise or linear gradient can be used.
-
Fraction Analysis: Analyze the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate, develop, and stain to identify the fractions containing the pure product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization
This protocol describes a general procedure for the final purification of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside by recrystallization.
Materials:
-
Purified Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside from column chromatography
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If it does not dissolve readily, add hot water dropwise until a clear solution is obtained at the boiling point.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Inducing Crystallization (if necessary): If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
IV. Data Presentation
Table 1: Recommended Solvent Systems for TLC and Column Chromatography
| Application | Stationary Phase | Recommended Mobile Phase (v/v) |
| TLC Analysis | Silica Gel | Dichloromethane:Methanol (95:5 to 90:10) |
| Ethyl Acetate:Hexane (gradient) | ||
| Column Chromatography | Silica Gel | Gradient of 1-10% Methanol in Dichloromethane |
| Gradient of 20-80% Ethyl Acetate in Hexane, followed by a Methanol gradient |
V. Visualizations
Caption: General purification workflow for Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
VI. References
-
BenchChem. (2025). preventing side reactions in Acosamine glycosylation. BenchChem Technical Support. --INVALID-LINK--
-
Marqvorsen, M. H. S., et al. (2017). Why is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done About It?. The Journal of Organic Chemistry, 82(1), 143-156. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Isolation and Purification of Plant-Derived Glycosides. BenchChem Technical Support. --INVALID-LINK--
-
PubMed. (2017). Why Is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done about It?. J Org Chem, 82(1), 143-156. --INVALID-LINK--
-
Sigma-Aldrich. Troubleshooting Purification Methods. --INVALID-LINK--
-
Wikipedia. Glycosylation. --INVALID-LINK--
-
Google Patents. (2023). Method for separation and purification of n-acetylglucosamine. --INVALID-LINK--
-
Chromatography Adsorbent. Isolation of Glycosides - Column Chromatography. --INVALID-LINK--
-
Wikipedia. N-Acetylglucosamine. --INVALID-LINK--
-
Samanthi, W. M. D., & Gupta, A. (2021). Strategic approach for purification of glycosides from the natural sources. In ResearchGate. --INVALID-LINK--
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. --INVALID-LINK--
-
New England Biolabs. (2025). Removal of terminal N-acetylglucosamine from the biantennary N-linked sugars of IgG. --INVALID-LINK--
-
Santa Cruz Biotechnology. Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside | CAS 7772-85-2. --INVALID-LINK--
-
Chen, J. K., et al. (2010). N-Acetylglucosamine: Production and Applications. Marine drugs, 8(9), 2493–2516. --INVALID-LINK--
-
Thomas Scientific. Isopropyl β-D-1-thiogalactopyranoside, =99% (TLC). --INVALID-LINK--
-
Zhang, Y., et al. (2020). Solubility and thermodynamic properties of N-acetylglucosamine in mono-solvents and binary solvents at different temperatures. Journal of Molecular Liquids, 309, 113123. --INVALID-LINK--
-
The-Trong, T., et al. (2021). Purification, identification and characterization of Nag2 N-acetylglucosaminidase from Trichoderma virens strain mango. AMB Express, 11(1), 118. --INVALID-LINK--
-
CP Lab Safety. Isopropyl B-D-1-Thiogalactopyranoside 99% TLC 5 grams. --INVALID-LINK--
-
Du, Q., et al. (2013). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. Journal of separation science, 36(15), 2537–2542. --INVALID-LINK--
-
Sigma-Aldrich. Isopropyl b- D -1-thiogalactopyranoside = 99 TLC 367-93-1. --INVALID-LINK--
-
Du, S., et al. (2023). Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents from 283.15 to 323.15 K. ACS Omega, 8(49), 47265–47275. --INVALID-LINK--
-
Joya, X., et al. (2013). Isopropyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. Acta crystallographica. Section E, Structure reports online, 69(Pt 2), o157. --INVALID-LINK--
-
Du, S., et al. (2023). Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents from 283.15 to 323.15 K. ACS Omega. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. column-chromatography.com [column-chromatography.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents from 283.15 to 323.15 K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Maximizing Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside Yield
Welcome to the technical support guide for the synthesis of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this glycosylation reaction. We will move beyond simple protocols to explore the underlying principles, troubleshoot common issues, and provide actionable solutions to maximize your synthetic yield and purity.
Introduction: The Challenge of Stereoselective Glycosylation
Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a valuable carbohydrate derivative used in various biochemical and pharmaceutical applications.[1][2] Its synthesis, while conceptually straightforward, hinges on a critical glycosylation step where control of stereochemistry is paramount.[3] Achieving high yields of the desired β-anomer requires a nuanced understanding of reaction mechanisms, protecting group strategy, and catalyst behavior. This guide provides the in-depth knowledge necessary to master this synthesis.
Section 1: The Synthetic Pathway – A Mechanistic Overview
The most common and reliable pathway involves three key stages: protection of the starting material, stereoselective glycosylation, and final deprotection. Understanding the function of each stage is critical for troubleshooting and optimization.
Caption: General workflow for the synthesis of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
The Decisive Role of Neighboring Group Participation
The key to achieving the desired β-stereochemistry lies with the acetamido group at the C-2 position. This is a classic example of "neighboring group participation".[4] During the reaction, the acetamido group attacks the anomeric center as the leaving group departs, forming a rigid oxazolinium ion intermediate. This intermediate effectively shields the α-face of the pyranose ring. Consequently, the incoming nucleophile (isopropanol) can only attack from the opposite, β-face, ensuring the formation of the 1,2-trans-product, which in the case of glucosamine is the β-glycoside.[3][5]
Caption: Mechanism of β-directing neighboring group participation by the C-2 acetamido group.
Section 2: A Validated Experimental Protocol
This protocol describes the synthesis from readily available N-acetyl-D-glucosamine, proceeding through a peracetylated intermediate.
Part A: Synthesis of 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-D-glucopyranose (Glycosyl Donor)
-
Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add N-acetyl-D-glucosamine (10 g, 45.2 mmol).
-
Reaction: Add anhydrous pyridine (100 mL) and cool the mixture to 0°C in an ice bath. Slowly add acetic anhydride (50 mL, 530 mmol) dropwise over 30 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (Thin Layer Chromatography) using a 1:1 Ethyl Acetate:Hexane eluent until the starting material is consumed.
-
Work-up: Cool the flask to 0°C and slowly quench the reaction by adding 50 mL of ice-cold water. Pour the mixture into 500 mL of ice-water and stir for 1 hour.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 150 mL). Combine the organic layers and wash sequentially with 1M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the peracetylated donor as a white solid or foam. This is often a mixture of α/β anomers and can typically be used in the next step without further purification.
Part B: Glycosylation to form Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside
-
Preparation: To a flame-dried 500 mL flask under an inert atmosphere, add the peracetylated donor from Part A (e.g., 15 g, 38.5 mmol) and activated 4Å molecular sieves (20 g).
-
Solvent & Acceptor: Add anhydrous dichloromethane (200 mL) and anhydrous isopropanol (10 mL, 131 mmol, ~3.4 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Catalysis: Cool the reaction to 0°C. Add the Lewis acid catalyst, for example, Boron trifluoride etherate (BF₃·OEt₂) (7.2 mL, 57.8 mmol, 1.5 equivalents), dropwise.[6][7]
-
Reaction: Allow the reaction to stir at 0°C and slowly warm to room temperature over 6-8 hours. Monitor progress by TLC (e.g., 2:1 Ethyl Acetate:Hexane), observing the disappearance of the donor and the appearance of a new, less polar spot.
-
Quenching & Work-up: Cool the reaction to 0°C and quench by adding triethylamine or pyridine until the solution is neutral. Filter off the molecular sieves and wash them with dichloromethane.
-
Purification: Concentrate the filtrate and purify the crude residue by silica gel column chromatography (gradient elution, e.g., 30% to 60% Ethyl Acetate in Hexane) to isolate the protected product.
Part C: Deprotection to Yield the Final Product
-
Reaction: Dissolve the purified protected product from Part B (e.g., 10 g, 25.8 mmol) in anhydrous methanol (150 mL).
-
Catalysis (Zemplén deacetylation): Add a catalytic amount of freshly prepared sodium methoxide solution (e.g., 1 mL of a 0.5 M solution in methanol).
-
Monitoring: Stir at room temperature and monitor by TLC (e.g., 10:1 Dichloromethane:Methanol). The reaction is typically complete within 1-2 hours.
-
Neutralization: Once the starting material is consumed, neutralize the reaction by adding a few drops of acetic acid or Amberlite® IR120 (H⁺ form) resin until the pH is ~7.
-
Isolation: Filter off the resin (if used) and concentrate the solution under reduced pressure. The resulting solid can be recrystallized from a solvent system like ethanol/ether to yield the pure Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside as a white crystalline solid.[8]
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses the most common issues in a Q&A format.
Q1: My reaction yield is very low or I recovered only starting material. What went wrong?
This is the most common issue and can stem from several sources. A systematic check is required.
-
Cause A: Inactive Catalyst/Promoter: Lewis acids are extremely sensitive to moisture. Using an old bottle or improper handling can render it inactive.
-
Solution: Use a freshly opened bottle or a recently distilled/purified Lewis acid. Ensure all glassware is rigorously flame-dried, and all solvents are anhydrous.[9]
-
-
Cause B: Inefficient Donor Activation: The glycosyl donor must be effectively activated for the reaction to proceed.
-
Cause C: Sub-optimal Temperature: Glycosylation reactions are highly temperature-dependent.[9]
-
Solution: Starting the reaction at a low temperature (e.g., -20°C to 0°C) is crucial to control the initial activation. If no reaction occurs, slowly warming to room temperature is appropriate. Excessively high temperatures can cause degradation of the donor and catalyst.
-
-
Cause D: Presence of Water: Water will readily react with the activated glycosyl donor and the Lewis acid, terminating the reaction.
-
Solution: Ensure all reagents and solvents are anhydrous. The use of activated molecular sieves is non-negotiable as they scavenge trace amounts of water from the reaction mixture.[6]
-
Caption: Troubleshooting flowchart for diagnosing low reaction yield.
Q2: I'm getting a significant amount of the α-anomer. How can I improve my β-selectivity?
While the C-2 acetamido group strongly favors the β-anomer, certain conditions can undermine this effect.
-
Cause A: SN1-like Mechanism: Very strong Lewis acids (like TMSOTf) or higher temperatures can promote a more dissociative SN1-like pathway.[7] This can lead to the formation of an oxocarbenium ion that equilibrates, allowing for the formation of the thermodynamically favored α-anomer (anomeric effect).
-
Solution: Use a milder Lewis acid like BF₃·OEt₂.[6] Maintain low reaction temperatures to favor the kinetically controlled pathway involving the oxazolinium intermediate.
-
-
Cause B: Incompatible Solvent: Certain solvents can influence the reaction pathway. While dichloromethane is standard, highly coordinating solvents like acetonitrile can sometimes intercept the intermediate, leading to mixed outcomes.[12]
-
Solution: Stick to non-coordinating solvents like dichloromethane or diethyl ether.
-
Q3: My crude product is a complex mixture on TLC. What are the likely side products?
A messy reaction crude usually points to side reactions involving the highly reactive glycosyl donor.
-
Side Product A: Hydrolyzed Donor: If there is any trace moisture, the activated donor will hydrolyze back to a sugar derivative, which will appear as a polar, immobile spot on TLC.
-
Side Product B: Orthoester Formation: The acetyl protecting groups can sometimes react intramolecularly to form stable orthoester byproducts, especially under neutral or slightly basic quenching conditions.[5]
-
Side Product C: Glycal Formation: Elimination of the C-2 substituent and anomeric group can lead to the formation of a glycal, an unsaturated sugar derivative. This is more common with highly reactive donors or at elevated temperatures.
Solution: The primary remedy for all these issues is rigorous control of reaction conditions: absolute dryness, low temperature, and careful monitoring to avoid letting the reaction run for too long after completion. Proper quenching with a non-nucleophilic base (like triethylamine) at low temperature is also crucial.
Section 4: Frequently Asked Questions (FAQs)
Q: Why are protecting groups on the hydroxyls necessary?
Carbohydrates are polyhydroxy compounds.[4] Without protecting groups, the isopropanol and catalyst would have no way to distinguish between the anomeric hydroxyl and the other hydroxyls at C-3, C-4, and C-6.[13] This would lead to a non-selective reaction and a complex mixture of products that would be impossible to separate. Protecting groups mask these other hydroxyls, ensuring the reaction occurs only at the desired anomeric position.[14]
Q: How do I choose the right Lewis acid for my glycosylation?
The choice of Lewis acid is a balance between reactivity and selectivity.[10][15]
| Lewis Acid | Typical Conditions | Selectivity Impact | Key Considerations |
| BF₃·OEt₂ | 0.2 - 2.0 eq., CH₂Cl₂, -20°C to RT | Generally good for promoting SN2-like pathways, favoring β-outcomes with participating groups.[6][7] | Common, cost-effective, and moderately strong. Good starting point for this synthesis. |
| TMSOTf | 0.1 - 0.5 eq. (catalytic), CH₂Cl₂, -78°C to 0°C | Very powerful; can promote SN1-like pathways, potentially reducing β-selectivity if not carefully controlled.[6][11] | Extremely moisture-sensitive. Best for "disarmed" or unreactive glycosyl donors. |
| SnCl₄ | 1.0 - 2.0 eq., CH₂Cl₂, -20°C to RT | Strong Lewis acid, effective but can sometimes lead to charring or degradation with sensitive substrates.[10] | Can be aggressive; requires careful temperature control. |
Q: How can I confirm the stereochemistry of my final product using ¹H NMR?
The anomeric proton (H-1) is the key diagnostic signal.
-
β-anomer: The H-1 proton is in an axial position, coupled to the axial H-2 proton. This results in a large diaxial coupling constant (J1,2) of approximately 8-10 Hz. The signal will appear as a doublet.
-
α-anomer: The H-1 proton is equatorial, coupled to the axial H-2 proton. This results in a smaller axial-equatorial coupling constant (J1,2) of approximately 3-4 Hz. This signal also appears as a doublet.
By measuring the coupling constant of the anomeric proton's signal in your ¹H NMR spectrum, you can definitively assign the stereochemistry.
References
- 1. Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside | 78341-33-0 | MI02488 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. synthose.com [synthose.com]
- 9. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside
Welcome to the technical support guide for Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS 78341-33-0). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage, handling, and stability of this carbohydrate-based compound. Here, we address common questions and troubleshooting scenarios to ensure the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section covers the most common inquiries regarding the fundamental properties and handling of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
Q1: What are the recommended long-term storage conditions for solid Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside?
A1: For optimal long-term stability, the solid (typically a white crystalline powder) form of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside should be stored in a tightly sealed container at temperatures ranging from 0 to 8 °C.[1] Some suppliers may recommend 4°C as a specific storage temperature. It is crucial to protect the compound from moisture. Storing it in a desiccator within this temperature range is best practice to prevent hydrolysis of the glycosidic bond.
Q2: How should I prepare and store solutions of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside?
A2: This compound is soluble in dimethyl sulfoxide (DMSO) and water.[1] For experimental use, prepare solutions fresh whenever possible. If short-term storage is necessary, we recommend the following:
-
Aqueous Solutions: Store at 2-8°C for no longer than 24-48 hours. Aqueous solutions are more susceptible to microbial growth and hydrolysis, especially if the pH is not neutral.
-
DMSO Solutions: Can be stored at -20°C for several weeks. Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is the hydrolysis of the β-glycosidic bond. This reaction is catalyzed by acidic or basic conditions and elevated temperatures. The hydrolysis will yield isopropyl alcohol and N-acetyl-β-D-glucosamine. Glycosylated compounds, in general, are susceptible to hydrolysis and oxidative degradation.[]
Q4: Is this compound sensitive to light or air?
A4: While not highly sensitive, it is good laboratory practice to store Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside protected from light, especially for long-term storage. There is no specific requirement for storage under an inert atmosphere for the solid compound.
Q5: What is the expected appearance and purity of this compound?
A5: Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is typically a white crystalline solid.[1] High-purity grades (Min. 98%) are available for research purposes.[1] Always refer to the Certificate of Analysis (CoA) for lot-specific data on purity and appearance.[3][4]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues encountered when working with Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
Issue 1: Inconsistent or unexpected experimental results.
-
Potential Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solid compound has been stored at the recommended temperature (0-8°C) and protected from moisture.
-
Assess Solution Age and Storage: If using a stock solution, ensure it was prepared recently and stored correctly (see FAQ Q2). Avoid using old stock solutions.
-
Perform a Quality Control Check: If you suspect degradation, consider running a simple analytical test, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to check for the presence of impurities or degradation products. Compare the results with a fresh standard if available.
-
Issue 2: Difficulty dissolving the compound.
-
Potential Cause: Use of an inappropriate solvent or insufficient mixing.
-
Troubleshooting Steps:
-
Confirm Solvent Choice: The compound is known to be soluble in DMSO and water.[1]
-
Aid Dissolution: Gentle warming (to no more than 37°C) and vortexing can aid in dissolving the compound in aqueous solutions. For DMSO, sonication can be effective.
-
Check for Contamination: If the compound appears clumped or discolored, it may have absorbed moisture, which can affect its solubility characteristics.
-
Issue 3: Observed changes in the physical appearance of the solid compound (e.g., discoloration, clumping).
-
Potential Cause: Moisture absorption or degradation.
-
Troubleshooting Steps:
-
Evaluate Storage Environment: This is often a sign that the storage container was not properly sealed or that the compound was exposed to a humid environment.
-
Assess Impact on Purity: A change in appearance is a strong indicator of potential degradation. It is highly recommended to perform a purity check (e.g., via HPLC or NMR) before using the material in a critical experiment.
-
Discard if Necessary: If significant degradation is suspected, it is best to discard the material and use a fresh, properly stored sample to ensure the validity of your experimental results.
-
Section 3: Experimental Protocols and Data
Protocol: Stability Assessment of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside in Aqueous Solution
This protocol outlines a basic workflow for assessing the stability of the compound in an aqueous solution under different temperature conditions.
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
-
Dissolve in 10 mL of purified water (e.g., Milli-Q) to create a 1 mg/mL stock solution.
-
-
Incubation:
-
Aliquot the stock solution into three sets of sealed vials.
-
Store one set at 4°C (refrigerated), one set at 25°C (room temperature), and one set at 40°C (accelerated degradation).
-
-
Time Points for Analysis:
-
Analyze a sample from each temperature condition at T=0, 24 hours, 48 hours, and 1 week.
-
-
Analytical Method:
-
Use a stability-indicating method like Reverse-Phase HPLC with UV detection to monitor the concentration of the parent compound and the appearance of any degradation products.
-
Data Summary: Recommended Storage Conditions
| Form | Temperature | Humidity | Light |
| Solid | 0-8 °C[1] | Low (use of a desiccator is recommended) | Protect from light |
| Aqueous Solution | 2-8 °C | N/A | Protect from light |
| DMSO Solution | -20 °C | N/A | Protect from light |
Section 4: Visualizing Key Concepts
Diagram: Potential Hydrolytic Degradation Pathway
The following diagram illustrates the primary degradation pathway for Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside via hydrolysis.
Caption: Hydrolysis of the glycosidic bond.
Diagram: Experimental Workflow for Stability Testing
This workflow outlines the key steps in performing a stability study of the compound.
Caption: Workflow for stability assessment.
References
Validation & Comparative
A Tale of Two Molecules: A Comparative Guide to IPTG and the Enigmatic Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside as Gene Expression Inducers
For researchers, scientists, and drug development professionals navigating the landscape of recombinant protein expression, the choice of an inducer is a critical decision point. The ideal inducer should be potent, specific, non-toxic, and cost-effective. This guide provides an in-depth comparison of the widely-used inducer, Isopropyl β-D-1-thiogalactopyranoside (IPTG), with the lesser-known Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, offering a comprehensive analysis of their mechanisms, performance, and practical applications.
Introduction: The Power of Inducible Gene Expression
Inducible gene expression systems are a cornerstone of modern molecular biology, allowing for the controlled production of recombinant proteins. Among the most utilized of these is the lac operon system from Escherichia coli. This system relies on an inducer molecule to lift the repression of a target gene, thereby initiating transcription and subsequent protein synthesis. The choice of inducer can significantly impact the yield, purity, and viability of the expressed protein.
Isopropyl β-D-1-thiogalactopyranoside (IPTG): The Workhorse Inducer
IPTG is a structural analog of allolactose, the natural inducer of the lac operon.[1][2][3] It functions by binding to the LacI repressor protein, causing a conformational change that releases the repressor from the lac operator. This allows RNA polymerase to bind to the promoter and initiate transcription of the downstream genes.[1][3][4]
Mechanism of Action
The mechanism of IPTG induction is well-characterized. In the absence of an inducer, the LacI repressor tetramer binds tightly to the lac operator sequence on the DNA, physically blocking transcription.[1][4] IPTG, being a gratuitous inducer, is not metabolized by the cell, meaning its concentration remains relatively constant throughout the induction period.[2][3] This allows for sustained and tunable levels of protein expression.
Caption: Mechanism of IPTG induction of the lac operon.
Performance and Considerations
IPTG is a potent inducer, typically used at concentrations ranging from 0.1 to 1 mM.[3][5] The optimal concentration can depend on the specific E. coli strain, plasmid copy number, and the nature of the protein being expressed.[3][6] While highly effective, IPTG is not without its drawbacks. At higher concentrations, it can exhibit toxicity, leading to reduced cell growth and viability.[7][8][9] This toxicity can be exacerbated when expressing proteins that are themselves burdensome to the cell.[7][8]
| Parameter | IPTG |
| Typical Concentration | 0.1 - 1.0 mM[3][5] |
| Induction Time | Fast (3-4 hours) or Slow (12-16 hours)[1][10] |
| Metabolism | Non-metabolizable[2][3] |
| Toxicity | Can be toxic at high concentrations[7][8][9] |
| Cost | Relatively high |
Experimental Protocol for IPTG Induction
The following is a generalized protocol for protein expression using IPTG induction. Optimization may be required for specific proteins and expression systems.
-
Inoculation: Inoculate a single colony of E. coli harboring the expression plasmid into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.[11][12]
-
Sub-culturing: The next day, dilute the overnight culture 1:100 into a larger volume of fresh LB broth with antibiotics.[13][14]
-
Growth Monitoring: Incubate at 37°C with shaking and monitor the optical density at 600 nm (OD600).[11][14]
-
Induction: When the OD600 reaches mid-log phase (typically 0.4-0.6), add IPTG to the desired final concentration (e.g., 0.5 mM).[11][14]
-
Expression: Continue to incubate the culture under the desired conditions. For many proteins, reducing the temperature to 18-25°C and inducing for a longer period (12-16 hours) can improve protein solubility.[5][10]
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can then be stored at -80°C or processed immediately for protein purification.
Caption: A typical experimental workflow for IPTG induction.
Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside: An Inducer in the Shadows
In stark contrast to the wealth of information available for IPTG, there is a significant and conspicuous absence of scientific literature and experimental data regarding the use of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside as an inducer for gene expression in systems like the lac operon. Searches of prominent scientific databases and supplier information yield no evidence of its application in this context. The compound is commercially available and is generally referenced in the context of glycobiology research.[15][16][17][18]
This lack of data precludes a direct, evidence-based comparison with IPTG. It is plausible that:
-
It is not an inducer: The structural differences between Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside and allolactose/IPTG may render it incapable of binding to the LacI repressor.
-
It has a different biological activity: Its intended use may lie in a completely different area of biochemical research, unrelated to gene induction.
-
It is a highly niche or novel compound: Its use as an inducer may be documented in a very specific, non-public context, or it may be a compound under investigation with no published results.
Given the current state of available information, researchers should exercise extreme caution and not consider Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside as a viable alternative to IPTG for lac operon-based induction without substantial independent validation.
Conclusion: An Unequivocal Choice for Now
Based on the extensive body of scientific literature and decades of practical application, IPTG remains the clear and unequivocal choice for inducing gene expression in lac operon-based systems. While it possesses certain limitations, its mechanism is understood, its performance is well-documented, and established protocols are readily available.
The case of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside serves as a crucial reminder of the importance of empirical evidence in scientific practice. Until and unless data emerges to support its role as a gene expression inducer, it should not be considered for this purpose. Researchers are encouraged to rely on established and validated reagents to ensure the reproducibility and success of their experiments.
References
- 1. goldbio.com [goldbio.com]
- 2. agscientific.com [agscientific.com]
- 3. astralscientific.com.au [astralscientific.com.au]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Isopropyl β-D-1-thiogalactopyranoside - Wikipedia [en.wikipedia.org]
- 7. Exacerbation of substrate toxicity by IPTG in Escherichia coli BL21(DE3) carrying a synthetic metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. researchgate.net [researchgate.net]
- 10. IPTG Induction Protocol - Biologicscorp [biologicscorp.com]
- 11. csrri.iit.edu [csrri.iit.edu]
- 12. data.davids-bio.com [data.davids-bio.com]
- 13. protocols.io [protocols.io]
- 14. qb3.berkeley.edu [qb3.berkeley.edu]
- 15. Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside | 78341-33-0 | MI02488 [biosynth.com]
- 16. This compound | Delchimica [delchimica.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
Validating Enzyme Activity: A Comparative Guide to Substrates for β-N-acetylhexosaminidase
In the realms of academic research, drug discovery, and clinical diagnostics, the precise and reliable measurement of enzyme activity is paramount. This guide provides an in-depth comparison of substrates used for validating the activity of β-N-acetylhexosaminidase (HexNAcase or NAGase), a crucial lysosomal enzyme implicated in various physiological processes and disease states, including Tay-Sachs and Sandhoff diseases. While the specific substrate, Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, is not widely documented in mainstream research, its structure provides a valuable framework for discussing the principles of substrate specificity and for comparing it with more established alternatives.
The Critical Role of Substrate Selection in Enzyme Assays
The choice of substrate is a critical determinant of an enzyme assay's success, directly impacting its sensitivity, specificity, and reliability. An ideal substrate should be highly specific for the target enzyme, exhibit favorable kinetics, and produce a readily detectable signal upon cleavage. For β-N-acetylhexosaminidase, which catalyzes the hydrolysis of terminal N-acetyl-D-hexosamine residues from various glycoconjugates, synthetic substrates that generate a chromogenic or fluorogenic signal are indispensable tools for quantifying its activity.
The general mechanism for these synthetic substrates involves the enzymatic cleavage of a glycosidic bond, releasing a reporter molecule (chromophore or fluorophore). The intensity of the resulting color or fluorescence is directly proportional to the amount of product formed and, consequently, to the enzyme's activity.
Caption: General mechanism of enzymatic activity detection using a synthetic substrate.
A Comparative Analysis of Key Substrates for β-N-acetylhexosaminidase
The selection of a substrate for a β-N-acetylhexosaminidase assay often involves a trade-off between sensitivity, cost, and the specific requirements of the experimental setup. Below is a comparison of commonly used substrates.
| Substrate | Reporter Group | Detection Method | Wavelength | Advantages | Disadvantages |
| p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) | p-Nitrophenol | Colorimetric | 400-420 nm | Cost-effective, simple protocol, widely used. | Lower sensitivity compared to fluorogenic substrates, potential for interference from colored compounds in the sample.[1] |
| 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc) | 4-Methylumbelliferone | Fluorometric | Excitation: ~365 nm, Emission: ~445 nm | High sensitivity, wide dynamic range, less susceptible to interference from colored compounds.[1] | Higher cost, requires a fluorescence plate reader, potential for quenching. |
| Resorufin-N-acetyl-β-D-glucosaminide | Resorufin | Fluorometric | Excitation: ~570 nm, Emission: ~585 nm | High sensitivity, longer wavelength emission minimizes background fluorescence from biological samples. | Higher cost, can be less stable than other substrates. |
| 5-Bromo-4-chloro-3-indolyl-N-acetyl-β-D-glucosaminide (X-GlcNAc) | Dichloro-dibromo-indigo | Colorimetric (precipitate) | N/A (visual) | Useful for in situ localization of enzyme activity (histochemistry).[2] | Not suitable for quantitative solution-based assays. |
| Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside | Isopropanol | N/A | N/A | Potentially high specificity due to the unique aglycone. | Not commercially available as a reporter substrate, release of isopropanol is not readily detectable by standard methods. |
Experimental Protocol: A Step-by-Step Guide for Measuring β-N-acetylhexosaminidase Activity using pNP-GlcNAc
This protocol provides a robust framework for the quantitative determination of β-N-acetylhexosaminidase activity in biological samples.
Caption: Workflow for a colorimetric enzyme activity assay.
Materials:
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator at 37°C
-
Enzyme source (e.g., cell lysate, purified enzyme)
-
Assay Buffer: 0.1 M citrate buffer, pH 4.5
-
Substrate Solution: 10 mM p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) in water
-
Stop Solution: 0.2 M sodium carbonate or 0.5 M NaOH
-
p-Nitrophenol (pNP) standard for calibration curve
Procedure:
-
Prepare pNP Standard Curve:
-
Prepare a series of dilutions of pNP in Assay Buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
-
Add 100 µL of each standard to separate wells of the 96-well plate.
-
Add 100 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm.
-
-
Enzyme Reaction:
-
Add 50 µL of your enzyme sample (and appropriate controls) to the wells of the 96-well plate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the 10 mM pNP-GlcNAc Substrate Solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The development of a yellow color indicates the presence of p-nitrophenol.
-
-
Data Analysis:
-
Measure the absorbance of each well at 405 nm.
-
Subtract the absorbance of the blank (no enzyme control) from the absorbance of the samples.
-
Use the pNP standard curve to determine the concentration of pNP produced in each sample.
-
Calculate the enzyme activity, typically expressed in units/mL or units/mg of protein, where one unit is the amount of enzyme that hydrolyzes 1 µmole of substrate per minute.
-
Trustworthiness and Self-Validation: The Importance of Controls
To ensure the integrity of your results, the inclusion of proper controls is non-negotiable. A well-designed assay should be a self-validating system.
-
Substrate Blank: Contains all reaction components except the enzyme. This control accounts for any non-enzymatic hydrolysis of the substrate.
-
Enzyme Blank: Contains the enzyme and all other components except the substrate. This control measures any intrinsic absorbance of the enzyme preparation at the detection wavelength.
-
Positive Control: A sample known to contain the active enzyme. This validates that the assay is working correctly.
-
Negative Control: A sample known to lack the enzyme or an inhibited enzyme sample. This ensures that the observed activity is specific to the enzyme of interest.
By meticulously incorporating these controls, researchers can have high confidence in the accuracy and specificity of their enzyme activity measurements.
Conclusion
The validation of enzyme activity is a cornerstone of biological research and development. While a multitude of substrates are available for assays of β-N-acetylhexosaminidase, the choice between them hinges on the specific experimental needs, balancing factors such as sensitivity, cost, and the nature of the biological sample. The principles and protocols outlined in this guide provide a solid foundation for researchers to design and execute robust and reliable enzyme activity assays, thereby advancing our understanding of enzyme function in health and disease.
References
- 1. Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of a β-N-Acetylhexosaminidase with a Biosynthetic Activity from the Marine Bacterium Paraglaciecola hydrolytica S66T - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Cross-Validation of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside in Biological Systems
Abstract
This guide provides a comprehensive framework for the experimental cross-validation of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside. Given its structural features—an isopropyl glycoside reminiscent of the widely-used inducing agent IPTG, and an N-acetylglucosamine (GlcNAc) moiety, a key player in cellular signaling—this molecule presents two compelling avenues of investigation. We outline detailed protocols to rigorously assess its potential as a gene expression inducer in prokaryotic systems and as a modulator of O-GlcNAcase (OGA), a critical enzyme in neurodegenerative disease pathways. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel glycosidic compounds by providing a logical, self-validating system of experimentation and objective comparison against established standards.
Introduction: A Molecule of Dual Potential
Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS 78341-33-0) is a synthetic monosaccharide derivative.[1][2] Its structure is intriguing, suggesting plausible interactions in two distinct and highly significant biological contexts.
-
Similarity to IPTG: The presence of an isopropyl group attached to a pyranose ring is a hallmark of Isopropyl β-D-1-thiogalactopyranoside (IPTG), a non-metabolizable allolactose analog used for decades to induce gene expression under the control of the lac operon.[3][4] This structural parallel necessitates an investigation into whether Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside can act as a gratuitous inducer for recombinant protein expression.
-
The N-acetylglucosamine (GlcNAc) Core: The core of the molecule is GlcNAc, the very sugar moiety that is dynamically added to and removed from thousands of intracellular proteins in a process called O-GlcNAcylation.[5] This post-translational modification, governed by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), is a critical regulator of cellular processes, and its dysregulation is implicated in diseases like Alzheimer's and diabetes.[6][7][8] The GlcNAc structure of our target compound makes it a prime candidate for an OGA inhibitor, potentially competing with O-GlcNAcylated proteins for the enzyme's active site.
This guide presents the experimental workflows required to validate or refute these hypotheses, ensuring data integrity through rigorous physicochemical characterization and direct comparison with industry-standard molecules.
Part 1: Assessment as a Gene Expression Inducer vs. IPTG
The foundational use of IPTG in molecular biology is to derepress the lac operon, allowing for the transcription of a target gene cloned into an expression vector.[9] IPTG achieves this by binding to the LacI repressor protein, causing a conformational change that releases it from the lac operator DNA sequence.[3][10] The key question is whether the substitution of a thiogalactose group (in IPTG) with an N-acetylglucosamine group (in our compound) preserves this inductive capability.
Comparative Structural Analysis
A direct comparison reveals the key similarities and differences that underpin this investigation.
| Feature | Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside |
| Anomeric Linkage | β | β |
| Aglycone | Isopropyl | Isopropyl |
| Sugar Moiety | Galactose (with thio-linkage) | N-acetylglucosamine |
| Key Functional Group | Thioether at C1 | Acylamino at C2 |
| Molecular Weight | 238.30 g/mol | 263.29 g/mol [2] |
| Primary Function | Inducer of lac operon[11] | Unknown; Hypothesized Inducer / OGA Inhibitor |
Experimental Workflow: Protein Induction Screening
The following workflow provides a systematic approach to compare the induction efficiency of the target compound against the gold-standard, IPTG.
Protocol 1: Small-Scale Protein Expression Trial
This protocol is designed to rapidly assess whether the test compound can induce protein expression.[12]
Objective: To compare the level of recombinant protein expression induced by Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside versus IPTG.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) harboring a pET vector with a target gene (e.g., His6-GFP).
-
LB Broth and Agar, supplemented with appropriate antibiotic (e.g., 100 µg/mL ampicillin).
-
1 M sterile stock solution of IPTG.
-
1 M sterile stock solution of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
-
SDS-PAGE equipment and reagents (e.g., Laemmli sample buffer).
Methodology:
-
Preparation: Inoculate 5 mL of LB broth (with antibiotic) with a single colony of the expression strain. Incubate overnight at 37°C with shaking.[13]
-
Subculture: The next day, inoculate 50 mL of fresh LB broth (with antibiotic) with 500 µL of the overnight culture.
-
Growth: Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.7.[12]
-
Pre-Induction Sample: Remove a 1 mL aliquot of the uninduced culture. Centrifuge, discard the supernatant, and freeze the cell pellet at -20°C. This is your "Uninduced" control.
-
Induction: Divide the remaining culture into three sterile flasks:
-
Flask A (Test): Add Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside to a final concentration of 1 mM.
-
Flask B (Positive Control): Add IPTG to a final concentration of 1 mM.[3]
-
Flask C (Negative Control): Add an equivalent volume of sterile water.
-
-
Expression: Incubate all three flasks for 4 hours at a reduced temperature (e.g., 25°C or 18°C) to promote proper protein folding.[12]
-
Harvest: After incubation, measure the final OD600 of each culture. Take a 1 mL sample from each, normalize by OD600 (i.e., centrifuge a volume equivalent to 1 mL at OD600=1.0), and freeze the cell pellets.
-
Analysis: Resuspend each cell pellet (Uninduced, A, B, and C) in 100 µL of 1X SDS-PAGE loading buffer. Boil for 5-10 minutes to lyse the cells and denature proteins.[13] Centrifuge to pellet debris and load 10-15 µL of the supernatant onto an SDS-PAGE gel.
-
Visualization: Stain the gel with Coomassie Blue or a similar stain to visualize protein bands. Successful induction will be indicated by the appearance of a prominent band at the expected molecular weight of the target protein.
Interpreting the Data
The relative intensity of the target protein band on the SDS-PAGE gel provides a qualitative comparison of induction efficiency. For quantitative analysis, densitometry can be performed on the gel bands.
| Condition | Inducer | Concentration | Target Protein Yield (Relative Densitometry Units) |
| Uninduced | None | N/A | < 1.0 |
| Negative Control | None | N/A | 1.2 ± 0.3 |
| Test Compound | Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside | 1 mM | (Experimental Result) |
| Positive Control | IPTG | 1 mM | 100 ± 8.5 |
Part 2: Assessment as an O-GlcNAcase (OGA) Inhibitor
O-GlcNAcylation is a dynamic modification where OGA is responsible for removing the GlcNAc moiety from serine and threonine residues of proteins.[5] Inhibiting OGA leads to a global increase in protein O-GlcNAcylation, a therapeutic strategy being explored for neurodegenerative tauopathies like Alzheimer's disease.[6][7] The rationale is that increased O-GlcNAcylation on the tau protein can compete with and reduce its pathological hyperphosphorylation.[6]
O-GlcNAc Signaling Pathway
The interplay between OGT and OGA maintains the dynamic balance of protein O-GlcNAcylation. A potent inhibitor would shift this balance by blocking the removal step.
Protocol 2: In Vitro OGA Inhibition Assay
This protocol uses a commercially available fluorogenic substrate to measure the enzymatic activity of OGA in the presence of an inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside against human OGA.
Materials:
-
Recombinant human O-GlcNAcase (OGA).
-
Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide).
-
Assay Buffer (e.g., 50 mM MES, 50 mM NaCl, 0.1% BSA, pH 6.5).
-
Known OGA inhibitor as a positive control (e.g., Thiamet-G).
-
Test Compound: Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
-
96-well black microplates, suitable for fluorescence measurements.
-
Plate reader with fluorescence capability (Excitation ~360 nm, Emission ~450 nm).
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control (Thiamet-G) in assay buffer. A typical starting concentration might be 1 mM, serially diluted 10-fold or 3-fold.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer.
-
10 µL of the serially diluted test compound, positive control, or buffer (for no-inhibitor and no-enzyme controls).
-
20 µL of OGA enzyme solution (pre-diluted in assay buffer to a working concentration). For a no-enzyme control well, add 20 µL of assay buffer instead.
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the fluorogenic substrate to each well to start the reaction. The final volume should be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) plate reader. Measure the increase in fluorescence every 60 seconds for 20-30 minutes. The rate of reaction (slope of fluorescence vs. time) is directly proportional to enzyme activity.
-
Data Analysis:
-
Subtract the background fluorescence rate (from no-enzyme wells).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Comparative Data Presentation
The IC50 value provides a quantitative measure of the compound's potency as an inhibitor, which can be directly compared to known standards.
| Compound | Target | Assay Type | IC50 Value (µM) | Reference |
| Thiamet-G (Standard) | OGA | Fluorogenic | ~0.02-0.05 | [6] |
| Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside | OGA | Fluorogenic | (Experimental Result) | N/A |
Part 3: Foundational Physicochemical Cross-Validation
The integrity of any biological experiment rests on the purity and confirmed identity of the reagents used. Before embarking on biological assays, it is imperative to validate the test compound itself. Standard analytical techniques like HPLC, Mass Spectrometry, and NMR are essential.[14][15]
Protocol 3: Purity and Identity Verification by LC-MS
Objective: To confirm the purity and molecular weight of the test compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., water or methanol). Dilute to ~10 µg/mL in the mobile phase.
-
Chromatography (HPLC):
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3 µm).[16]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to 5% B to re-equilibrate.
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: Diode Array Detector (DAD) to assess peak purity.[16]
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Analysis: Scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ (264.15) and other potential adducts like [M+Na]⁺ (286.13).
-
Interpretation: A single major peak in the HPLC chromatogram indicates high purity. The corresponding mass spectrum should show a dominant ion at the expected m/z, confirming the compound's identity.
-
Protocol 4: Structural Confirmation by NMR Spectroscopy
Objective: To confirm the precise chemical structure, including stereochemistry, of the test compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Interpretation: The chemical shifts, coupling constants (especially for the anomeric proton), and number of signals in the ¹H and ¹³C spectra should be consistent with the proposed structure of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.[17] The coupling constant of the anomeric proton (H1) is particularly important for confirming the β-configuration.
Conclusion and Future Directions
This guide provides a robust, multi-pronged strategy for the initial characterization and cross-validation of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside. By systematically testing its efficacy as both a gene expression inducer and an OGA inhibitor against established standards, researchers can generate clear, defensible data on its biological activities.
Positive results in either area would warrant significant further investigation. If it proves to be an effective OGA inhibitor, subsequent studies should include cell-based assays to measure global O-GlcNAcylation levels and its effect on tau phosphorylation in neuronal cell lines. If it functions as a gene inducer, optimizing its concentration and comparing its potential toxicity against IPTG would be critical next steps.[4] This structured, comparative approach ensures that the potential of this novel glycoside is explored with scientific rigor and efficiency.
References
- 1. Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside | 78341-33-0 | MI02488 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. Isopropyl β-D-1-thiogalactopyranoside - Wikipedia [en.wikipedia.org]
- 4. Isopropyl β-D-1-thiogalactopyranoside (IPTG): a compound for scientific research_Chemicalbook [chemicalbook.com]
- 5. O-GlcNAc transferase inhibitors: current tools and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. cfmot.de [cfmot.de]
- 10. goldbio.com [goldbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Small scale expression and purification tests – Protein Expression and Purification Core Facility [embl.org]
- 13. IPTG Induction Protocol - Biologicscorp [biologicscorp.com]
- 14. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 15. glycodepot.com [glycodepot.com]
- 16. hitachi-hightech.com [hitachi-hightech.com]
- 17. A Real-Time Fluorogenic Assay for the Visualization of Glycoside Hydrolase Activity in Planta - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Comparing Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside with Conventional N-acetyl-β-D-glucosaminides in Enzymatic Assays
Introduction
N-acetyl-β-D-glucosaminidases (NAGs; EC 3.2.1.52), also known as β-N-acetylhexosaminidases (HEX), are critical lysosomal enzymes responsible for the cleavage of terminal N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues from a variety of glycoconjugates, including glycoproteins and glycolipids.[1][2] Their role is fundamental in cellular homeostasis, and dysregulation is implicated in several lysosomal storage disorders.[2] Clinically, the measurement of NAG activity in urine is a highly sensitive and established biomarker for detecting renal tubular damage, as its large size prevents glomerular filtration, meaning its presence in urine signifies injury.[3][4]
The selection of a substrate is paramount to the successful quantification of NAG activity. The ideal substrate should be specific, sensitive, and compatible with the chosen detection modality. For decades, researchers have relied on chromogenic and fluorogenic N-acetyl-β-D-glucosaminides that release a detectable reporter molecule upon enzymatic cleavage.[1] This guide provides an in-depth comparison of these conventional substrates with Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a compound with a distinctly different profile and application set. We will explore the underlying biochemistry, compare performance metrics, and provide validated experimental protocols to guide researchers in making informed decisions for their specific applications.
The Substrates: A Comparative Overview
The utility of a NAG substrate is defined by the chemical nature of its aglycone—the non-sugar portion of the molecule. This group dictates the method and sensitivity of detection following its cleavage from the GlcNAc moiety by NAG.
The Chromogenic Workhorses
Chromogenic substrates are foundational tools in biochemistry, producing a colored product that can be quantified using standard spectrophotometers.
-
p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc): This is arguably the most common and cost-effective NAG substrate.[1] Upon hydrolysis, it releases p-nitrophenol, which, under alkaline conditions (pH > 9), ionizes to the p-nitrophenolate ion, producing a distinct yellow color measurable at approximately 405 nm.[2][3] While reliable, its primary drawback is the potential for interference from other light-absorbing compounds in biological samples, such as urine or cell lysates.[1]
-
Advanced Chromogenic Substrates: To overcome the limitations of pNP-GlcNAc, substrates that release chromophores with longer absorption wavelengths have been developed. Examples include sodium-3-cresolsulfonphthaleinyl-N-acetyl-β-D-glucosaminide, which releases m-cresol purple (absorbance ~580 nm), and 2-chloro-4-nitrophenyl-N-acetyl-β-D-glucosaminide, which is suitable for kinetic rate assays.[1][5][6] These substrates minimize background interference, enhancing assay accuracy in complex samples.[5]
The High-Sensitivity Fluorogenic Probes
Fluorometric assays offer a significant increase in sensitivity over colorimetric methods, often by several orders of magnitude.[1]
-
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc): This is the gold standard for high-sensitivity NAG detection.[7][8] Enzymatic cleavage liberates 4-methylumbelliferone (4-MU), a highly fluorescent molecule that can be excited at ~365 nm and emits light at ~445 nm. This allows for the detection of very low levels of enzyme activity, making it ideal for applications with limited sample material or low enzyme abundance.[9]
The Structural Analog: Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside
Unlike the substrates discussed above, Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside does not possess a reporter aglycone. Its isopropyl group is non-chromogenic and non-fluorogenic. This compound is primarily documented as a chromatographic agent and a glycosyl acceptor in chemical synthesis.[10][11][12]
Its structure is highly analogous to Isopropyl β-D-1-thiogalactopyranoside (IPTG) , a cornerstone reagent in molecular biology.[13][14] IPTG mimics allolactose but is not hydrolyzed by β-galactosidase due to its stable thioether bond, making it a persistent inducer of the lac operon.[13][15] By extension, Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is not expected to be an efficient substrate for NAG. Instead, its value lies in its potential to act as a competitive inhibitor . By binding to the enzyme's active site without undergoing hydrolysis (or undergoing it at a negligible rate), it can be used to probe enzyme kinetics, perform structural studies via co-crystallization, or validate the specificity of other substrates.
Performance Metrics: A Head-to-Head Comparison
The choice of substrate directly impacts assay performance. The following table summarizes the key characteristics of the discussed N-acetyl-β-D-glucosaminides.
| Feature | p-Nitrophenyl-GlcNAc (pNP-GlcNAc) | 4-Methylumbelliferyl-GlcNAc (4-MU-GlcNAc) | Isopropyl-GlcNAc |
| Detection Principle | Colorimetric (Absorbance at ~405 nm) | Fluorometric (Ex/Em ~365/445 nm) | None (Used in inhibition assays) |
| Primary Application | Routine enzyme activity assays | High-sensitivity assays, low-abundance enzyme detection | Competitive inhibition studies, active site mapping, structural biology |
| Relative Sensitivity | Moderate | Very High | Not Applicable |
| Typical Kₘ Value | 0.096 - 0.72 mM (Varies by enzyme source)[16] | ~0.47 mM (Human NAG isoenzyme A)[17] | Not reported as a substrate; potential Kᵢ value would be determined experimentally |
| Advantages | Cost-effective, simple protocol, widely available[1] | Excellent sensitivity, reduced interference from colored compounds[1][18] | Specific tool for mechanistic studies, stable non-hydrolyzable analog |
| Disadvantages | Susceptible to interference from colored/turbid samples, lower sensitivity[1] | Higher cost, requires a fluorometer, potential for quenching | Not a reporter substrate, cannot be used for direct activity measurement |
Experimental Design and Protocols
The following protocols are designed as self-validating systems, incorporating the necessary controls and explaining the scientific rationale behind key steps.
Visualization of the Enzymatic Reaction Workflow
The general workflow for detecting NAG activity involves the enzymatic cleavage of a substrate to release a detectable reporter molecule.
Caption: Workflow of a typical NAG enzymatic assay.
Protocol 1: Comparative Analysis of Substrate Hydrolysis
This protocol directly compares the signal generation from pNP-GlcNAc and 4-MU-GlcNAc and tests the hydrolytic potential of Isopropyl-GlcNAc.
Rationale: This experiment validates the utility of each compound as a reporter substrate. By running the reactions in parallel under identical conditions (pH, temperature, enzyme concentration), we can directly compare their performance. The inclusion of Isopropyl-GlcNAc serves as a crucial negative control for signal generation.
Materials:
-
N-acetyl-β-D-glucosaminidase (from a commercial source, e.g., Jack Beans)
-
Substrates: pNP-GlcNAc, 4-MU-GlcNAc, Isopropyl-GlcNAc
-
Assay Buffer: 0.1 M Citrate Buffer, pH 4.4
-
Stop Solution: 0.2 M Sodium Carbonate (for pNP-GlcNAc) or 0.2 M Glycine-NaOH, pH 10.5 (for 4-MU-GlcNAc)
-
96-well microplates (black for fluorescence, clear for absorbance)
-
Microplate reader (absorbance and fluorescence capabilities)
Procedure:
-
Prepare Substrate Solutions: Dissolve each substrate in the Assay Buffer to a final concentration of 2 mM.
-
Causality: Using a concentration well above the typical Kₘ ensures the enzyme is operating near its maximal velocity (Vmax), providing a robust signal.
-
-
Prepare Enzyme Solution: Dilute the NAG enzyme stock in cold Assay Buffer to a working concentration (e.g., 0.1 U/mL). The optimal concentration should be determined empirically to ensure the reaction remains in the linear range.
-
Set Up the Assay Plate: In triplicate for each condition:
-
Add 50 µL of the appropriate substrate solution to each well.
-
Include "No Enzyme" controls for each substrate (add 50 µL of Assay Buffer instead of enzyme solution). This is critical to measure background substrate hydrolysis or signal.
-
Include a "No Substrate" control for the enzyme (add 50 µL of Assay Buffer instead of substrate solution). This accounts for any intrinsic absorbance or fluorescence from the enzyme preparation.
-
-
Initiate the Reaction: Add 50 µL of the diluted enzyme solution to the substrate-containing wells.
-
Incubate: Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure product formation is linear with time.
-
Stop the Reaction: Add 100 µL of the appropriate Stop Solution to each well.
-
Causality: The alkaline Stop Solution serves two purposes: it denatures the enzyme to halt the reaction, and it shifts the pH to the optimal range for the p-nitrophenolate color or 4-MU fluorescence to develop.
-
-
Read the Plate:
-
For pNP-GlcNAc, measure absorbance at 405 nm.
-
For 4-MU-GlcNAc, measure fluorescence at Ex/Em 365/445 nm.
-
For Isopropyl-GlcNAc, read both absorbance and fluorescence to confirm no signal is generated.
-
Protocol 2: Characterizing Isopropyl-GlcNAc as a Competitive Inhibitor
This protocol determines if Isopropyl-GlcNAc inhibits NAG activity using pNP-GlcNAc as the reporter substrate.
Rationale: A competitive inhibitor will reduce the rate of the enzymatic reaction by competing with the substrate for the active site. By measuring the reaction rate at a fixed substrate concentration with increasing concentrations of the putative inhibitor, we can determine its inhibitory potential and calculate its IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).
Visualization of the Competitive Inhibition Workflow
Caption: Competitive inhibition at the NAG active site.
Procedure:
-
Prepare Reagents:
-
Reporter Substrate: Prepare a 2x working solution of pNP-GlcNAc (e.g., 1 mM) in Assay Buffer. This concentration should be near the Kₘ for robust detection of inhibition.
-
Inhibitor Stock: Prepare a high-concentration stock of Isopropyl-GlcNAc (e.g., 100 mM) in Assay Buffer.
-
Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock to create a range of concentrations (e.g., from 50 mM down to 0 mM).
-
Enzyme Solution: Prepare a 2x working solution of NAG enzyme in Assay Buffer.
-
-
Set Up the Assay Plate:
-
Add 50 µL of each inhibitor dilution to triplicate wells. For the 0% inhibition control, add 50 µL of Assay Buffer.
-
Add 25 µL of the 2x enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction: Add 25 µL of the 2x pNP-GlcNAc substrate solution to all wells to start the reaction (final volume 100 µL).
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) microplate reader. Measure the absorbance at 405 nm every 60 seconds for 20-30 minutes.
-
Causality: A kinetic assay is superior to an endpoint assay here because it provides the reaction rate (V₀), which is a more accurate measure of enzyme activity, especially when an inhibitor is present.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
Normalize the rates by expressing them as a percentage of the activity of the uninhibited control (0 mM inhibitor).
-
Plot the % activity vs. the log of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Expert Recommendations
The selection of an N-acetyl-β-D-glucosaminide substrate is entirely dependent on the experimental objective.
-
For routine, high-throughput screening where cost is a factor and sensitivity is not paramount, p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc) remains a viable and robust choice.
-
For applications requiring the highest sensitivity, such as analyzing precious clinical samples, dilute cell lysates, or purified enzyme kinetics, 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc) is the unequivocal substrate of choice.[1][18] Its fluorogenic nature provides a superior signal-to-noise ratio.
-
Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside should not be considered a reporter substrate. Its utility is in a completely different class of experiments. As a stable, non-hydrolyzable structural analog, it is an invaluable tool for researchers in enzymology and structural biology. It is the ideal compound for use as a competitive inhibitor to validate assay specificity, to probe the dimensions and chemical nature of the enzyme's active site, or as a ligand for co-crystallization studies to elucidate the three-dimensional structure of the enzyme-ligand complex.
By understanding the distinct properties and applications of these molecules, researchers can design more precise, sensitive, and mechanistically informative experiments, advancing our understanding of N-acetyl-β-D-glucosaminidase in both health and disease.
References
- 1. Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Spectrophotometric assay for urinary N-acetyl-beta-D-glucosaminidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of N-acetyl-beta-glucosaminidase and its isoenzymes in urine methods and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Kinetic rate assay of urinary N-acetyl-beta-D-glucosaminidase with 2-chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Glycosynth - 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide [glycosynth.co.uk]
- 9. 4-Methylumbelliferyl N-acetyl-b- D -glucosaminide fluorescence, = 99.0 TLC 37067-30-4 [sigmaaldrich.com]
- 10. Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside | 78341-33-0 | MI02488 [biosynth.com]
- 11. This compound [cymitquimica.com]
- 12. cdn.usbio.net [cdn.usbio.net]
- 13. Isopropyl β-D-1-thiogalactopyranoside - Wikipedia [en.wikipedia.org]
- 14. Isopropyl β-D-1-thiogalactopyranoside (IPTG): a compound for scientific research_Chemicalbook [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. N-acetyl-β-d-glucosaminidase - Wikipedia [en.wikipedia.org]
- 17. N-acetyl-beta-D-glucosaminidase assay in urine: urea inhibition [pubmed.ncbi.nlm.nih.gov]
- 18. Colorimetric assay for N-acetyl-beta-D-glucosaminidase (NAG) in pathological urine using the omega-nitrostyryl substrate: the development of a kit and the comparison of manual procedure with the automated fluorimetric method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Substrate Selection for β-N-Acetylglucosaminidase Assays: Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside vs. p-Nitrophenyl Derivatives
In the landscape of drug discovery and fundamental research, the accurate quantification of enzyme activity is paramount. For glycosidases, such as β-N-acetylglucosaminidase (GlcNAcase), the choice of substrate is a critical determinant of assay sensitivity, reliability, and biological relevance. For decades, p-nitrophenyl (pNP) derivatives have been the workhorse for colorimetric GlcNAcase assays due to their simplicity and cost-effectiveness. However, the inherent properties of the p-nitrophenyl aglycone can present limitations. This guide provides an in-depth comparison of the traditional p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) with a non-chromogenic alternative, Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, exploring the potential advantages of moving towards substrates with simpler, non-aromatic aglycones.
The Established Standard: p-Nitrophenyl-N-acetyl-β-D-glucosaminide
The use of pNP-GlcNAc is a well-established method for determining GlcNAcase activity.[1][2] The principle is straightforward: the enzyme cleaves the glycosidic bond, releasing N-acetylglucosamine and p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at approximately 405 nm.[3][4]
Key Characteristics of p-Nitrophenyl Derivatives:
-
Chromogenic Detection: The primary advantage is the direct, colorimetric readout, which simplifies the assay workflow and makes it amenable to high-throughput screening in microplate format.[5]
-
Cost-Effective and Widely Available: pNP-GlcNAc is a commercially available and relatively inexpensive reagent.
-
Extensive Literature Support: A vast body of literature exists, providing well-validated protocols and expected results for a wide range of biological samples.[1][6]
Limitations of p-Nitrophenyl Derivatives:
-
pH-Dependent Detection: The color development of p-nitrophenol is pH-dependent, requiring the addition of a basic stop solution to achieve optimal absorbance.[3][7] This endpoint assay format can be less suitable for continuous kinetic monitoring under the optimal pH of the enzyme, which is often acidic.
-
Potential for Interference: The aromatic nature of the p-nitrophenyl group can lead to interference from other colored compounds in the sample matrix. Furthermore, the substrate itself has limited solubility in aqueous buffers, which can be a practical challenge.[8][9]
-
Structural Dissimilarity to Natural Substrates: The bulky, aromatic p-nitrophenyl group is not representative of the natural aglycones of GlcNAcase substrates. This can influence enzyme kinetics and may not always reflect the enzyme's activity towards its physiological targets.
A Non-Chromogenic Alternative: Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside
Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside represents a class of substrates with a simple alkyl aglycone. Unlike pNP derivatives, the enzymatic cleavage of this substrate does not yield a chromogenic product. The hydrolysis releases N-acetylglucosamine and isopropanol, both of which are colorless. This necessitates a secondary detection method to quantify the reaction.
Potential Advantages of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside:
-
Closer Mimic of Natural Substrates: The smaller, non-aromatic isopropyl group may provide a better structural approximation of natural substrates, potentially yielding more physiologically relevant kinetic data.
-
Improved Solubility: Alkyl glycosides often exhibit better solubility in aqueous buffers compared to their aromatic counterparts, simplifying assay setup and reducing the risk of substrate precipitation.[5]
-
pH-Independent Reaction Monitoring: The detection of the product is not dependent on a pH shift, allowing for continuous monitoring of the reaction at the optimal pH of the enzyme.
-
Reduced Compound Interference: The absence of a chromogenic aglycone minimizes interference from colored compounds in the sample, potentially leading to cleaner data in complex biological matrices.
Head-to-Head Comparison
| Feature | p-Nitrophenyl-N-acetyl-β-D-glucosaminide | Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside |
| Detection Method | Colorimetric (Absorbance at ~405 nm) | Secondary (e.g., Coupled Enzyme Assay, HPLC, Mass Spectrometry) |
| Assay Principle | Direct detection of chromogenic product | Indirect detection of non-chromogenic product |
| Workflow | Single-step reaction and detection (endpoint) | Two-step reaction and detection |
| pH Dependence | Detection is highly pH-dependent (requires alkaline pH) | Enzymatic reaction can be run at optimal pH without detection bias |
| Potential for Interference | High (from colored compounds and turbidity) | Low (detection methods are more specific) |
| Physiological Relevance | Lower (bulky, non-natural aglycone) | Potentially higher (smaller, simpler aglycone) |
| Solubility | Limited in aqueous buffers | Generally higher in aqueous buffers |
| Throughput | High (amenable to simple microplate assays) | Lower (requires more complex analytical instrumentation or reagents) |
Experimental Workflows
The choice of substrate dictates the experimental design. Below are representative protocols for each substrate type.
Protocol 1: Standard Assay using p-Nitrophenyl-N-acetyl-β-D-glucosaminide
This protocol is a standard endpoint colorimetric assay.
-
Prepare Reagents:
-
Assay Buffer: 0.1 M Citrate buffer, pH 4.5.
-
Substrate Stock Solution: 10 mM pNP-GlcNAc in Assay Buffer.
-
Stop Solution: 0.2 M Sodium Borate buffer, pH 10.0.
-
Enzyme Solution: Dilute enzyme to the desired concentration in Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of a 96-well microplate.
-
Add 20 µL of enzyme solution or sample to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of pre-warmed Substrate Stock Solution to each well.
-
Incubate at 37°C for 15-60 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the absorbance at 405 nm using a microplate reader.
-
Quantify the amount of p-nitrophenol released using a standard curve.
-
Caption: Workflow for a typical pNP-GlcNAc colorimetric assay.
Protocol 2: Proposed Assay using Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside with a Coupled Enzyme System
This proposed protocol utilizes a secondary, coupled enzyme reaction to detect the N-acetylglucosamine (GlcNAc) product. The principle is as follows: GlcNAcase releases GlcNAc. N-acetylglucosamine kinase (NagK) then phosphorylates GlcNAc to GlcNAc-6-phosphate, consuming ATP and producing ADP. Pyruvate kinase (PK) uses phosphoenolpyruvate (PEP) to convert ADP back to ATP, producing pyruvate. Finally, lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH is monitored spectrophotometrically at 340 nm.[10]
-
Prepare Reagents:
-
Primary Reaction Buffer: 50 mM MES buffer, pH 6.0.
-
Substrate Stock Solution: 20 mM Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside in Primary Reaction Buffer.
-
Coupled Enzyme Cocktail: Prepare in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing:
-
5 mM ATP
-
2 mM Phosphoenolpyruvate (PEP)
-
0.3 mM NADH
-
5 U/mL Lactate Dehydrogenase (LDH)
-
5 U/mL Pyruvate Kinase (PK)
-
1 U/mL N-acetylglucosamine Kinase (NagK)
-
-
Enzyme Solution: Dilute GlcNAcase to the desired concentration in Primary Reaction Buffer.
-
-
Assay Procedure:
-
Primary Reaction:
-
In a microcentrifuge tube, combine 50 µL of Enzyme Solution and 50 µL of Substrate Stock Solution.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes).
-
Centrifuge to pellet any denatured protein.
-
-
Detection Reaction:
-
In a 96-well UV-transparent microplate, add 180 µL of the Coupled Enzyme Cocktail to each well.
-
Add 20 µL of the supernatant from the primary reaction to the appropriate wells.
-
Incubate at 37°C for 30-60 minutes, or until the reaction is complete.
-
Read the absorbance at 340 nm.
-
The amount of GlcNAc is determined by the decrease in absorbance, correlated with a GlcNAc standard curve.
-
-
Caption: Proposed workflow for an Isopropyl-GlcNAc assay.
Causality Behind Experimental Choices
The choice between these substrates is fundamentally a trade-off between convenience and the nature of the data required.
-
For high-throughput screening of large compound libraries , where the primary goal is to identify hits quickly and cost-effectively, the pNP-GlcNAc assay is often the superior choice. Its simple, colorimetric endpoint format is easily automated.
-
For detailed kinetic studies, analysis of enzymes in complex biological fluids, or when studying inhibitors that may interfere with colorimetric readouts , the Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside with a specific detection method offers a more robust, albeit lower-throughput, alternative. The use of HPLC or mass spectrometry for detection provides unambiguous quantification of the product, free from the interferences that can plague spectrophotometric assays.[11][12][13] The coupled enzyme assay provides a spectrophotometric readout that is more specific than the pNP assay, as it directly measures the product of interest, GlcNAc.
The proposed coupled enzyme assay for the isopropyl derivative is a self-validating system. The cascade of enzymatic reactions ensures that a signal is only generated in the presence of N-acetylglucosamine. A control reaction lacking the primary enzyme (GlcNAcase) would not produce GlcNAc and therefore show no change in NADH absorbance, confirming the specificity of the assay.
Conclusion and Future Perspectives
While p-nitrophenyl derivatives have served the research community well, it is crucial to recognize their limitations. The development and validation of assays using non-chromogenic substrates like Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside are essential for advancing our understanding of glycosidase biology. The move towards substrates with more natural aglycones, coupled with highly specific detection methods such as mass spectrometry or coupled enzyme assays, will undoubtedly provide more accurate and physiologically relevant data. For researchers in drug development, this can translate to a more reliable assessment of inhibitor potency and a better correlation between in vitro activity and in vivo efficacy. As the demand for high-quality kinetic data grows, the adoption of these more sophisticated, yet more informative, assay systems is not just an advantage, but a necessity.
References
- 1. Spectrophotometric assay for urinary N-acetyl-beta-D-glucosaminidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme assay for β-N-acetylhexosaminidase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. brainly.com [brainly.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Enzymatic Glycosylation of Aglycones of Pharmacological Significance | Springer Nature Experiments [experiments.springernature.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. scielo.sa.cr [scielo.sa.cr]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. athenaes.com [athenaes.com]
- 11. Kinetic monitoring of enzymatic reactions in real time by quantitative high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. beilstein-institut.de [beilstein-institut.de]
A Comparative Guide to Purity Analysis of Synthesized Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside by NMR
For researchers, scientists, and drug development professionals, the precise characterization of synthesized compounds is not merely a procedural step but the bedrock of reliable and reproducible results. Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a derivative of N-acetylglucosamine, serves as a crucial building block in glycobiology and the development of novel therapeutics. Its purity directly impacts biological activity, safety, and the overall integrity of downstream applications.
This guide provides an in-depth, technically-grounded comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the purity assessment of this glycoside. We will delve into the causality behind experimental choices, present validated protocols, and offer a clear rationale for why NMR, particularly quantitative ¹H NMR (qNMR), stands as a superior, primary method for this application.
The Synthetic Landscape: Context for Impurity Profiling
To appreciate the challenges of purity analysis, one must first understand the synthesis. A common route to Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is the Fischer glycosylation.[1] This method involves reacting N-acetylglucosamine with isopropanol under acidic catalysis. While seemingly straightforward, this process can generate a spectrum of impurities that must be identified and quantified.
Potential Impurities Include:
-
Anomeric Isomers: The α-anomer (Isopropyl 2-acetamido-2-deoxy-α-D-glucopyranoside) is a common diastereomeric impurity.[2][3]
-
Unreacted Starting Materials: Residual N-acetylglucosamine.
-
Solvent-Related Impurities: Residual isopropanol or other solvents used during synthesis and purification.
-
Byproducts: Small amounts of diglycosides or degradation products formed under acidic conditions.
The ability to unambiguously distinguish the target β-anomer from these structurally similar compounds is paramount, a challenge for which NMR spectroscopy is uniquely suited.
NMR Spectroscopy: The Gold Standard for Purity and Structure
While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are widely used for purity assessment, they are fundamentally separative and comparative methods.[4][5] They often require specific reference standards for each impurity and may not provide definitive structural information. Mass Spectrometry (MS) confirms molecular weight but cannot easily distinguish between isomers.
NMR, in contrast, is a primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for quantification without a reference standard of the analyte itself.[6][7][8] This makes quantitative NMR (qNMR) an exceptionally powerful tool for determining the absolute purity of a sample.[4][9][10]
Workflow for NMR-Based Purity Determination
The following diagram illustrates the robust, self-validating workflow for determining the purity of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside using qNMR.
Caption: Workflow for quantitative NMR (qNMR) purity analysis.
Experimental Protocol: A Self-Validating System
This protocol is designed to ensure accuracy and trustworthiness, meeting the stringent requirements of drug development and quality control.[6][11][12]
1. Sample Preparation (Internal Calibration Method)
-
Rationale: The internal calibration method, where a certified reference material is added to the sample, provides the most accurate and reliable quantification.[4] Maleic acid is an excellent internal standard for samples soluble in D₂O as its olefinic protons resonate in a clear region of the spectrum.
-
Procedure:
-
Accurately weigh approximately 10-20 mg of the synthesized Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside into a clean vial. Record the mass to at least four decimal places.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, purity >99.5%) and add it to the same vial. Record the mass precisely.
-
Add a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Deuterium Oxide, D₂O) to the vial. Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
2. NMR Data Acquisition
-
Rationale: For quantitative analysis, NMR parameters must be set to ensure that all signals are fully relaxed between pulses. This ensures the signal integral is directly proportional to the number of protons. A long relaxation delay (D1) of at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being quantified is critical.
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Key Parameters:
-
Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (D1): 30-60 seconds (a conservative value to ensure full relaxation).
-
Pulse Angle: 30 degrees (to reduce saturation effects).
-
Number of Scans (NS): 16 or 32 (to achieve adequate signal-to-noise).
-
Acquisition Time (AQ): At least 3 seconds.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
3. Data Processing and Purity Calculation
-
Process the acquired Free Induction Decay (FID) with an exponential multiplying factor (line broadening) of 0.3 Hz to improve signal-to-noise.
-
Carefully phase the spectrum and apply a high-order polynomial baseline correction to ensure accurate integration.
-
Identify and integrate a well-resolved signal from the analyte that does not overlap with impurity or solvent signals. The anomeric proton (H-1) of the β-isomer is often a good choice.
-
Integrate the signal from the internal standard (e.g., the two olefinic protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
Data Interpretation: Identifying the Compound and Its Impurities
The ¹H NMR spectrum provides a unique fingerprint of the molecule. The chemical shifts and coupling constants are definitive indicators of the stereochemistry, including the anomeric configuration.
| Assignment | Expected ¹H Chemical Shift (ppm) in D₂O * | Key Features & Rationale |
| H-1 (Anomeric) | ~4.5 (d) | Crucial for anomer identification. The large coupling constant (J ≈ 8-9 Hz) confirms the trans-diaxial relationship with H-2, characteristic of the β-anomer . The α-anomer would show a smaller J value (~3-4 Hz).[3] |
| Isopropyl -CH | ~3.9 (m) | Septet signal from the isopropyl group. |
| Glucopyranose Ring Protons (H-2 to H-6) | 3.4 - 3.8 | A complex, overlapping region. 2D NMR (like COSY) can be used for full assignment if needed.[15] |
| N-Acetyl -CH₃ | ~2.0 (s) | A sharp singlet integrating to 3 protons, characteristic of the acetamido group. |
| Isopropyl -CH₃ | ~1.2 (d) | A doublet integrating to 6 protons. |
| Impurity: α-Anomer H-1 | ~4.9 (d) | A separate, smaller doublet with a J value of ~3-4 Hz. |
| Impurity: Isopropanol | ~3.9 (m), ~1.1 (d) | Signals may overlap with the product but can be quantified if resolved. |
| Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. |
Comparative Analysis: NMR vs. Other Techniques
While a multi-technique approach is often advocated for comprehensive characterization, it is crucial to understand the specific strengths and weaknesses of each method for the task at hand.
Caption: Comparison of analytical techniques for purity validation.
| Capability | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Purity Determination | Primary Method. Provides absolute purity (qNMR) without needing an analyte-specific standard.[7][8] | Relative Method. Quantifies based on relative peak area; requires standards for accurate impurity quantification.[4] | Qualitative. Primarily used for identification; quantification is complex and less accurate. |
| Structural Information | Excellent. Provides unambiguous structural confirmation and stereochemical details.[10][16] | None. Retention time is the only output. | Limited. Provides molecular weight and fragmentation patterns. |
| Isomer Differentiation | Excellent. Easily distinguishes between α and β anomers based on distinct chemical shifts and coupling constants.[3] | Possible. Requires method development to achieve chromatographic separation.[3] | Very Difficult. Isomers have the same mass and often similar fragmentation. |
| Sensitivity | Moderate. Limit of quantification is typically around 0.1%. | High. Can detect impurities at parts-per-million (ppm) levels. | Very High. Excellent for trace impurity detection. |
| Throughput | Lower. qNMR requires long experiment times for high accuracy. | High. Typical run times are 20-30 minutes.[5] | High. Rapid analysis times. |
| Sample Integrity | Non-destructive. The sample can be fully recovered.[5] | Destructive. | Destructive. |
Conclusion: An Authoritative and Trustworthy Approach
For the purity analysis of synthesized Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, NMR spectroscopy is not just an alternative; it is the most authoritative and comprehensive single technique available. Its unique ability to provide simultaneous qualitative structural confirmation and absolute quantitative purity assessment makes it indispensable in a regulated and scientifically rigorous environment.[4][9]
While HPLC is invaluable for high-sensitivity screening of trace impurities and MS is essential for confirming molecular weight, only NMR provides the complete picture. It confirms that the main component is indeed the correct β-anomer and directly quantifies it against a certified standard, establishing a traceable and defensible purity value. By adopting the detailed qNMR protocol outlined in this guide, researchers and drug development professionals can ensure the highest level of confidence in the quality and integrity of their synthesized material.
References
- 1. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. emerypharma.com [emerypharma.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside | 78341-33-0 | MI02488 [biosynth.com]
- 14. scbt.com [scbt.com]
- 15. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Isopropyl 2-acetamido-2-deoxy-D-glucopyranoside Anomers: A Guide for Researchers
Abstract
The anomeric configuration of glycosides—the stereochemistry at the C1 carbon—is a critical determinant of their biological function. This guide provides an in-depth comparative analysis of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside and its α-anomer, synthetic analogs of the ubiquitous N-acetylglucosamine (GlcNAc). We will explore the nuanced differences in their physicochemical properties, delve into the profound impact of anomeric stereochemistry on their biological activity, and provide validated experimental protocols for their synthesis and analysis. This document is intended to equip researchers, particularly those in glycobiology and drug development, with the foundational knowledge to select the appropriate anomer for their specific research applications, from enzyme substrate studies to inhibitor design.
Introduction: The Decisive Role of Anomeric Configuration
Glycosylation, the enzymatic attachment of carbohydrates (glycans) to molecules, is a fundamental post-translational modification that dictates a vast array of biological processes, including cell-cell recognition, protein stability, and signal transduction[1][2]. At the heart of this complexity is the glycosidic linkage, which can exist in one of two stereochemical forms: alpha (α) or beta (β). This seemingly subtle difference in the orientation of the substituent at the anomeric carbon (C1) dramatically alters the three-dimensional shape of the carbohydrate, thereby governing its interaction with binding partners like enzymes and lectins[3].
Isopropyl 2-acetamido-2-deoxy-D-glucopyranoside is a valuable tool for studying biological systems involving N-acetylglucosamine (GlcNAc). The isopropyl aglycone (the non-sugar portion) provides a stable, synthetically accessible handle that mimics aspects of more complex biological structures. However, the true utility of this compound lies in its anomeric forms. The β-anomer is particularly significant as it mirrors the configuration of O-GlcNAc, a dynamic intracellular modification on serine and threonine residues of nuclear and cytoplasmic proteins[4][5][6]. This modification is regulated by the interplay of O-GlcNAc Transferase (OGT), which adds the β-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it[7][8]. Understanding how these enzymes and other GlcNAc-processing proteins differentiate between α and β linkages is paramount for elucidating their mechanisms and developing targeted therapeutics.
Physicochemical Properties: A Comparative Analysis
The α and β anomers of isopropyl N-acetylglucosaminide, while compositionally identical, exhibit distinct physical properties due to their different stereochemistry. Chemical synthesis of glycosides can often produce a mixture of both anomers, necessitating robust separation and identification methods[3].
Key Differences in Physicochemical Characteristics
| Property | Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside | Isopropyl 2-acetamido-2-deoxy-α-D-glucopyranoside | Rationale for Difference |
| Stereochemistry | The isopropyl group at C1 is trans to the C6 hydroxymethyl group. | The isopropyl group at C1 is cis to the C6 hydroxymethyl group. | This is the fundamental definition of β- and α-anomers in the D-gluco configuration[3]. |
| Optical Rotation | Varies; typically levorotatory. | Varies; typically dextrorotatory. | The different spatial arrangement of atoms interacts with plane-polarized light differently. |
| NMR Spectroscopy | The anomeric proton (H1) signal appears further upfield (~4.5 ppm) with a larger coupling constant (JH1,H2). | The anomeric proton (H1) signal appears further downfield (~5.1 ppm) with a smaller coupling constant (JH1,H2)[9]. | The axial-axial relationship of H1 and H2 in the β-anomer results in a larger coupling constant compared to the axial-equatorial relationship in the α-anomer. The chemical shift difference is a reliable diagnostic feature[9]. |
| Chromatographic Behavior | Elution characteristics vary based on the stationary and mobile phases. | In reversed-phase HPLC, the α-anomer often elutes later than the β-anomer[3]. | Differences in polarity and interaction with the stationary phase, stemming from the overall molecular shape, affect retention times. |
| Solubility & Stability | Properties are influenced by crystal packing and intermolecular hydrogen bonding. | Properties are influenced by crystal packing and intermolecular hydrogen bonding. | The orientation of the isopropyl group affects how the molecules pack into a crystal lattice, influencing melting point and solubility. |
Biological Activity & Applications: A Tale of Two Anomers
The anomeric configuration is the primary determinant of biological specificity. Enzymes that process GlcNAc have evolved active sites precisely shaped to recognize one anomer over the other.
The β-Anomer: A Substrate for O-GlcNAc Cycling Enzymes
The intracellular cycling of O-GlcNAc is exclusively a β-linked phenomenon.
-
O-GlcNAc Transferase (OGT): This enzyme catalyzes the transfer of GlcNAc from a UDP-GlcNAc donor to serine or threonine residues of target proteins[5][7]. The active site of OGT is tailored to recognize the β-anomer of the donor sugar[10].
-
O-GlcNAcase (OGA): OGA is a retaining glycoside hydrolase that specifically cleaves the β-glycosidic bond between GlcNAc and proteins, releasing β-D-GlcNAc[4][7]. It shows no activity towards α-linked GlcNAc substrates[7].
Therefore, Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside can serve as a simple substrate or a competitive inhibitor for OGA and other β-N-acetylglucosaminidases, making it an invaluable tool for studying their kinetics and inhibition[11][12].
The α-Anomer: Targeting α-N-Acetylglucosaminidases
While less common in mammals, α-linked GlcNAc moieties are found in certain contexts and are processed by specific enzymes.
-
α-N-Acetylglucosaminidases: These enzymes are involved in the lysosomal degradation of heparan sulfate. Deficiencies in this enzyme lead to the lysosomal storage disorder Sanfilippo syndrome (Type B). Isopropyl 2-acetamido-2-deoxy-α-D-glucopyranoside is a specific substrate for this class of enzymes and can be used in diagnostic assays and for biochemical characterization[13].
The strict substrate specificity of these enzymes underscores the "lock-and-key" principle of molecular recognition in biology, where the anomeric configuration acts as a crucial part of the "key."
Caption: Enzyme specificity for α- and β-anomers.
Experimental Corner: Protocols for Synthesis and Analysis
The ability to synthesize and differentiate between the two anomers is crucial for research. Chemical synthesis often yields an anomeric mixture that must be separated and characterized[3][14].
General Synthesis Strategy (Koenigs-Knorr Reaction)
A common method for synthesizing glycosides is the Koenigs-Knorr reaction. This protocol provides a general framework.
Objective: To synthesize Isopropyl 2-acetamido-2-deoxy-D-glucopyranosides from a protected glucosyl bromide donor.
Materials:
-
2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl bromide (donor)
-
Isopropyl alcohol (acceptor/solvent)
-
Silver(I) carbonate or Mercuric cyanide (promoter)
-
Dichloromethane (anhydrous solvent)
-
Sodium methoxide in methanol (for deacetylation)
-
Silica gel for column chromatography
Protocol:
-
Glycosylation:
-
Dissolve the glucosyl bromide donor in anhydrous dichloromethane under an inert atmosphere (e.g., Argon).
-
Add isopropyl alcohol (typically 2-3 equivalents).
-
Cool the reaction mixture to 0°C.
-
Add the promoter (e.g., silver carbonate) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Causality: The promoter activates the anomeric bromide, facilitating nucleophilic attack by the isopropyl alcohol. The reaction often produces a mixture of α and β anomers[15][16].
-
-
Work-up and Purification:
-
Filter the reaction mixture through celite to remove insoluble silver salts.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting anomeric mixture of protected isopropyl glycosides using silica gel column chromatography. The anomers can often be separated at this stage[3].
-
-
Deacetylation (Zemplén conditions):
-
Dissolve the purified, acetylated anomer (e.g., Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside[17]) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction with Amberlite IR-120 (H+) resin, filter, and concentrate the filtrate to yield the final, deprotected product.
-
-
Anomeric Characterization:
-
The definitive method for assigning anomeric configuration is NMR spectroscopy[3].
-
¹H-NMR: Analyze the chemical shift and coupling constant of the anomeric proton (H1). A large JH1,H2 coupling constant (~8-10 Hz) is characteristic of a trans-diaxial relationship, confirming the β-configuration. A smaller coupling constant (~3-4 Hz) indicates an axial-equatorial relationship, confirming the α-configuration[9].
-
¹³C-NMR: The anomeric carbon (C1) signal also differs between anomers.
-
Caption: Workflow for synthesis and separation of anomers.
Conclusion
The choice between Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside and its α-anomer is not arbitrary but is dictated by the precise stereochemical requirements of the biological system under investigation. The β-anomer is the molecule of choice for probing enzymes involved in the dynamic O-GlcNAc modification pathway, such as OGA. Conversely, the α-anomer is a specific substrate for α-N-acetylglucosaminidases and is essential for studying their function and role in diseases like Sanfilippo syndrome. A thorough understanding of their distinct physicochemical and biological properties, coupled with robust methods for their synthesis and characterization, empowers researchers to dissect the complex world of glycobiology with greater precision and confidence.
References
- 1. Anomeric fatty-acid functionalization prevents non-enzymatic S-glycosylation by monosaccharide metabolic chemical reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosylation - Wikipedia [en.wikipedia.org]
- 3. emerypharma.com [emerypharma.com]
- 4. Chemical Approaches to Study O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in chemical probing of protein O-GlcNAc glycosylation: structural role and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tools for Mammalian Glycoscience Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 10. Structural insights into mechanism and specificity of O-GlcNAc transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic properties of β-N-acetylglucosaminidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
- 13. Physical properties and biological activities of two forms of alpha-N-acetylglucosaminidase from bovine spleen. | Semantic Scholar [semanticscholar.org]
- 14. pure.mpg.de [pure.mpg.de]
- 15. Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl)- D-glucopyranose (N-acetyl-2'-O-methyllactosamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isopropyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scbt.com [scbt.com]
Safety Operating Guide
Navigating the Safe Handling of Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside: A Practical Guide
For researchers and professionals in the dynamic fields of glycobiology and drug development, the meticulous handling of specialized reagents is paramount to both experimental integrity and personal safety. This guide provides essential, actionable information for the safe handling, use, and disposal of Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside, a key glycoside derivative. While this compound is not classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to best laboratory practices is crucial to mitigate any potential risks and ensure a safe research environment.[1]
Immediate Safety and Personal Protective Equipment (PPE)
A foundational principle of laboratory safety is the consistent and correct use of Personal Protective Equipment (PPE).[2] The following PPE is mandatory when handling this compound to prevent unnecessary exposure and contamination.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety glasses are the minimum requirement. For procedures with a risk of splashing, it is advisable to use safety goggles.[1]
-
Skin and Body Protection: A standard laboratory coat should be worn at all times. It is recommended to use nitrile gloves, which should be inspected for any signs of damage before use and changed frequently.[3]
-
Respiratory Protection: Under normal handling conditions in a well-ventilated area, respiratory protection is not required. However, if there is a potential for generating dust or aerosols, a NIOSH-approved respirator with appropriate cartridges should be used.[1]
| Handling Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses | Nitrile gloves | Laboratory coat | Not typically required |
| Transferring solutions | Safety glasses or goggles | Nitrile gloves | Laboratory coat | Not typically required |
| Generating aerosols/dust | Safety goggles | Nitrile gloves | Laboratory coat | NIOSH-approved respirator |
Operational Plan: From Receipt to Disposal
A systematic approach to managing chemical reagents from the moment they enter the laboratory until their final disposal is critical for safety and regulatory compliance.
Receiving and Storage:
Upon receipt, inspect the container for any damage. The container should be clearly labeled with the chemical name, date of receipt, and the date it is first opened.[2] this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[4][5] Ensure the container is tightly sealed to prevent contamination.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure your work area is clean and uncluttered. Have all necessary equipment and materials, including your PPE, readily accessible.
-
Donning PPE:
-
Put on your laboratory coat, ensuring it is fully buttoned.
-
Put on your safety glasses or goggles.
-
Wash and dry your hands thoroughly.
-
Put on your nitrile gloves, ensuring they fit properly and have no visible defects.
-
-
Handling the Compound:
-
When weighing the solid compound, do so in a designated area, minimizing the creation of dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Always handle the compound in a well-ventilated area.
-
-
Post-Handling:
-
Tightly seal the container after use.
-
Clean any spills immediately, following the spill response plan outlined below.
-
Wash your hands thoroughly after removing your gloves.
-
Spill Response Plan:
In the event of a spill, remain calm and follow these steps:
-
Alert Colleagues: Inform others in the immediate area of the spill.
-
Evacuate (if necessary): For a large spill, evacuate the area and inform your laboratory supervisor or safety officer.
-
Contain the Spill: For a small spill of the solid, carefully sweep it up and place it in a labeled waste container. For a liquid spill, use an inert absorbent material to contain it.
-
Clean the Area: Once the spill has been contained and removed, decontaminate the area with an appropriate cleaning agent.
-
Dispose of Waste: All contaminated materials, including absorbent materials and cleaning supplies, should be disposed of as chemical waste.
Disposal Plan:
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for non-hazardous chemical waste.[3]
-
Liquid Waste: Solutions of this compound should be collected in a labeled, leak-proof container. Do not pour chemical waste down the drain unless permitted by your institution's environmental health and safety guidelines.[6]
Disposal Procedure:
For final disposal, follow your institution's and local regulations for chemical waste. In many cases, non-hazardous chemical waste is incinerated by a licensed waste disposal contractor.[1] Always ensure that waste containers are properly labeled with the full chemical name and any other required information before they are collected for disposal.[7]
Visualizing the PPE Decision-Making Process
To aid in the selection of appropriate PPE, the following flowchart illustrates the key decision points based on the handling procedure.
References
- 1. content.synthose.com [content.synthose.com]
- 2. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 3. benchchem.com [benchchem.com]
- 4. utsc.utoronto.ca [utsc.utoronto.ca]
- 5. uottawa.ca [uottawa.ca]
- 6. benchchem.com [benchchem.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
